molecular formula C13H14ClNO3 B1583956 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid CAS No. 352673-16-6

1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid

Cat. No.: B1583956
CAS No.: 352673-16-6
M. Wt: 267.71 g/mol
InChI Key: WCERMHZIGNICHV-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid (CAS 352673-16-6) is a high-purity chemical compound supplied for research and development purposes. This molecule, with a molecular formula of C13H14ClNO3 and a molecular weight of 267.71 g/mol, serves as a valuable bifunctional building block in medicinal chemistry and drug discovery . Its structure features both a carboxylic acid and a substituted amide functional group, which provides two versatile sites for synthetic modification, such as condensation reactions to form amides or esters from the acid group . The piperidine scaffold is a privileged structure in pharmacology, making this compound a key intermediate in the synthesis of more complex molecules for biological screening . This compound should be stored sealed in a dry environment at room temperature to maintain stability . Handling should be performed with appropriate care, as it may be harmful if swallowed and may cause skin and eye irritation . This product is intended strictly for Research Use Only and is not approved for use in humans, as a diagnostic agent, or for any veterinary applications. Researchers can order this product with various global shipping options, including cold-chain transportation, to ensure the integrity of the material upon delivery .

Properties

IUPAC Name

1-(2-chlorobenzoyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c14-11-4-2-1-3-10(11)12(16)15-7-5-9(6-8-15)13(17)18/h1-4,9H,5-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCERMHZIGNICHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354649
Record name 1-(2-chlorobenzoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352673-16-6
Record name 1-(2-chlorobenzoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of the synthetic pathway for 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid, a valuable building block in medicinal chemistry.[1][2] The core of this synthesis is the acylation of piperidine-4-carboxylic acid (isonipecotic acid) with 2-chlorobenzoyl chloride. We will delve into the mechanistic underpinnings of this transformation, present a detailed and validated experimental protocol, discuss critical reaction parameters, and outline the analytical methods for product verification. The methodology described herein is designed to be robust, efficient, and scalable, reflecting best practices in modern organic synthesis.

Introduction and Strategic Overview

This compound (Molecular Formula: C₁₃H₁₄ClNO₃, Molecular Weight: 267.71 g/mol ) is a bifunctional molecule incorporating a substituted benzoyl amide and a carboxylic acid on a piperidine scaffold.[3][4] This structural arrangement makes it a versatile intermediate for the development of more complex molecules, particularly in the design of novel therapeutic agents.

The most direct and industrially favored pathway for its synthesis is the N-acylation of piperidine-4-carboxylic acid. This reaction falls under the category of nucleophilic acyl substitution. The synthesis is strategically sound due to the high reactivity of the secondary amine on the piperidine ring and the commercial availability of the starting materials. The most common and effective method for this transformation employs conditions analogous to the Schotten-Baumann reaction.[5][6]

Synthesis_Overview Piperidine Piperidine-4-carboxylic acid (Isonipecotic Acid) Reaction + Piperidine->Reaction AcylChloride 2-Chlorobenzoyl Chloride AcylChloride->Reaction Product 1-(2-Chlorobenzoyl)piperidine- 4-carboxylic acid Reaction->Product Base Solvent

Caption: Overall synthetic transformation.

Core Synthesis Mechanism: Nucleophilic Acyl Substitution

The formation of the amide bond is achieved through a nucleophilic acyl substitution mechanism.[5][7] This reaction is foundational in organic chemistry and proceeds through a well-understood pathway.[8]

Causality of the Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen atom of piperidine-4-carboxylic acid acts as the nucleophile. It attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. The electron-withdrawing nature of the chlorine atom and the oxygen atom on the acyl chloride makes its carbonyl carbon highly susceptible to nucleophilic attack.

  • Formation of Tetrahedral Intermediate: This attack results in the formation of a transient, high-energy tetrahedral intermediate. In this state, the carbonyl oxygen bears a negative charge, and the piperidine nitrogen carries a positive charge.

  • Collapse and Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed by the expulsion of the most stable leaving group, which in this case is the chloride ion (Cl⁻).

  • Deprotonation: The resulting product is a protonated amide. A base present in the reaction mixture abstracts the proton from the nitrogen atom, neutralizing the positive charge and yielding the final amide product. This final step is crucial as it also neutralizes the hydrochloric acid (HCl) byproduct formed from the expelled chloride and the abstracted proton, driving the reaction to completion.[9]

Mechanism Figure 2: Reaction Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2 & 3: Collapse & Deprotonation Start Piperidine-4-carboxylic acid + 2-Chlorobenzoyl Chloride Intermediate Tetrahedral Intermediate Start->Intermediate N lone pair attacks C=O Product Final Product + Base-H⁺ + Cl⁻ Intermediate->Product Collapse, Cl⁻ leaves Base removes H⁺

Sources

A Senior Application Scientist's Guide to the Physicochemical Characterization of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical framework for the comprehensive physicochemical characterization of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid. As extensive pre-existing data for this specific compound is not publicly available, this guide adopts the perspective of a Senior Application Scientist, outlining the critical experimental protocols and scientific rationale necessary to generate this data. The focus is on building a robust data package to support early-stage drug development, emphasizing the causal links between physicochemical properties and pharmacokinetic outcomes.

Compound Identity and Foundational Properties

The initial step in any characterization is to confirm the identity and basic properties of the molecule. This compound is a small molecule featuring a carboxylic acid group, a tertiary amide, and a chlorinated aromatic ring. These functional groups are predictive of its physicochemical behavior, suggesting it is a weak acid with potential for both hydrophilic and lipophilic interactions.

Identifier Value Source
Chemical Name This compound-
CAS Number 352673-16-6[1][2][3]
Molecular Formula C₁₃H₁₄ClNO₃[1][2]
Molecular Weight 267.71 g/mol [1][3]
Canonical SMILES C1CN(C(C1)C(=O)O)C(=O)C2=CC=CC=C2Cl[2]

Table 1: Fundamental Identifiers for this compound.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter as it dictates the extent of a molecule's ionization across the physiological pH range.[4] This ionization state directly influences solubility, permeability, and distribution—foundational pillars of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5][6] For this compound, the carboxylic acid moiety is the primary ionizable group. Determining its pKa is essential to predict its behavior in the acidic environment of the stomach versus the more neutral pH of the intestines.[7]

Importance in Drug Development
  • Solubility & Dissolution : The ionized form of a drug is generally more water-soluble.[7] Knowing the pKa allows formulators to predict where the drug will best dissolve in the gastrointestinal (GI) tract.[8]

  • Absorption & Permeability : The non-ionized, or neutral, form of a drug is typically more lipophilic and better able to cross biological membranes.[7] The pKa helps to understand the balance between dissolution and permeation.[5]

  • Formulation Strategy : pKa data guides the selection of appropriate salt forms and the design of formulations (e.g., immediate vs. enteric-coated release) to optimize drug delivery.[7]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for pKa determination.[9][10] It involves monitoring pH changes as a titrant of known concentration is added to a solution of the compound.[11]

Methodology:

  • Preparation of Solutions :

    • Prepare a 1 mM solution of this compound in water or a suitable co-solvent if solubility is low.

    • Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.[12]

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[12]

  • Instrument Calibration : Calibrate the pH meter and electrode using standard buffers of pH 4, 7, and 10.[12]

  • Titration Procedure :

    • Place 20 mL of the compound solution into a temperature-controlled reaction vessel with a magnetic stirrer.

    • Purge the solution with nitrogen to remove dissolved carbon dioxide.[11]

    • Immerse the calibrated pH electrode into the solution.

    • Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.[12]

    • Titrate the solution by adding small, precise increments of 0.1 M NaOH.[11]

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches approximately 12.0-12.5.[12]

  • Data Analysis :

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which 50% of the acid is ionized.[10]

    • Perform the titration in triplicate to ensure reproducibility.[12]

Expected Data & Visualization

For a molecule with a single carboxylic acid group, a single pKa value is expected, likely in the range of 3.5 to 5.0.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare 1mM Compound Solution D Acidify Sample (pH ~2.0) A->D B Prepare & Standardize 0.1M NaOH & HCl B->D C Calibrate pH Meter (pH 4, 7, 10) C->D E Titrate with NaOH in Increments D->E F Record pH vs. Volume of Titrant E->F G Plot Titration Curve (pH vs. Volume) F->G H Determine Inflection Point G->H I Calculate pKa (n=3) H->I

Caption: Workflow for pKa determination by potentiometric titration.

Solubility: A Prerequisite for Absorption

A drug must be in solution to be absorbed.[13] Therefore, aqueous solubility is a critical property that directly impacts bioavailability.[][15] Poorly soluble compounds often exhibit low and variable absorption, posing significant challenges for oral drug development.[16][17] Thermodynamic solubility, which measures the equilibrium concentration of a compound in a saturated solution, is the gold standard for lead optimization and formulation stages.[18][19]

Importance in Drug Development
  • Bioavailability : Low solubility is a primary cause of poor oral bioavailability, as it limits the concentration of the drug available for absorption across the gut wall.[13][]

  • Dose Determination : Highly potent but poorly soluble drugs may require unacceptably large doses to achieve therapeutic concentrations.[17]

  • Assay Reliability : Poor solubility can lead to artifacts and unreliable data in in vitro biological assays.[18]

Experimental Protocol: Thermodynamic Shake-Flask Solubility

The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.[18] It involves equilibrating an excess of the solid compound with a buffer over an extended period.

Methodology:

  • Preparation :

    • Accurately weigh approximately 1-2 mg of solid this compound into separate 1.5 mL glass vials.[20]

    • Prepare relevant aqueous buffers, such as phosphate-buffered saline (PBS) at pH 7.4, and simulated gastric fluid (SGF, pH ~1.2) to mimic physiological conditions.

  • Equilibration :

    • Add 1 mL of the chosen buffer to each vial containing the solid compound.[20]

    • Seal the vials and place them in a shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 700 rpm).[20]

    • Incubate for at least 24 hours to ensure equilibrium is reached.[20]

  • Sample Processing :

    • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

    • Filter the supernatant using a low-binding solubility filter plate or centrifuge the samples at high speed to pellet the excess solid.[18]

  • Quantification :

    • Prepare a calibration curve using stock solutions of the compound of known concentrations (typically dissolved in DMSO and then diluted in the assay buffer).

    • Analyze the clear, filtered supernatant by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound.[21]

    • Calculate the solubility in µg/mL or µM by comparing the sample response to the calibration curve.

Expected Data & Visualization

Given the pKa, the solubility of this compound is expected to be pH-dependent, with higher solubility at pH values above its pKa (where it is ionized) and lower solubility in acidic conditions.

Buffer System pH Illustrative Solubility (µg/mL)
Simulated Gastric Fluid (SGF)1.2< 10
Acetate Buffer4.550 - 100
Phosphate-Buffered Saline (PBS)7.4> 200

Table 2: Illustrative pH-dependent solubility profile.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_process Processing & Analysis A Add Excess Solid Compound to Vials B Add pH Buffers (e.g., pH 1.2, 7.4) A->B C Incubate with Agitation (24h, 25°C) B->C D Filter or Centrifuge to Remove Solid C->D E Quantify Supernatant via HPLC or LC-MS D->E F Calculate Solubility vs. Calibration Curve E->F

Caption: Workflow for thermodynamic solubility determination.

Lipophilicity: Balancing Solubility and Permeability

Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes, its distribution into tissues, and its binding to plasma proteins and metabolic enzymes.[][23][24] It is a balancing act: a compound must be lipophilic enough to permeate membranes but hydrophilic enough to be soluble in aqueous environments.[] Lipophilicity is typically measured as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) for the ionizable species at a specific pH.[25] For drug discovery, LogD at pH 7.4 (LogD₇.₄) is the most physiologically relevant parameter.[25]

Importance in Drug Development
  • Absorption : Optimal lipophilicity is required for passive diffusion across the intestinal epithelium.[]

  • Distribution : Highly lipophilic drugs tend to have larger volumes of distribution, accumulating in fatty tissues.[]

  • Metabolism & Clearance : Increased lipophilicity can lead to greater binding to metabolic enzymes (e.g., Cytochrome P450s), often resulting in faster clearance.[]

  • Toxicity & Off-Target Effects : Excessive lipophilicity is often associated with increased promiscuity in binding and higher risks of toxicity.[26]

Experimental Protocol: LogD₇.₄ by Shake-Flask Method

The shake-flask method remains the gold standard for determining lipophilicity, directly measuring the partitioning of a compound between n-octanol (mimicking a lipid bilayer) and an aqueous buffer.[27][28][29]

Methodology:

  • Phase Pre-saturation :

    • Mix equal volumes of n-octanol and phosphate buffer (0.01 M, pH 7.4).[29]

    • Shake vigorously for 24 hours to mutually saturate the two phases.[29]

    • Allow the phases to separate completely before use.

  • Partitioning :

    • Prepare a stock solution of the compound (e.g., 10 mM in DMSO).[29]

    • Add a small volume of the stock solution to a vial containing a known volume ratio of the pre-saturated n-octanol and buffer (e.g., 1:1). The final compound concentration should be low enough to avoid solubility issues in either phase.

    • Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach partitioning equilibrium.[30]

  • Phase Separation :

    • Centrifuge the vial at a moderate speed to ensure a clean separation of the n-octanol and aqueous layers.

  • Quantification :

    • Carefully remove an aliquot from each phase.

    • Determine the concentration of the compound in both the n-octanol ([C]oct) and aqueous ([C]aq) phases using HPLC-UV or LC-MS.

  • Calculation :

    • The LogD₇.₄ is calculated using the formula: LogD₇.₄ = log₁₀ ( [C]oct / [C]aq )

    • Perform the experiment in triplicate.

Alternative Method: Reverse-Phase HPLC

For higher throughput, LogD can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).[31] This method correlates the retention time of a compound on a hydrophobic stationary phase (like C18) with the LogD values of a set of known standards.[25][32]

Expected Data

Based on its structure, this compound is expected to have a moderate LogD₇.₄, likely in the optimal range of 1-3 for oral drug candidates. At pH 7.4, the carboxylic acid will be mostly ionized, reducing its lipophilicity compared to its neutral form (LogP).

Parameter Illustrative Value Significance
LogP (calculated) ~2.5 - 3.5Lipophilicity of the neutral molecule
LogD at pH 7.4 ~1.5 - 2.5Physiologically relevant lipophilicity

Table 3: Illustrative Lipophilicity Values.

Solid-State Properties: Melting Point and Polymorphism

The solid-state properties of an active pharmaceutical ingredient (API) are crucial for manufacturing, stability, and dissolution performance. Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to determine the melting point, heat of fusion, and to identify different crystalline forms, or polymorphs.[33][34] Polymorphs can have different solubilities and stabilities, making their characterization a regulatory requirement.[35][36]

Importance in Drug Development
  • Purity Assessment : The melting point and the shape of the melting peak can provide an indication of compound purity.[37]

  • Polymorph Screening : Identifying the most stable crystalline form is critical for ensuring consistent product performance and shelf-life.[35][36]

  • Manufacturing : The thermal properties of the API influence processes like drying, milling, and formulation.

Experimental Protocol: Analysis by DSC

Methodology:

  • Sample Preparation : Accurately weigh 2-5 mg of the solid compound into an aluminum DSC pan. Crimp the pan with a lid.[37]

  • Instrument Setup : Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program :

    • Equilibrate the cell at a starting temperature (e.g., 25°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 250°C).[37]

    • A dynamic nitrogen atmosphere is typically used to provide an inert environment.[37]

  • Data Analysis :

    • The resulting thermogram plots heat flow versus temperature.

    • The melting point (Tm) is determined as the onset or peak of the endothermic melting event.

    • The heat of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

    • The presence of multiple melting peaks or exothermic recrystallization events can indicate polymorphism.[33]

DSC_Analysis cluster_results Outputs A Weigh 2-5mg Sample into DSC Pan B Heat at Constant Rate (e.g., 10°C/min) A->B C Record Heat Flow vs. Temperature B->C D Analyze Thermogram C->D E Melting Point (Tm) D->E F Heat of Fusion (ΔHfus) D->F G Polymorph Identification D->G

Caption: High-level workflow for DSC analysis.

Synthesis and Conclusion

The physicochemical properties of this compound are intrinsically linked and collectively determine its potential as a drug candidate. The workflow for characterization is a logical progression where the results of one experiment inform the next. For instance, the pKa value is essential for designing a relevant pH-solubility study, and both pKa and solubility are critical for interpreting LogD results.

This guide provides the foundational experimental framework for generating a comprehensive physicochemical data package. By systematically determining the pKa, pH-dependent solubility, lipophilicity, and solid-state properties, researchers can build a deep understanding of this molecule's behavior. This knowledge is paramount for making informed decisions during lead optimization, guiding formulation development, and ultimately increasing the probability of success in developing a safe and effective medicine.

References

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  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
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  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
  • Avdeef, A., & Tsinman, K. (2013). Development of Methods for the Determination of pKa Values. Syracuse University, 1-28.
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  • de Oliveira, G. G., & Ferraz, H. G. (2009). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Revista Brasileira de Ciências Farmacêuticas, 45(1), 87-94.
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Sources

1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid CAS number 352673-16-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid (CAS: 352673-16-6)

Introduction

This compound, identified by CAS Number 352673-16-6, is a synthetically valuable heterocyclic compound. It belongs to the class of N-acyl piperidines, incorporating a 2-chlorobenzoyl moiety attached to the nitrogen of a piperidine-4-carboxylic acid scaffold. This structure is of significant interest to researchers in medicinal chemistry and drug development. The piperidine ring is a privileged scaffold found in numerous pharmaceuticals, while the benzoyl group offers a site for diverse chemical modifications.[1][2] This guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications, designed for professionals engaged in chemical research and pharmaceutical development. The molecule is often utilized as a versatile building block in the synthesis of more complex molecules, including those targeted as protein degraders.[3]

Physicochemical and Structural Properties

The fundamental properties of this compound are crucial for its handling, reaction setup, and analytical characterization. Key identifiers and calculated properties are summarized below.

PropertyValueSource(s)
CAS Number 352673-16-6[4][5][6]
Molecular Formula C₁₃H₁₄ClNO₃[4][5][6]
Molecular Weight 267.71 g/mol [3][5][6]
IUPAC Name This compound[4]
Synonyms 1-(2-chlorobenzoyl)isonipecotic acid[4]
SMILES O=C(C1CCN(C(C2=CC=CC=C2Cl)=O)CC1)O[4]

Synthesis and Mechanistic Rationale

The synthesis of this compound is most commonly achieved via the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid). This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism

The core of the synthesis involves the nitrogen atom of the piperidine ring acting as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. The presence of a chlorine atom on the benzoyl ring has minimal electronic impact on the reaction mechanism itself but is a key structural feature of the final product. A non-nucleophilic base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is essential. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[7] This prevents the protonation of the piperidine starting material, which would render it non-nucleophilic and halt the reaction.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Mechanism cluster_products Products P4CA Piperidine-4-carboxylic acid (Nucleophile) Attack Nucleophilic Attack (Piperidine N on Carbonyl C) P4CA->Attack CBC 2-Chlorobenzoyl chloride (Electrophile) CBC->Attack Base Tertiary Amine Base (e.g., Triethylamine) Neutralization Base Neutralizes HCl Base->Neutralization Solvent Aprotic Solvent (e.g., DCM) Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Chloride Elimination & HCl Formation Intermediate->Elimination Elimination->Neutralization HCl Target 1-(2-Chlorobenzoyl)piperidine- 4-carboxylic acid Elimination->Target Salt Triethylammonium Chloride (Byproduct) Neutralization->Salt

Caption: Synthetic mechanism logical flow.

Causality in Experimental Design
  • Choice of Acylating Agent: 2-Chlorobenzoyl chloride is highly reactive, making it an efficient acylating agent that allows the reaction to proceed under mild conditions.[7]

  • Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred. They effectively dissolve the reactants without participating in the reaction, unlike protic solvents (e.g., water, alcohols) which could compete as nucleophiles.[7]

  • Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) by adding the acyl chloride dropwise. This is a critical step to manage the exothermic nature of the acylation, preventing potential side reactions and ensuring controlled formation of the desired product.[7][8]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a robust, self-validating procedure for the synthesis and purification of the title compound.

Materials and Reagents
  • Piperidine-4-carboxylic acid

  • 2-Chlorobenzoyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl) solution

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Procedure
  • Reaction Setup: To a solution of piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq). Stir the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath. This is crucial for controlling the initial exotherm.

  • Addition of Acyl Chloride: Add 2-chlorobenzoyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5-10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching and Extraction:

    • Upon completion, carefully quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl solution (to remove excess TEA), water, and finally brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure this compound.

Caption: Experimental synthesis and purification workflow.

Analytical Characterization

Structural confirmation of the synthesized compound is paramount. The following techniques are standard for characterizing this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the 2-chlorobenzoyl group (typically in the δ 7.2-7.8 ppm range), the protons on the piperidine ring (a complex series of multiplets in the δ 1.5-4.5 ppm range), and a broad singlet for the carboxylic acid proton (often >10 ppm, solvent dependent).

    • ¹³C NMR: Key signals would include the carbonyl carbons of the amide and carboxylic acid (δ 165-180 ppm), aromatic carbons (δ 125-140 ppm), and aliphatic carbons of the piperidine ring (δ 25-55 ppm).[9]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. The spectrum should show a prominent ion corresponding to [M+H]⁺ at m/z 268.71 or [M-H]⁻ at m/z 266.71. The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be a key diagnostic feature.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should display characteristic absorption bands. A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹), and a C=O stretch from the tertiary amide (around 1630-1660 cm⁻¹) would be expected.

Applications in Research and Drug Discovery

While specific biological activities for this exact compound are not widely published, its structural components are prevalent in medicinal chemistry. The benzoylpiperidine scaffold is a privileged structure, known to interact with various biological targets, particularly G-protein coupled receptors.[2]

  • Scaffold for CNS Agents: The 4-benzoylpiperidine fragment is a key pharmacophore in ligands for serotoninergic and dopaminergic receptors, which are targets for treating neurological and psychiatric disorders.[2]

  • Intermediate for Complex Synthesis: As a bifunctional molecule (containing both a carboxylic acid and a stable amide), it serves as an excellent starting point for building more complex molecules. The carboxylic acid can be converted to esters, amides, or other functional groups, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.[1][10]

  • Inhibitor Development: Piperidine and piperazine carboxylic acid derivatives have been investigated for a range of biological activities, including anticholinesterase activity for potential Alzheimer's treatment and as inhibitors of enzymes like dihydrofolate reductase or fatty acid amide hydrolase.[11][12][13] Derivatives of this compound could be synthesized and screened for similar activities. For example, related 5-aroylpyrazine-2-carboxylic acid derivatives have shown activity against Mycobacterium tuberculosis.[14]

Conclusion

This compound is a well-defined chemical entity whose synthesis rests on fundamental principles of organic chemistry. The protocol outlined provides a reliable method for its preparation, and its structure can be unequivocally confirmed through standard analytical techniques. Its primary value lies in its role as a versatile intermediate, providing researchers and drug development professionals with a strategic building block for creating novel compounds with potential therapeutic applications, especially in the fields of CNS disorders and enzyme inhibition.

References

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  • ChemSrc (n.d.). CAS#:352673-16-6 | this compound. ChemSrc.
  • UniCA IRIS (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS.
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  • Basile, L., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central.
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  • Głowacka, I. E., et al. (2017). (S)-2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydrobenzo[e]pyrazino[1,2-a][15][16]diazepine-6,12(11H,12aH)-dione—Synthesis and Crystallographic Studies. MDPI.
  • ChemRxiv (n.d.). Monoacylation. ChemRxiv.
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  • Farghaly, O. M., et al. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry.
  • Berg, K., et al. (2019). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central.
  • Kathyayini, N., et al. (2015). Synthesis, free radical scavenging activity, antimicrobial and molecular docking studies of novel pyrazine 2-carboxylic acid derivatives of piperazines. ResearchGate.
  • Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports.
  • Szafrański, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI.
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  • Keith, J. M., et al. (2009). Biochemical and biological properties of 4-(3-phenyl-[7][15][16] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. PubMed.

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A-Technical-Guide-to-the-Molecular-Structure-of-1-(2-Chlorobenzoyl)piperidine-4-carboxylic-acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid. Aimed at researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, detailed structural elucidation through spectroscopic methods, and conformational analysis. Furthermore, it outlines a validated workflow for its synthesis and characterization, supported by established chemical principles. The significance of the piperidine scaffold in medicinal chemistry underscores the importance of understanding the structural nuances of its derivatives.[1][2][3][4] This guide serves as an in-depth resource, integrating theoretical knowledge with practical, field-proven insights to facilitate further research and application of this compound.

Introduction

The piperidine ring is a fundamental heterocyclic scaffold prevalent in a vast array of pharmaceuticals and biologically active alkaloids.[1][2] Its conformational flexibility and the ability to be functionalized at various positions make it a privileged structure in medicinal chemistry.[2] this compound is a derivative that incorporates three key structural motifs: a piperidine core, a carboxylic acid group, and a 2-chlorobenzoyl moiety. This combination of features makes it a valuable building block or intermediate in the synthesis of more complex molecules, particularly in the development of drugs targeting the central nervous system.[2] This guide will systematically deconstruct the molecular architecture of this compound, providing a foundational understanding for its use in research and drug discovery.

Chapter 1: Physicochemical Properties and Identifiers

A summary of the key chemical and physical properties of this compound is presented below. These identifiers are crucial for the accurate documentation and tracking of the compound in a research setting.

PropertyValueSource(s)
IUPAC Name This compound-
Synonyms 1-(2-chlorobenzoyl)isonipecotic acid[5]
CAS Number 352673-16-6[5][6][7][8][9][10]
Molecular Formula C₁₃H₁₄ClNO₃[6][7][8][9]
Molecular Weight 267.71 g/mol [6][7][9]
Density 1.347 g/cm³[8]
Boiling Point 477.9 °C at 760 mmHg[8]
Flash Point 242.8 °C[8]

Chapter 2: Molecular Structure Elucidation

2D Chemical Structure and IUPAC Nomenclature

The molecule consists of a piperidine ring where the nitrogen atom is acylated with a 2-chlorobenzoyl group. A carboxylic acid group is attached at the 4-position of the piperidine ring.

Retrosynthesis target 1-(2-Chlorobenzoyl)piperidine- 4-carboxylic acid disconnection Amide bond disconnection target->disconnection intermediates Piperidine-4-carboxylic acid + 2-Chlorobenzoyl chloride disconnection->intermediates

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthesis Protocol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Piperidine-4-carboxylic acid (Isonipecotic acid) [11][12]* 2-Chlorobenzoyl chloride

  • Sodium hydroxide (NaOH) or other suitable base

  • Dichloromethane (DCM) or a similar organic solvent

  • Hydrochloric acid (HCl) for acidification

  • Water

  • Magnetic stirrer and stirring bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve piperidine-4-carboxylic acid in an aqueous solution of sodium hydroxide in a flask, and cool the mixture in an ice bath. The base deprotonates the carboxylic acid and neutralizes the HCl byproduct formed during the reaction.

  • Acylation: While stirring vigorously, slowly add a solution of 2-chlorobenzoyl chloride in an organic solvent like DCM to the cooled aqueous solution.

  • Reaction: Allow the reaction to stir at room temperature for several hours until completion. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated HCl until a precipitate forms. This step protonates the carboxylate to give the desired carboxylic acid.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash it with cold water, and dry it under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Characterization Workflow

To ensure the identity and purity of the synthesized compound, a systematic characterization workflow is essential.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Verification cluster_purity Purity Assessment synthesis Synthesized Product nmr ¹H and ¹³C NMR synthesis->nmr Primary Analysis ms Mass Spectrometry (MS) synthesis->ms Primary Analysis ir Infrared (IR) Spectroscopy synthesis->ir Primary Analysis hplc HPLC / LC-MS nmr->hplc Confirms Structure ms->hplc Confirms Structure ir->hplc Confirms Structure mp Melting Point Analysis hplc->mp Confirms Purity final Verified Compound mp->final

Caption: A self-validating workflow for compound characterization.

Chapter 4: Potential Applications and Structure-Activity Relationship (SAR) Insights

Piperidine derivatives are a cornerstone in the development of a wide range of therapeutic agents. [3][13]The structural features of this compound make it an interesting candidate for several applications:

  • Scaffold for Drug Discovery: It can serve as a versatile scaffold for building more complex molecules with potential biological activity. The carboxylic acid provides a handle for further chemical modifications, such as amide bond formation.

  • Intermediate in Synthesis: This compound can be a key intermediate in the synthesis of pharmaceuticals, particularly those targeting CNS disorders, where the piperidine moiety is often found. [2]* Fragment-Based Drug Design: As a "protein degrader building block," it can be used in fragment-based approaches to drug discovery. [9] The 2-chloro substitution on the benzoyl ring can influence the molecule's electronic properties and its binding interactions with biological targets through halogen bonding. The conformational rigidity of the piperidine ring, combined with the specific orientation of the substituents, will be critical in determining its structure-activity relationship (SAR) in any biological context.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry due to its combination of a piperidine core, a reactive carboxylic acid, and an electronically modified aromatic ring. This guide has provided a detailed overview of its molecular structure, elucidated through predictable spectroscopic characteristics, and has outlined a robust workflow for its synthesis and verification. A thorough understanding of these fundamental properties is paramount for any researcher or scientist aiming to utilize this compound as a building block for the next generation of therapeutic agents.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
  • Pharmaffiliates. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [Link]
  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2024). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Semantic Scholar. (n.d.).
  • National Center for Biotechnology Information. (2023).
  • Chemsrc. (n.d.). This compound. [Link]
  • AbacipharmTech. (n.d.). This compound. [Link]
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  • MolPort. (n.d.). Compound ethyl 1-[2-(4-chlorobenzoyl)
  • UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. [Link]
  • National Center for Biotechnology Information. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
  • MDPI. (2017). (S)-2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydrobenzo[e]pyrazino[1,2-a]d[1][7]iazepine-6,12(11H,12aH)-dione—Synthesis and Crystallographic Studies. [Link]
  • The Royal Society of Chemistry. (2013).
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  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
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  • ResearchGate. (2015). Spectroscopic studies of the 1:1 complex of piperidine-4-carboxylic acid (isonipecotic acid) with 2,6-dichloro-4-nitrophenol. [Link]
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Unraveling the Enigma: A Mechanistic Investigation of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid is a synthetic molecule featuring a piperidine core, a structural motif prevalent in numerous pharmacologically active compounds.[1] While the precise mechanism of action for this specific molecule is not extensively documented in publicly available literature, its constituent chemical features—a 2-chlorobenzoyl group and a piperidine-4-carboxylic acid scaffold—provide a solid foundation for formulating a scientifically rigorous, testable hypothesis. This guide synthesizes information from structurally related compounds to propose a plausible mechanism of action and furnishes a comprehensive suite of experimental protocols to systematically investigate and validate this hypothesis. Our core postulation is that this compound functions as a modulator of G-protein coupled receptors (GPCRs) or as an enzyme inhibitor. This document will serve as a roadmap for researchers to elucidate the compound's biological targets and cellular effects.

Introduction: Deconstructing the Molecule

The structure of this compound presents two key pharmacophores:

  • The Piperidine-4-carboxylic Acid Core: This saturated heterocycle is a conformationally restricted analog of γ-aminobutyric acid (GABA). Notably, piperidine-4-carboxylic acid itself is a partial agonist of the GABA-A receptor.[2] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs targeting the central nervous system and other physiological systems.[1]

  • The 2-Chlorobenzoyl Moiety: The benzoyl group, particularly with halogen substitutions, is a common feature in ligands for various receptors and enzyme inhibitors. The chlorine atom at the ortho position can influence the molecule's electronic properties and steric conformation, potentially enhancing its binding affinity and selectivity for a specific biological target. The presence of a chlorine atom on a benzyl group has been shown to improve the activity of certain opioid receptor ligands.[3]

Given these structural alerts, two primary hypotheses for the mechanism of action emerge: modulation of a G-protein coupled receptor or inhibition of a key enzyme.

Proposed Mechanism of Action: A Dual Hypothesis

Hypothesis A: G-Protein Coupled Receptor (GPCR) Modulation

The structural similarity of the piperidine-4-carboxylic acid core to GABA suggests that the compound may interact with a GPCR, potentially a novel GABA receptor subtype or another receptor that recognizes a similar chemical motif. The 2-chlorobenzoyl group could serve as a key binding element, occupying a hydrophobic pocket within the receptor.

GPCR_Signaling Ligand 1-(2-Chlorobenzoyl) piperidine-4-carboxylic acid GPCR GPCR Ligand->GPCR Binding Second_Messenger Second Messenger (e.g., cAMP) Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation Effector Effector Effector->Second_Messenger Production

Hypothesis B: Enzyme Inhibition

The benzoylpiperidine scaffold is present in a number of enzyme inhibitors. For example, derivatives of 1-benzylpiperidine have shown potent acetylcholinesterase inhibitory activity.[4] The 2-chlorobenzoyl group could facilitate binding to the active or an allosteric site of an enzyme, leading to a reduction in its catalytic activity.

Enzyme_Inhibition Enzyme Target Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex EI_Complex Enzyme-Inhibitor Complex Enzyme->EI_Complex Substrate Substrate Substrate->ES_Complex Product Product Cellular_Response Altered Cellular Function Product->Cellular_Response Biological Effect Inhibitor 1-(2-Chlorobenzoyl) piperidine-4-carboxylic acid Inhibitor->EI_Complex ES_Complex->Product

Experimental Validation: A Phased Approach

A systematic, multi-tiered experimental approach is required to test these hypotheses.

Phase 1: Target Identification and Initial Characterization

To narrow down the potential targets, the compound should be screened against a broad panel of receptors and enzymes. Commercial services offer comprehensive screening panels that can provide initial hits.

Initial_Screening_Workflow Start Start: Compound Synthesis and Purification Screening Broad-Spectrum Screening (GPCR and Enzyme Panels) Start->Screening Data_Analysis Data Analysis and Hit Identification Screening->Data_Analysis Hypothesis_Refinement Hypothesis Refinement Data_Analysis->Hypothesis_Refinement Phase_2 Proceed to Phase 2: In-depth Validation Hypothesis_Refinement->Phase_2

Phase 2: In-depth Validation of "Hits"

Based on the results of the initial screening, the following detailed assays should be performed to validate and characterize the interaction with the identified target(s).

If the initial screen suggests GPCR activity, a suite of assays is necessary to determine the nature of the interaction.

Table 1: Experimental Protocols for GPCR Target Validation

Assay TypeObjectivePrinciple
Radioligand Binding Assay To determine the binding affinity (Ki) of the compound for the target receptor.A radiolabeled ligand with known affinity for the receptor is competed with increasing concentrations of the test compound.
cAMP Assay To determine if the compound acts as an agonist or antagonist at Gs or Gi-coupled receptors.Measures the change in intracellular cyclic adenosine monophosphate (cAMP) levels upon receptor activation or inhibition.
Calcium Flux Assay To determine if the compound acts as an agonist or antagonist at Gq-coupled receptors.Measures the change in intracellular calcium concentration upon receptor activation.
β-Arrestin Recruitment Assay To assess ligand bias and receptor desensitization.Measures the recruitment of β-arrestin to the activated receptor.
  • Membrane Preparation: Prepare cell membranes expressing the target GPCR.

  • Assay Buffer: Prepare a suitable binding buffer.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation: Separate the bound and free radioligand using a cell harvester and filter mats.

  • Detection: Quantify the radioactivity on the filter mats using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, which can then be used to calculate the Ki.

If the initial screen suggests enzyme inhibition, the following assays are critical.

Table 2: Experimental Protocols for Enzyme Inhibition Validation

Assay TypeObjectivePrinciple
IC50 Determination To determine the concentration of the compound that inhibits 50% of the enzyme's activity.The enzyme activity is measured in the presence of a range of inhibitor concentrations.
Enzyme Kinetics To determine the mode of inhibition (e.g., competitive, non-competitive).Enzyme activity is measured at various substrate and inhibitor concentrations.
Mechanism-Based Inhibition Assay To determine if the compound is a time-dependent or irreversible inhibitor.The enzyme is pre-incubated with the inhibitor for varying times before the addition of the substrate.
  • Reagent Preparation: Prepare solutions of the purified enzyme, substrate, and the test compound in a suitable buffer.

  • Assay Setup: In a 96-well plate, add the enzyme and varying concentrations of the test compound. Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.[5]

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Detection: Measure the formation of the product or the depletion of the substrate over time using a spectrophotometer or fluorometer.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC50 value.[5]

Phase 3: Cellular and In Vivo Characterization

Once the molecular target and mechanism of action are confirmed, the compound's effects should be studied in a more complex biological context.

Cell-based assays are crucial for understanding how the compound affects intracellular signaling cascades in a physiological context.[6][7]

Table 3: Cell-Based Signaling Pathway Analysis Techniques

Assay TypeObjectivePrinciple
Western Blotting To measure changes in the expression and phosphorylation status of key signaling proteins.Proteins from cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies.
Reporter Gene Assays To measure the activation or inhibition of a specific signaling pathway.Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a response element for a specific transcription factor.[8]
High-Content Imaging To visualize and quantify cellular changes in response to the compound.Automated microscopy and image analysis are used to measure multiple cellular parameters simultaneously.

Animal models are essential for evaluating the compound's efficacy, pharmacokinetics, and potential toxicity. The choice of model will depend on the identified molecular target and the therapeutic area of interest.

Conclusion

While the precise mechanism of action of this compound remains to be definitively elucidated, its chemical structure strongly suggests potential activity as a GPCR modulator or an enzyme inhibitor. The systematic, multi-phased experimental approach outlined in this guide provides a robust framework for researchers to thoroughly investigate these hypotheses. By employing a combination of in vitro biochemical assays, cell-based signaling studies, and in vivo pharmacological models, the scientific community can unravel the therapeutic potential of this and other novel chemical entities.

References

  • Recent progress in assays for GPCR drug discovery. (n.d.). National Center for Biotechnology Information.
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A Technical Guide to the Derivatives of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid scaffold, a cornerstone structure in medicinal chemistry. We will dissect its synthesis, explore the structure-activity relationships (SAR) of its key derivatives, and illuminate their diverse pharmacological applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical motif.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous feature in pharmaceuticals, recognized as one of the most important heterocyclic scaffolds in drug design.[1][2][3] Its prevalence stems from its saturated, six-membered structure which can adopt a stable chair conformation, allowing for precise three-dimensional orientation of substituents to interact with biological targets.[4][5] When combined with a benzoyl group, the resulting benzoylpiperidine scaffold becomes a "privileged structure," capable of binding to a wide range of biological targets and forming the basis for numerous therapeutic agents.[6]

The subject of this guide, this compound (CAS 352673-16-6), is a particularly valuable building block.[7] It incorporates three key features for derivatization:

  • The Piperidine Nitrogen: Can be modified through N-alkylation or other reactions.

  • The Benzoyl Ring: The 2-chloro substituent influences electronic properties and provides a vector for further modification.

  • The Carboxylic Acid: A highly versatile handle for forming amides, esters, and other functional groups, enabling the exploration of vast chemical space.

This inherent versatility makes the scaffold a powerful starting point for developing novel therapeutics across multiple disease areas, including infectious diseases, neurological disorders, and oncology.[1][6][8]

Core Synthetic Strategies and Derivatization

The synthesis and derivatization of the this compound core rely on robust and well-established organic chemistry principles. The primary pathways involve creating the central amide bond and subsequently modifying the carboxylic acid terminus.

Synthesis of the Core Scaffold

The foundational amide bond is typically formed via N-acylation. Early methods utilized Schotten-Baumann conditions, reacting a suitable piperidine precursor with 2-chlorobenzoyl chloride.[9] This straightforward approach remains a staple for generating the core structure.

Primary Derivatization Pathway: Amide Coupling

The most common and fruitful strategy for generating diverse libraries from this scaffold is the modification of the C4-carboxylic acid group. Amide coupling reactions are paramount, allowing for the connection of a vast array of primary and secondary amines to the core structure.

A standard modern protocol involves the use of peptide coupling reagents. This method offers high yields and broad substrate scope, making it ideal for medicinal chemistry campaigns.

Amide_Coupling_Workflow cluster_reactants Reactants & Reagents Core 1-(2-Chlorobenzoyl)piperidine- 4-carboxylic acid Reaction Amide Bond Formation Core->Reaction Amine R1R2-NH (Diverse Amines) Amine->Reaction Reagents Coupling Reagents (e.g., EDC.HCl, DMAP, T3P) Reagents->Reaction Solvent Aprotic Solvent (e.g., DCM, ACN) Solvent->Reaction Product Target Amide Derivative Reaction->Product Yields

Caption: Key points of diversification on the core scaffold.

Modification at the Carboxylic Acid (Position C)

This is the most extensively studied modification point. Converting the carboxylic acid to a carboxamide is a gateway to a multitude of potent compounds.

  • Antimycobacterial Agents: Coupling the core acid with 6-methoxy-1,5-naphthyridine-4-amine led to a new class of DNA gyrase inhibitors. [10]In this series, the amide bond is critical for activity, while sulfonamide bioisosteres were found to be inactive, highlighting the specific hydrogen bonding requirements of the target. [10]

Modification of the Benzoyl Ring (Position A)

Substitutions on the aromatic ring can fine-tune electronic properties and steric interactions within the target's binding pocket.

  • Impact on Potency: In a series of antimycobacterial compounds derived from a related piperidine-4-carboxamide scaffold, exchanging a chlorine atom on an adjacent phenyl ring for other monofluorinated, methoxy, or trifluoromethoxy analogues led to decreased activity. [10]However, placing a trifluoromethyl group at the 4-position of the phenyl moiety resulted in a nearly 10-fold increase in activity, demonstrating the profound impact of strategically placed electron-withdrawing groups. [10]

Modification of the Piperidine Ring (Position B)

Introducing substituents directly onto the piperidine ring can enforce specific conformations and introduce chirality, which can significantly enhance potency and selectivity. [4][5]

  • Chiral Intermediates: The synthesis of chiral 2-substituted piperidine-4-carboxylic acids provides versatile intermediates for creating enantiomerically pure drugs. [11]This stereochemical control is crucial, as different enantiomers can have vastly different biological activities and safety profiles. [4]

Summary of Structure-Activity Relationships
Compound SeriesModification PointKey FindingPharmacological TargetReference
Piperidine-4-carboxamidesCarboxamide (C) & Phenyl Ring (A)A trifluoromethyl group at the 4-position of a terminal phenyl moiety increased activity nearly 10-fold.M. abscessus DNA Gyrase[10]
1-benzyl-piperidinesPiperidine N (Amide)Introduction of a phenyl group on the amide nitrogen enhanced activity significantly.Acetylcholinesterase (AChE)[12]
1-benzyl-piperidinesPiperidine N (Amide)Substitution with a bulky moiety (e.g., benzylsulfonyl benzoyl) at the para position of the benzamide dramatically increased potency.Acetylcholinesterase (AChE)[13]
Chromone CarboxamidesCarboxamide (C)Secondary amides derived from 4-amino-1-benzylpiperidines were more potent than tertiary amides from phenylpiperazines.Soluble Epoxide Hydrolase (sEH)[14]

Pharmacological Applications and Mechanisms of Action

Derivatives of this compound have demonstrated activity against a wide array of biological targets, underscoring the scaffold's privileged nature.

Antimicrobial Agents

A significant application lies in the development of novel antibiotics. Certain piperidine-4-carboxamides function as Novel Bacterial Topoisomerase Inhibitors (NBTIs), poisoning DNA gyrase—an essential enzyme for bacterial DNA replication. [10]This mechanism is distinct from that of fluoroquinolones, offering a potential solution to growing antibiotic resistance.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase Relaxed_DNA Relaxed DNA (Replication Ready) DNA_Gyrase->Relaxed_DNA unwinds Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase binds to Derivative Piperidine Derivative Derivative->DNA_Gyrase INHIBITS

Caption: Mechanism of action for NBTI piperidine derivatives.

Enzyme Inhibitors for Neurological Disorders

The benzoylpiperidine scaffold is a key feature in many acetylcholinesterase (AChE) inhibitors developed for the symptomatic treatment of Alzheimer's disease. [6]By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain. [13]Derivatives such as 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine have shown exceptionally high potency, with IC50 values in the nanomolar range and high selectivity over butyrylcholinesterase (BuChE). [13]

Other Therapeutic Areas

The scaffold's versatility extends to numerous other targets:

  • Antidiabetic Agents: Piperidine derivatives have shown promise as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, suggesting a potential role in managing type 2 diabetes. [15]* Anticancer Agents: The piperidine ring is a core component of compounds designed to inhibit kinases like ALK and ROS1, which are implicated in certain cancers. [1][3]* Soluble Epoxide Hydrolase (sEH) Inhibitors: Derivatives have been synthesized that potently inhibit sEH, a target for treating inflammation and hypertension. [14]

Experimental Protocols

To ensure scientific integrity and reproducibility, a detailed, self-validating protocol for a key synthetic transformation is provided below.

Protocol: Synthesis of N-Aryl/Alkyl-1-(2-chlorobenzoyl)piperidine-4-carboxamide via Amide Coupling

This protocol describes a general procedure for coupling the core carboxylic acid with a representative amine using EDC.HCl as the coupling agent.

Materials and Reagents:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous DCM.

  • Activator Addition: Add EDC.HCl (1.2 eq) and DMAP (0.2 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the mixture to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 5% NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure target amide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and HRMS.

Experimental_Workflow Start 1. Dissolve Acid in DCM Step2 2. Add EDC.HCl & DMAP (Activation) Start->Step2 Step3 3. Add Amine Step2->Step3 Step4 4. Stir Overnight (RT) Step3->Step4 Step5 5. Aqueous Work-up (Wash with NaHCO3, Brine) Step4->Step5 Step6 6. Dry & Concentrate Step5->Step6 Step7 7. Purify (Chromatography) Step6->Step7 End 8. Characterize Product Step7->End

Caption: Step-by-step experimental workflow for amide coupling.

Conclusion and Future Directions

The this compound scaffold has firmly established itself as a privileged core in modern drug discovery. [6]Its synthetic tractability and the ability to precisely orient functional groups in three-dimensional space make it an invaluable starting point for generating libraries of bioactive molecules. The diverse range of targets modulated by its derivatives, from bacterial enzymes to human receptors, highlights the vast therapeutic potential that remains to be tapped. [1][6] Future research will undoubtedly focus on several key areas:

  • Enhanced Selectivity: Further optimization of existing derivatives to improve selectivity for specific enzyme isoforms or receptor subtypes, thereby reducing off-target effects.

  • Novel Targets: Application of this scaffold in high-throughput screening campaigns against new and emerging biological targets.

  • Advanced Synthesis: The use of novel synthetic methodologies, such as C-H activation or flow chemistry, to create more complex and diverse libraries of derivatives in an efficient manner. [2][6] The continued exploration of the chemical space around this remarkable scaffold promises to yield the next generation of therapeutics to address unmet medical needs.

References

  • Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. PubMed Central.
  • Cas 22342-21-8,1-(2-Chlorobenzoyl)piperidine - LookChem. LookChem.
  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Benzoylpiperidine Scaffold: A Privileged Core in Modern Drug Discovery. Benchchem.
  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PMC - NIH.
  • Buy Piperidine, 1-(2-chlorobenzoyl)- (EVT-5861770). EvitaChem.
  • Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids | Request PDF. ResearchGate.
  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal.
  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications.
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC - PubMed Central.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
  • This compound. AbacipharmTech.
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI.
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed.
  • (PDF) Synthesis, free radical scavenging activity, antimicrobial and molecular docking studies of novel pyrazine 2-carboxylic acid derivatives of piperazines. ResearchGate.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
  • Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate.
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed.
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. PubMed.

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A Technical Guide to the Solubility of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research and development. In the absence of extensive published quantitative solubility data for this specific molecule, this document synthesizes information from first principles of chemical structure, analysis of structural analogues, and established methodologies in physical chemistry. It offers a predictive solubility profile and equips researchers, scientists, and drug development professionals with a robust framework for experimental solubility determination. The guide includes detailed, field-tested protocols for equilibrium solubility assessment and subsequent quantification by High-Performance Liquid Chromatography (HPLC), ensuring a self-validating and reliable approach to generating crucial physicochemical data.

Introduction: The Critical Role of Solubility

This compound (Figure 1) is a substituted piperidine derivative. Compounds within this class are prevalent in medicinal chemistry, serving as scaffolds for a wide range of biologically active agents. The journey of any potential drug candidate from laboratory discovery to clinical application is critically dependent on its physicochemical properties, among which solubility is paramount.

Figure 1: Chemical Structure of this compound
Chemical structure of this compound

Solubility dictates the bioavailability of an active pharmaceutical ingredient (API), influences the design of formulation strategies, and impacts the efficiency of purification and crystallization processes.[1][2] An inadequate understanding of a compound's solubility can lead to significant setbacks in late-stage development, including poor in-vivo performance or challenges in creating a viable drug product.[2] This guide therefore addresses the solubility of this compound by providing a theoretical framework, predictive analysis, and practical, detailed methodologies for its empirical determination.

Physicochemical Profile and Structural Analysis

To understand the solubility of a molecule, one must first understand the molecule itself. The key physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 352673-16-6[3]
Molecular Formula C₁₃H₁₄ClNO₃[3]
Molecular Weight 267.71 g/mol [3]
Calculated LogP 2.21[4]
Predicted Density 1.347 g/cm³[4]
Predicted Boiling Point 477.9 °C at 760 mmHg[4]

The structure of this compound can be deconstructed into three key regions, each contributing to its overall solubility profile:

  • The Carboxylic Acid Moiety (-COOH): This is a polar, acidic functional group capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests that solubility will be significantly influenced by the pH of the aqueous environment and that it will have favorable interactions with polar, protic solvents (e.g., alcohols).[5]

  • The Piperidine Ring: This saturated heterocycle contains a tertiary amine within an amide linkage. While the nitrogen's basicity is greatly diminished due to the electron-withdrawing benzoyl group, the ring structure itself contributes to the molecule's rigidity and overall size.

  • The 2-Chlorobenzoyl Group: This is a relatively large, non-polar, and aromatic moiety. The chlorine atom adds to its lipophilicity. This part of the molecule will favor interactions with non-polar or moderately polar aprotic solvents through van der Waals forces and π-π stacking interactions.

The molecule is therefore amphiphilic , possessing both distinct polar (carboxylic acid) and non-polar (chlorobenzoyl) regions. This duality predicts a complex solubility profile, with moderate solubility expected across a range of solvents rather than extremely high solubility in any single type.

Predicted Solubility Profile and Analysis of Structural Analogues

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. However, by examining the solubility of simpler, structurally related compounds, we can construct a reliable, predictive framework.

Analysis of the Piperidine-4-carboxylic Acid Core (Isonipecotic Acid)

Isonipecotic acid is the parent piperidine carboxylic acid core of our target molecule. Its properties are dominated by the polar amino and carboxylic acid groups. It is described as being soluble in water and alcohol, but having limited solubility in non-polar solvents.[6] One source specifies it is soluble in water, slightly soluble in methanol, and insoluble in ethanol, highlighting the sensitivity of solubility to even small changes in solvent character.[7] This suggests that the piperidine-carboxylic acid backbone itself has a strong preference for polar, protic environments.

Analysis of the 2-Chlorobenzoyl Moiety (2-Chlorobenzoic Acid)

2-Chlorobenzoic acid provides insight into the contribution of the aromatic portion. Unlike isonipecotic acid, it is only sparingly soluble in water but shows significantly higher solubility in various organic solvents.[8] Quantitative data, where available, is presented in Table 2.

Table 2: Solubility of 2-Chlorobenzoic Acid in Various Solvents

SolventTemperature (°C)Solubility (g / 100 g solvent)Source
Water250.21[3]
Acetone1535.97[3]
Benzene262.02[3]
Diethyl Ether1523.89[3]
Ethyl Acetate1514.7[3]
Carbon Tetrachloride150.36[3]

The data clearly shows high solubility in polar aprotic (acetone, ethyl acetate) and ether solvents, and very low solubility in water and non-polar solvents like carbon tetrachloride.[3]

Analysis of the N-Acyl Linkage (N-Benzoylpiperidine)

N-Benzoylpiperidine represents the combination of the piperidine ring and a benzoyl group, lacking only the chloro-substituent and the carboxylic acid. It is described as being soluble in methanol.[9] This indicates that the N-acyl piperidine structure is compatible with polar organic solvents.

Synthesized Prediction for this compound

Synthesizing these observations leads to the following expert predictions for the target compound:

  • High Solubility: Expected in polar aprotic solvents like DMSO and DMF , and potentially in polar protic solvents like methanol and ethanol , where both the carboxylic acid and the N-acyl piperidine portions can be effectively solvated.

  • Moderate Solubility: Expected in ketones (acetone , MEK ) and esters (ethyl acetate ), which can effectively solvate the benzoyl group and interact with the carboxylic acid.[3]

  • Low Solubility: Expected in non-polar solvents such as heptane , hexane , and toluene . The large, polar carboxylic acid group will strongly disfavor solvation by these solvents.

  • Low Aqueous Solubility: Despite the carboxylic acid, the large, lipophilic 2-chlorobenzoyl group is expected to result in poor solubility in neutral water. Solubility would be expected to increase significantly under basic pH conditions (e.g., in aqueous sodium bicarbonate or sodium hydroxide) due to the deprotonation of the carboxylic acid to its highly polar carboxylate salt.

Experimental Protocol for Thermodynamic Solubility Determination

The most reliable method for determining the solubility of a crystalline solid is the Thermodynamic Equilibrium Solubility Assay , often referred to as the shake-flask method.[10][11] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, providing the true thermodynamic solubility value.[10]

Rationale and Causality

The core principle is to create a saturated solution where the rate of the solid dissolving into the solvent equals the rate of the dissolved solute precipitating back into the solid phase.[10] This dynamic equilibrium must be achieved and maintained. Agitation is used to maximize the surface area of the solid in contact with the solvent, accelerating the time to reach equilibrium. Temperature control is critical, as solubility is temperature-dependent. Filtration is required to separate the saturated solution from the excess solid without causing premature precipitation (e.g., due to temperature changes).

Step-by-Step Protocol
  • Preparation: Add an excess amount of solid this compound to a series of clear glass vials. "Excess" means enough solid will remain visibly undissolved at the end of the experiment. A starting point of ~5-10 mg of solid per 1 mL of solvent is recommended.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected organic solvent to its respective vial.

  • Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a rotating wheel within a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[10] Scientist's Note: For compounds with potential polymorphic forms or slow dissolution kinetics, extending the equilibration time to 48 or 72 hours and testing samples at multiple time points is advisable to confirm that the concentration has plateaued.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle.

  • Sample Collection and Filtration: Carefully draw a sample from the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter (ensure the filter material is compatible with the organic solvent) and dispense the clear, filtered saturated solution into a clean vial for analysis. Critical Step: This step should be performed quickly to minimize temperature fluctuations that could alter the solubility.

  • Quantification: Analyze the concentration of the compound in the filtered sample using a validated analytical method, such as the HPLC-UV protocol described in Section 5.

The workflow for this protocol is illustrated in the following diagram.

G cluster_prep Preparation & Equilibration cluster_sampling Sampling cluster_analysis Analysis A 1. Add Excess Solid to Vial B 2. Add Precise Volume of Solvent A->B C 3. Seal & Agitate (e.g., 24h at 25°C) B->C D 4. Settle Undissolved Solid C->D Ensure Equilibrium E 5. Withdraw Supernatant D->E F 6. Syringe Filter (0.22 µm) into Analysis Vial E->F G 7. Quantify by Validated HPLC Method F->G Analyze Filtrate G cluster_cal Calibration cluster_samp Sample Analysis Cal1 Prepare Stock Solution (Known Conc.) Cal2 Create Serial Dilution Standards Cal1->Cal2 Cal3 Inject Standards into HPLC Cal2->Cal3 Cal4 Generate Calibration Curve (Peak Area vs. Conc.) Cal3->Cal4 Result Determine Sample Conc. from Curve Cal4->Result Samp1 Filtered Saturated Solution (Unknown Conc.) Samp2 Dilute Sample to within Calibration Range Samp1->Samp2 Samp3 Inject Diluted Sample into HPLC Samp2->Samp3 Samp3->Result Final Calculate Original Solubility (Conc. x Dilution Factor) Result->Final

Sources

The Enduring Legacy of a Heterocyclic Workhorse: A Guide to the Discovery and History of Piperidine-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in modern pharmacology, forming the core of numerous FDA-approved drugs.[1][2] Among its many derivatives, piperidine-4-carboxylic acid, also known as isonipecotic acid, stands out as a uniquely versatile and historically significant building block in medicinal chemistry.[3][4] Its discovery and the subsequent evolution of its synthesis paved the way for critical advancements in neuroscience and beyond. This guide provides an in-depth exploration of the journey of piperidine-4-carboxylic acid, from its initial synthesis to its role as a privileged scaffold in the development of life-changing therapeutics. We will examine the causality behind key experimental choices, detail foundational synthetic protocols, and trace its impact on drug discovery, particularly in the realm of GABAergic modulation for central nervous system (CNS) disorders.

Part 1: The Piperidine-4-Carboxylic Acid Core: A Privileged Scaffold in Medicinal Chemistry

In the lexicon of medicinal chemistry, certain molecular frameworks are deemed "privileged scaffolds" due to their ability to bind to multiple, diverse biological targets. The piperidine heterocycle is a quintessential example of such a scaffold.[5] Piperidine-4-carboxylic acid (isonipecotic acid) is a particularly esteemed member of this class. Its structure, featuring a six-membered aliphatic ring, confers a degree of conformational rigidity that is highly advantageous for targeted drug design.

First described in the scientific literature by 1944, isonipecotic acid was later identified as a conformationally constrained derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[6] This structural mimicry is the foundation of its biological significance, allowing it to interact with GABA receptors.[6] The scaffold presents two distinct points for chemical modification: the secondary amine within the ring and the carboxylic acid group at the 4-position. This dual functionality is the key to its versatility, providing chemists with a powerful template for constructing vast libraries of complex and biologically active molecules.[3][7]

Caption: Structural similarity between flexible GABA and its rigid analog, piperidine-4-carboxylic acid.

Part 2: Genesis of a Scaffold: Discovery and Early Synthetic Routes

The initial synthesis of piperidine-4-carboxylic acid was a direct extension of early 20th-century advancements in catalytic hydrogenation. The most common precursor was isonicotinic acid (pyridine-4-carboxylic acid), a readily available aromatic heterocycle.[8] The core chemical challenge was the reduction of the stable aromatic pyridine ring to the saturated piperidine ring without affecting the carboxylic acid functionality.

Early methods relied on heterogeneous catalysts like platinum oxide (PtO₂) or Raney Nickel.[8][9] These catalysts were chosen for their high activity in hydrogenating aromatic systems. However, the experimental conditions were often demanding, requiring high pressures and temperatures, and the choice of catalyst and solvent was critical to achieving high yields and preventing catalyst poisoning.[9]

Experimental Protocol 1: Classical Synthesis of Isonipecotic Acid via Catalytic Hydrogenation

This protocol is a representative synthesis based on early literature reports.[8][9]

Objective: To synthesize piperidine-4-carboxylic acid (isonipecotic acid) by the catalytic hydrogenation of isonicotinic acid.

Materials:

  • Isonicotinic acid

  • Platinum(IV) oxide (Adams' catalyst) or Raney Nickel

  • Solvent (e.g., Glacial Acetic Acid, Water, Ethanol)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Filtration apparatus (e.g., Büchner funnel, Celite®)

Procedure:

  • Reactor Charging: In a suitable high-pressure reaction vessel, dissolve isonicotinic acid in the chosen solvent (e.g., glacial acetic acid).

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., PtO₂) to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.

  • System Purge: Seal the reactor and purge the system several times with an inert gas, such as nitrogen, to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 4-5 MPa).[9]

  • Reaction: Heat the mixture to the desired temperature and agitate vigorously to ensure efficient mixing of the substrate, catalyst, and hydrogen gas. Monitor the reaction progress by observing the drop in hydrogen pressure.

  • Work-up: Once the reaction is complete (i.e., hydrogen uptake ceases), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization, typically from water or ethanol, to yield pure isonipecotic acid as a white crystalline solid.[10]

Causality and Insights:

  • Why Platinum or Nickel? These metals are highly effective at adsorbing both the aromatic ring and hydrogen, facilitating the reduction on the catalyst surface.

  • Why High Pressure? High hydrogen pressure increases the concentration of dissolved hydrogen, driving the equilibrium towards the reduced piperidine product and increasing the reaction rate.

  • Why Acetic Acid? Using an acidic solvent like glacial acetic acid can help keep the starting material and product protonated and soluble, while also preventing the basic nitrogen of the piperidine product from poisoning (deactivating) the catalyst surface.[8]

Caption: Workflow for the classical synthesis of isonipecotic acid.

Part 3: The Evolution of Synthesis: Enabling Modern Drug Discovery

While classical hydrogenation was effective, the dual reactivity of isonipecotic acid posed a challenge for its use as a building block. To selectively modify the carboxylic acid (e.g., to form amides or esters) without the ring nitrogen interfering, chemists needed a way to temporarily "mask" the amine's reactivity. This need drove the adoption of protecting group chemistry.

The introduction of the tert-butoxycarbonyl (Boc) group was a watershed moment. The Boc group reacts readily with the piperidine nitrogen but is stable to many reaction conditions used to modify the carboxylic acid. Crucially, it can be removed later under mild acidic conditions that do not harm the rest of the molecule.[7] This "orthogonal" protection strategy is a cornerstone of modern multi-step organic synthesis, allowing for the precise, stepwise construction of complex drug candidates.[7][11]

Experimental Protocol 2: N-Boc Protection of Piperidine-4-Carboxylic Acid

This protocol describes a common and reliable method for preparing N-BOC-piperidine-4-carboxylic acid, a vital intermediate for drug discovery.[4]

Objective: To selectively protect the nitrogen atom of piperidine-4-carboxylic acid using a Boc group.

Materials:

  • Piperidine-4-carboxylic acid (Isonipecotic acid)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) and Sodium carbonate (Na₂CO₃) or another base (e.g., NaOH)

  • Solvent system (e.g., Water/Dioxane or Water/THF)

  • Hydrochloric acid (HCl), 1-3 M solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve piperidine-4-carboxylic acid in an aqueous solution of a base like sodium bicarbonate/carbonate in a reaction flask. This deprotonates the carboxylic acid, making it water-soluble, and acts as a base to neutralize the acid produced during the reaction.

  • Reagent Addition: While stirring vigorously at room temperature or in an ice bath, add a solution of di-tert-butyl dicarbonate (Boc₂O) in a co-solvent like dioxane or THF dropwise.

  • Reaction: Allow the reaction to stir at room temperature for several hours (e.g., 12-24 hours) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up (Base/Neutral Extraction): Transfer the reaction mixture to a separatory funnel. Wash with a non-polar organic solvent like ether or hexanes to remove any unreacted Boc₂O.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with a dilute HCl solution. The product, N-BOC-piperidine-4-carboxylic acid, is not soluble in acidic water and will precipitate out or can be extracted.

  • Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate.

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the N-Boc protected product, typically as a white solid.

Causality and Insights:

  • Why a Base? The reaction of Boc₂O with the amine releases tert-butanol and CO₂, and the initial amine is part of a zwitterion. The added base ensures the amine remains nucleophilic enough to react and neutralizes the acidic proton of the carboxylic acid.

  • Why Acidification? The product is a carboxylic acid. By protonating it, its polarity is significantly reduced, making it much less soluble in water and much more soluble in an organic solvent like ethyl acetate, which is the entire basis for the extractive work-up.

  • Self-Validating System: The success of this protocol is validated by the physical state of the product. The starting material is a water-soluble zwitterion, while the final product is an organic-soluble solid, confirming the chemical transformation.

Boc_Protection cluster_0 Piperidine-4-carboxylic Acid cluster_1 Selective Modification Piperidine Ring Piperidine Ring N-Boc Protected Intermediate N-Boc Protected Intermediate Piperidine Ring->N-Boc Protected Intermediate + Boc₂O (Protection) COOH Reactive Site 2 Complex Molecule Complex Molecule N-Boc Protected Intermediate->Complex Molecule + Reagents (Amide Coupling, etc.) COOH (Reactive) Ready for Reaction Final Product Final Product Complex Molecule->Final Product + Mild Acid (Deprotection) NH Reactive Site 1 N-Boc (Protected) Inert

Caption: Orthogonal protection strategy using the Boc group to enable selective chemistry.

Part 4: From Scaffold to Blockbuster: Therapeutic Applications

The structural similarity of piperidine carboxylic acids to GABA made them prime candidates for modulating GABAergic neurotransmission.[6] Insufficient GABA signaling is linked to neurological and psychiatric disorders, most notably epilepsy.[12] A key strategy to enhance GABAergic tone is to block the GABA transporters (GATs) that remove GABA from the synaptic cleft, thereby prolonging its inhibitory effect.

While isonipecotic acid (piperidine-4-carboxylic acid) itself is a GABAA receptor partial agonist, its isomer, nipecotic acid (piperidine-3-carboxylic acid), proved to be a potent inhibitor of GABA uptake.[6][13][14] However, nipecotic acid itself is too polar to effectively cross the blood-brain barrier (BBB).[14] This limitation sparked extensive medicinal chemistry campaigns to develop lipophilic derivatives that could deliver the active pharmacophore to the brain.

Case Study: The Development of Tiagabine

The development of the anticonvulsant drug Tiagabine is a landmark achievement rooted in this research. Scientists systematically attached various lipophilic moieties to the nitrogen of the nipecotic acid scaffold to improve BBB penetration.[15] Structure-activity relationship (SAR) studies revealed that attaching a 4,4-diaryl-3-butenyl group dramatically increased potency.[15][16] Further optimization, including the use of heteroaromatic rings (thiophene) and resolving the chiral center at the 3-position of the piperidine ring, led to the identification of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid, or Tiagabine.[12][15][16] Tiagabine is a selective GABA transporter 1 (GAT-1) inhibitor and a marketed treatment for partial seizures.[16]

Compound/DrugCore ScaffoldPrimary Mechanism of ActionTherapeutic Area
Isonipecotic Acid Piperidine-4-carboxylic acidGABAA Receptor Partial Agonist[6]Research Tool
Nipecotic Acid Piperidine-3-carboxylic acidGABA Uptake Inhibitor (GAT-1)[13][14]Research Tool (Lead Compound)
Tiagabine Piperidine-3-carboxylic acidSelective GAT-1 Inhibitor[12][16]Epilepsy (Anticonvulsant)
Beyond the CNS

The versatility of the piperidine-4-carboxylic acid scaffold is not limited to neuroscience. Its derivatives are being explored across a wide range of therapeutic areas:

  • Oncology: The 4-piperidinecarboxamide moiety has been identified as a promising scaffold for anticancer agents.[1]

  • Alzheimer's Disease: It has been used as a scaffold for designing inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in the formation of neurotoxic amyloid beta plaques.[17]

  • Carbonic Anhydrase Inhibition: 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been developed as potent inhibitors of human carbonic anhydrase, a target for diuretics and anti-glaucoma agents.[18]

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle GABA Vesicles GABA GABA Vesicle->GABA Release Receptor GABAₐ Receptor GAT1 GABA Transporter (GAT-1) Tiagabine Tiagabine Tiagabine->GAT1 Blocks GABA->Receptor Binding → Inhibition GABA->GAT1 Reuptake

Caption: Mechanism of Tiagabine as a GAT-1 inhibitor at the GABAergic synapse.

Part 5: Conclusion and Future Perspectives

The history of piperidine-4-carboxylic acid is a compelling narrative of chemical innovation driving biological discovery. From its humble origins as the product of high-pressure hydrogenation, it has evolved into a cornerstone of modern medicinal chemistry. The development of controlled synthetic methods, particularly the use of protecting groups, unlocked its true potential, allowing it to serve as the foundation for drugs treating complex diseases like epilepsy.

The enduring value of this scaffold lies in its structural simplicity, synthetic tractability, and inherent biological relevance. As our understanding of disease biology deepens, the piperidine-4-carboxylic acid core will undoubtedly continue to serve as a starting point for the design of next-generation therapeutics. Future research will likely leverage computational modeling to explore new conformational constraints and substitution patterns, tailoring novel derivatives for ever more selective and potent interactions with a growing list of biological targets. The legacy of this heterocyclic workhorse is far from complete; it remains a vital tool for scientists and researchers dedicated to advancing human health.

References

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An In-Depth Technical Guide to the Potential Biological Activity of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid. Drawing upon structure-activity relationships of analogous piperidine-4-carboxylic acid derivatives, this document outlines a scientifically rigorous, multi-pronged approach to investigate its pharmacological potential, with a primary focus on anti-inflammatory and analgesic properties. Detailed experimental protocols for in vitro and in vivo screening are provided, alongside the rationale for each methodological choice. This guide is intended to serve as a foundational resource for researchers initiating preclinical evaluation of this compound, fostering a systematic and evidence-based drug discovery process.

Introduction: Unveiling the Potential of a Novel Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities. Its conformational flexibility and ability to present substituents in distinct spatial orientations allow for fine-tuning of interactions with biological targets. The derivatization of the piperidine-4-carboxylic acid core has yielded compounds with significant therapeutic potential, including dual PPARα/γ agonists and agents with anti-inflammatory and analgesic effects.[1][2][3]

This compound is a novel compound that integrates several key pharmacophoric features:

  • A Piperidine-4-carboxylic Acid Core: This moiety provides a rigid scaffold and a carboxylic acid group that can participate in hydrogen bonding or ionic interactions with biological targets.

  • A 2-Chlorobenzoyl Group: The presence of a chlorinated aromatic ring introduces lipophilicity and potential for specific hydrophobic and electronic interactions within a binding pocket. The ortho-chloro substitution can influence the conformation of the benzoyl group relative to the piperidine ring, potentially impacting target selectivity.

Given the established pharmacological profiles of structurally related molecules, a primary hypothesis is that this compound possesses anti-inflammatory and analgesic properties. This guide will delineate a comprehensive strategy to systematically investigate these potential activities.

Postulated Biological Activity: A Mechanistic Rationale

The rationale for investigating the anti-inflammatory and analgesic potential of this compound is rooted in the known activities of related compounds. Inflammation and pain are complex physiological processes often mediated by a cascade of signaling molecules and cellular events.[4][5] Key molecular targets for anti-inflammatory and analgesic drugs include enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), as well as ion channels and receptors involved in nociception.[4][6]

Derivatives of piperidine have been shown to interact with various targets within these pathways.[2][7] The structural features of our target compound suggest several plausible mechanisms of action that warrant investigation.

G cluster_0 Potential Anti-Inflammatory Mechanisms cluster_1 Potential Analgesic Mechanisms COX/LOX Inhibition COX/LOX Inhibition Cytokine Modulation Cytokine Modulation NF-κB Pathway Inhibition NF-κB Pathway Inhibition TRP Channel Modulation TRP Channel Modulation Opioid Receptor Agonism Opioid Receptor Agonism Sigma Receptor Interaction Sigma Receptor Interaction This compound This compound This compound->COX/LOX Inhibition Hypothesized Interaction This compound->Cytokine Modulation Hypothesized Interaction This compound->NF-κB Pathway Inhibition Hypothesized Interaction This compound->TRP Channel Modulation Hypothesized Interaction This compound->Opioid Receptor Agonism Hypothesized Interaction This compound->Sigma Receptor Interaction Hypothesized Interaction

Figure 1: Hypothesized molecular mechanisms for this compound.

In Vitro Evaluation: A Stepwise Screening Cascade

A tiered in vitro screening approach is essential for the initial characterization of the biological activity of this compound. This allows for a cost-effective and high-throughput assessment before proceeding to more complex and resource-intensive in vivo models.[4][8]

Primary Screening for Anti-Inflammatory Activity

The initial screen will focus on broadly accepted and robust assays that indicate a general anti-inflammatory potential.

  • Rationale: Inflammation can lead to protein denaturation. The ability of a compound to prevent this denaturation is a well-established indicator of anti-inflammatory activity.[4][8] This assay is a simple and rapid preliminary test.

  • Protocol:

    • Prepare a 1% aqueous solution of bovine serum albumin (BSA).

    • Prepare various concentrations of this compound and a standard drug (e.g., Diclofenac sodium) in a suitable solvent.

    • To 2.8 ml of the BSA solution, add 0.2 ml of the test compound or standard at different concentrations.

    • A control group will consist of 2.8 ml of BSA solution and 0.2 ml of the solvent.

    • Incubate all samples at 37°C for 20 minutes.

    • Induce denaturation by heating at 70°C for 10 minutes.

    • After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

    • Calculate the percentage inhibition of protein denaturation.

  • Rationale: The RBC membrane is analogous to the lysosomal membrane. Stabilization of this membrane by a test compound suggests an ability to inhibit the release of pro-inflammatory mediators from lysosomes.[4]

  • Protocol:

    • Prepare a 10% v/v suspension of human red blood cells in isotonic buffer.

    • Prepare various concentrations of this compound and a standard drug (e.g., Indomethacin).

    • Incubate the test and standard solutions with the RBC suspension at 56°C for 30 minutes.

    • Centrifuge the samples and measure the absorbance of the supernatant at 560 nm to quantify hemoglobin release.

    • Calculate the percentage of membrane stabilization.

Secondary Screening: Elucidating the Mechanism of Action

Positive results in the primary screens will trigger a more focused investigation into the specific molecular targets.

  • Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. Differentiating between COX-1 and COX-2 inhibition is crucial for predicting potential gastrointestinal side effects.[4]

  • Protocol:

    • Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.

    • Follow the manufacturer's instructions to determine the IC50 values of this compound for both isoforms.

    • Compare the results with known selective and non-selective COX inhibitors.

  • Rationale: The LOX pathway is another important enzymatic cascade in the inflammatory process, leading to the production of leukotrienes.

  • Protocol:

    • Use a spectrophotometric assay based on the formation of conjugated dienes from linoleic acid by soybean lipoxygenase.

    • Incubate the enzyme with various concentrations of the test compound.

    • Initiate the reaction by adding the substrate and monitor the change in absorbance at 234 nm.

    • Calculate the percentage of LOX inhibition.

  • Rationale: Overproduction of nitric oxide by activated macrophages is a hallmark of inflammation.[9]

  • Protocol:

    • Culture a murine macrophage cell line (e.g., RAW 264.7).

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

    • Measure the concentration of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

    • Determine the effect of the compound on cell viability using an MTT assay to rule out cytotoxicity.

G Start Start Primary_Screening Primary Screening (General Anti-Inflammatory Activity) Start->Primary_Screening Protein_Denaturation Inhibition of Protein Denaturation Primary_Screening->Protein_Denaturation RBC_Stabilization RBC Membrane Stabilization Primary_Screening->RBC_Stabilization Secondary_Screening Secondary Screening (Mechanism of Action) Protein_Denaturation->Secondary_Screening If Active RBC_Stabilization->Secondary_Screening If Active COX_Assay COX-1/COX-2 Inhibition Assay Secondary_Screening->COX_Assay LOX_Assay LOX Inhibition Assay Secondary_Screening->LOX_Assay NO_Assay Nitric Oxide Production Assay Secondary_Screening->NO_Assay Proceed_to_In_Vivo Proceed to In Vivo Studies COX_Assay->Proceed_to_In_Vivo If Potent/Selective LOX_Assay->Proceed_to_In_Vivo If Potent NO_Assay->Proceed_to_In_Vivo If Potent

Figure 2: In vitro screening workflow for anti-inflammatory activity.

In Vivo Evaluation: Assessing Efficacy in Preclinical Models

Promising in vitro data will justify the evaluation of this compound in established animal models of inflammation and pain.[5][10] All animal experiments must be conducted in accordance with ethical guidelines and approved protocols.

Models of Acute Inflammation and Pain
  • Rationale: This is a widely used and well-characterized model of acute inflammation.[6][11] The biphasic edema development allows for the assessment of effects on different inflammatory mediators.

  • Protocol:

    • Acclimatize male Wistar rats for at least one week.

    • Measure the initial paw volume of each rat using a plethysmometer.

    • Administer this compound or a standard drug (e.g., Indomethacin) orally or intraperitoneally at various doses.

    • After 30-60 minutes, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage of edema inhibition for each group.

  • Rationale: This is a visceral pain model that is sensitive to both central and peripheral analgesics.[10][11]

  • Protocol:

    • Use Swiss albino mice.

    • Administer the test compound or a standard analgesic (e.g., Aspirin) to different groups of mice.

    • After a set pre-treatment time, inject 0.6% acetic acid solution intraperitoneally.

    • Observe the mice for 20 minutes and count the number of writhes (abdominal constrictions).

    • Calculate the percentage of pain inhibition.

Models of Nociceptive Pain
  • Rationale: This model assesses the central analgesic activity of a compound by measuring the reaction time to a thermal stimulus.[10][12]

  • Protocol:

    • Place mice individually on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Record the latency to a nociceptive response (e.g., licking of the hind paws or jumping).

    • Administer the test compound or a standard central analgesic (e.g., Morphine).

    • Measure the reaction time at various time points after drug administration.

    • A cut-off time is set to prevent tissue damage.

  • Rationale: This is another model for evaluating central analgesic activity, primarily mediated at the spinal level.[10][12]

  • Protocol:

    • Focus a beam of high-intensity light on the distal portion of the rat's tail.

    • Measure the time taken for the rat to flick its tail away from the heat source.

    • Administer the test compound or a standard drug.

    • Record the tail-flick latency at different intervals.

In Vivo Model Primary Endpoint Potential Activity Indicated Standard Drug
Carrageenan-Induced Paw EdemaPaw VolumeAnti-inflammatoryIndomethacin
Acetic Acid-Induced WrithingNumber of WrithesPeripheral and Central AnalgesicAspirin
Hot Plate TestReaction LatencyCentral AnalgesicMorphine
Tail-Flick TestReaction LatencyCentral (Spinal) AnalgesicMorphine

Table 1: Summary of In Vivo Models for Initial Screening.

Structure-Activity Relationship (SAR) Insights and Future Directions

The data generated from these in vitro and in vivo studies will provide the first critical insights into the biological activity of this compound. Should the compound exhibit promising activity, further investigations will be warranted:

  • Lead Optimization: Systematic modification of the chemical structure to improve potency, selectivity, and pharmacokinetic properties. This could involve altering the substitution on the benzoyl ring, modifying the carboxylic acid moiety, or introducing substituents on the piperidine ring.

  • Advanced Mechanistic Studies: Investigating the effects of the compound on gene expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using techniques like qPCR or ELISA.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its preliminary safety profile.

Conclusion

This compound represents a promising starting point for a drug discovery program targeting inflammatory and pain-related disorders. The structural alerts within the molecule, coupled with the known biological activities of related piperidine derivatives, provide a strong rationale for the proposed investigations. The systematic and logical progression of the experimental plan outlined in this guide, from broad in vitro screening to specific in vivo models, will enable a thorough and efficient evaluation of its therapeutic potential. This data-driven approach is fundamental to advancing our understanding of this novel chemical entity and its potential to address unmet medical needs.

References

  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). Vertex AI Search.
  • Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. (2008). Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-3550.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).
  • in vivo animal models for screening potential anti–inflammatory and analgesic agents (literature review). (n.d.). ResearchGate.
  • Screening models(IN-VIVO) for analgesics and anti inflammatory agents. (n.d.). SlideShare.
  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (n.d.). PubMed.
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI.
  • In vitro pharmacological screening methods for anti-inflammatory agents. (n.d.). ResearchGate.
  • Screening models for inflammatory drugs. (n.d.). SlideShare.
  • Pain Models for Preclinical Research. (n.d.). Eurofins Advinus.
  • Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. (n.d.).
  • Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. (2022). PubMed Central.
  • Structure-activity relationship of piperidine derivatives with... (n.d.). ResearchGate.
  • Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. (n.d.). ResearchGate.
  • Structure-Activity Relationships of 1-Benzylpiperidine Derivatives in Drug Design. (n.d.).
  • 4-Aroylpiperidines and 4-(α-Hydroxyphenyl)piperidines as Selective Sigma-1 Receptor Ligands: Synthesis, Preliminary Pharmacological Evaluation and Computational Studies. (2016). ResearchGate.
  • 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. (2016). PubMed Central.
  • 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as Selective sigma-1 Receptor Ligands: Synthesis, Preliminary Pharmacological Evaluation and Computational Studies. (2016). PubMed.

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Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid, starting from the readily available isonipecotic acid (piperidine-4-carboxylic acid). The synthetic strategy is centered on the robust and well-established Schotten-Baumann reaction, a reliable method for the N-acylation of secondary amines. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles, mechanistic insights, and critical process considerations. We delve into the causality behind experimental choices, ensuring a reproducible and scalable synthesis. The protocol includes detailed procedures for reaction setup, execution, product isolation, purification, and analytical characterization.

Introduction and Scientific Background

N-acyl piperidine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The piperidine ring acts as a versatile scaffold, and its functionalization allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. The target molecule, this compound, combines this important heterocyclic motif with a substituted benzoyl group, making it a valuable building block for library synthesis and lead optimization in drug discovery programs.

The synthesis detailed herein employs the Schotten-Baumann reaction, first described in the 1880s by Carl Schotten and Eugen Baumann.[1] This reaction is an exemplary method for acylating amines or alcohols using acyl chlorides or anhydrides under biphasic, aqueous alkaline conditions.[2] The choice of this method is deliberate; its primary advantages include:

  • High Yield: The reaction is typically efficient and high-yielding.

  • Neutralization of Byproduct: The aqueous base (in this case, sodium hydroxide) serves a dual purpose: it deprotonates the amine to enhance its nucleophilicity and simultaneously neutralizes the hydrochloric acid (HCl) generated during the acylation, driving the reaction to completion.[3]

  • Suppression of Side Reactions: The aqueous base rapidly hydrolyzes any excess acyl chloride, preventing unwanted side reactions with the desired product.

This protocol has been optimized to ensure high purity of the final product through a straightforward precipitation and recrystallization process.

Reaction Scheme and Mechanism

The overall transformation involves the acylation of the secondary amine of isonipecotic acid with 2-chlorobenzoyl chloride in the presence of a base.

Overall Reaction:

Isonipecotic Acid + 2-Chlorobenzoyl Chloride --(NaOH, H₂O/DCM)--> this compound

Mechanism of N-Acylation (Schotten-Baumann Conditions):

The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Deprotonation: The sodium hydroxide in the aqueous phase deprotonates the ammonium group of the zwitterionic isonipecotic acid, generating the more nucleophilic free secondary amine.

  • Nucleophilic Attack: The lone pair of electrons on the piperidine nitrogen atom attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride, which is present in the organic phase. This forms a tetrahedral intermediate.[4][5]

  • Collapse of Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled.

  • Acid Neutralization: The liberated chloride ion combines with a proton to form HCl, which is immediately neutralized by the sodium hydroxide base in the aqueous phase to form sodium chloride and water.[3] This prevents the protonation of the starting amine, which would render it non-nucleophilic.

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products Isonipecotic Isonipecotic Acid (in Aqueous Phase) Deprotonation Step 1: Deprotonation (Base Activation) Isonipecotic->Deprotonation + NaOH AcylChloride 2-Chlorobenzoyl Chloride (in Organic Phase) Attack Step 2: Nucleophilic Attack AcylChloride->Attack Deprotonation->Attack Generates Nucleophilic Amine Intermediate Tetrahedral Intermediate Attack->Intermediate Collapse Step 3: Collapse & Chloride Expulsion Intermediate->Collapse Neutralization Step 4: HCl Neutralization Collapse->Neutralization HCl byproduct Product Product Salt (in Aqueous Phase) Collapse->Product + HCl FinalProduct Final Product 1-(2-Chlorobenzoyl)piperidine- 4-carboxylic acid Neutralization->FinalProduct Drives equilibrium Product->FinalProduct Acidification (Work-up)

Caption: Reaction mechanism flow under Schotten-Baumann conditions.

Materials, Reagents, and Equipment

Reagents & Materials
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.Supplier/Grade
Isonipecotic AcidC₆H₁₁NO₂129.165.00 g38.71.0Sigma-Aldrich, ≥99%
2-Chlorobenzoyl ChlorideC₇H₄Cl₂O175.017.44 g (5.3 mL)42.51.1Acros Organics, 98%
Sodium Hydroxide (NaOH)NaOH40.003.41 g85.22.2Fisher, Reagent Grade
Dichloromethane (DCM)CH₂Cl₂84.93100 mL--VWR, HPLC Grade
Hydrochloric Acid (HCl)HCl36.46~10 mL--6 M aq. solution
Deionized WaterH₂O18.02100 mL--In-house
EthanolC₂H₅OH46.07As needed--200 Proof, for recrystallization
Equipment
  • 250 mL three-neck round-bottom flask

  • 125 mL dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Thermometer

  • 250 mL separatory funnel

  • Büchner funnel and filter flask assembly

  • pH paper or pH meter

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer (e.g., 400 MHz)

  • FT-IR spectrometer

Detailed Experimental Protocol

Reaction Setup
  • Prepare Base Solution: In a 250 mL beaker, dissolve 3.41 g (85.2 mmol) of sodium hydroxide in 50 mL of deionized water. Stir until fully dissolved and allow the solution to cool to room temperature.

  • Prepare Amine Solution: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 5.00 g (38.7 mmol) of isonipecotic acid.[6][7] Add the cooled sodium hydroxide solution to the flask. Stir at room temperature until all the isonipecotic acid has dissolved.

  • Add Organic Solvent: Add 50 mL of dichloromethane (DCM) to the flask.

  • Cool Reaction Mixture: Place the flask in an ice-water bath and stir the biphasic mixture vigorously for 15 minutes, allowing the internal temperature to equilibrate to 0-5 °C.

Acylation (Schotten-Baumann Reaction)
  • Prepare Acyl Chloride Solution: In a 125 mL dropping funnel, dissolve 7.44 g (42.5 mmol) of 2-chlorobenzoyl chloride in 50 mL of DCM.

  • Slow Addition: Add the 2-chlorobenzoyl chloride solution dropwise to the vigorously stirred, cooled reaction mixture over a period of 30-45 minutes. Causality Note: Slow, controlled addition is critical to manage the exothermic nature of the acylation and prevent the formation of undesired byproducts. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking a sample from the organic layer (Eluent: 7:3 Ethyl Acetate/Hexanes with 1% acetic acid). The starting amine is water-soluble, so the disappearance of the acyl chloride and the appearance of a new, more polar spot for the product indicates reaction completion.

Work-up and Product Isolation
  • Phase Separation: Transfer the reaction mixture to a 250 mL separatory funnel. Allow the layers to separate and drain the lower organic layer. Extract the aqueous layer with an additional 20 mL of DCM. Combine the organic layers. Self-Validation: At this stage, the product, having a carboxylic acid group, exists as its sodium carboxylate salt and is predominantly in the aqueous phase. The organic layer primarily contains unreacted acyl chloride and byproducts.

  • Acidification and Precipitation: Discard the organic layer. Cool the aqueous layer in an ice-water bath. While stirring, slowly add 6 M hydrochloric acid dropwise. Monitor the pH. A white precipitate will begin to form as the solution becomes acidic. Continue adding acid until the pH is approximately 2-3. Causality Note: Acidification protonates the sodium carboxylate salt, rendering the product neutral and significantly less water-soluble, thus causing it to precipitate out of the aqueous solution.

  • Isolate Crude Product: Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove inorganic salts (NaCl).

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C overnight. Typically, this yields a white to off-white solid.

Purification
  • Recrystallization: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Slowly add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate, resulting in a saturated solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 1 hour to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum to a constant weight.

Experimental Workflow Diagram

G start Start prep Prepare NaOH and Isonipecotic Acid Solutions start->prep setup Combine in Flask with DCM, Cool to 0-5 °C prep->setup add Add 2-Chlorobenzoyl Chloride Solution Dropwise setup->add react Stir at RT for 2-3h add->react separate Phase Separation (Discard Organic Layer) react->separate acidify Acidify Aqueous Layer with HCl to pH 2 separate->acidify filter Filter Precipitate acidify->filter wash Wash with Cold Water filter->wash dry Dry Crude Product wash->dry recrystallize Recrystallize from Ethanol/Water dry->recrystallize final_filter Filter Purified Crystals recrystallize->final_filter final_dry Dry Final Product final_filter->final_dry analyze Characterize Product (MP, NMR, IR) final_dry->analyze end_node End analyze->end_node

Caption: Step-by-step experimental workflow for the synthesis.

Characterization and Expected Results

The identity and purity of the synthesized this compound (CAS: 352673-16-6) should be confirmed by standard analytical techniques.[8]

PropertyExpected Result
Appearance White to off-white crystalline solid
Yield 75-85% (typical)
Melting Point Literature values may vary; expect a sharp melting point for pure compound.
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~12.3 (s, 1H, -COOH), ~7.5-7.3 (m, 4H, Ar-H), ~4.5-3.0 (m, 4H, piperidine N-CH₂), ~2.5 (m, 1H, piperidine CH), ~2.0-1.5 (m, 4H, piperidine C-CH₂)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~175 (-COOH), ~167 (C=O), ~135-127 (Ar-C), ~48-40 (piperidine N-CH₂), ~40 (piperidine CH), ~28 (piperidine C-CH₂)
FT-IR (KBr, cm⁻¹)~3000 (broad, O-H), ~1720 (C=O, acid), ~1630 (C=O, amide), ~1430 (C-N)

Safety Precautions

  • 2-Chlorobenzoyl Chloride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Avoid contact with skin and eyes.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a fume hood.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin and respiratory irritation. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.

References

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  • Kharatkar, R. (2015). Synthesis, Characterization and Biological Evaluation of Novel 1-[2-(2-Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4-Carboxylic Acid Methyl Ester. J Pharm Sci Bioscientific Res, 5(6), 599-604. Link
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  • LookChem. (n.d.). Isonipecotic acid.
  • Angeli, A., et al. (2020). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. Link
  • Chemistry Learner. (2025). Schotten Baumann Reaction Mechanism Detailed Explanation.
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  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. Link
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  • Wikipedia. (n.d.). Schotten–Baumann reaction.
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  • Chemistry Notes. (2023). Schotten Baumann reaction: Introduction, mechanism, procedure.
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  • BYJU'S. (2019). Schotten Baumann Reaction.
  • Wikipedia. (n.d.). Isonipecotic acid.
  • Chemical-Suppliers. (n.d.). This compound | CAS 352673-16-6.
  • All Chemistry. (2021). Schotten-Baumann Reaction and its Mechanism. [YouTube].
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  • Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate.

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The Strategic Utility of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for research scientists and drug development professionals on the effective utilization of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid as a pivotal chemical intermediate. We will delve into its fundamental physicochemical properties, core reactivity, and its strategic application in the synthesis of complex molecular architectures, with a particular focus on amide bond formation—a cornerstone reaction in medicinal chemistry. Detailed, field-tested protocols for common coupling reactions are provided, alongside a discussion of the rationale behind methodological choices to ensure robust and reproducible outcomes.

Introduction: A Privileged Scaffold Component

This compound (CAS 352673-16-6) is a versatile bifunctional molecule that has gained traction as a valuable building block in contemporary drug discovery programs.[1] Its structure incorporates three key features that medicinal chemists can strategically exploit:

  • A Piperidine Core: A saturated heterocycle frequently found in marketed drugs, offering a three-dimensional scaffold that can improve pharmacokinetic properties such as solubility and metabolic stability.

  • A Carboxylic Acid Handle: This functional group is the primary reactive site for derivatization, most commonly through the formation of amide bonds. It can also serve as a bioisostere for other functional groups like tetrazoles.

  • A 2-Chlorobenzoyl Moiety: The ortho-chloro substitution on the benzoyl ring provides steric and electronic properties that can be crucial for modulating target binding affinity and selectivity. The chlorine atom can also serve as a handle for further cross-coupling reactions if desired.

These attributes make it an ideal intermediate for constructing libraries of compounds for screening and for the rational design of targeted therapeutics. Its most prevalent application lies in serving as a capstone or linker component in larger molecules, where the carboxylic acid is coupled with a primary or secondary amine to forge a stable amide linkage.

Physicochemical & Safety Data

A foundational understanding of the physical properties and safety considerations is paramount before any experimental work.

PropertyValueReference(s)
CAS Number 352673-16-6[1]
Molecular Formula C₁₃H₁₄ClNO₃[1]
Molecular Weight 267.71 g/mol [1]
Boiling Point 477.9°C at 760 mmHg[2]
Density 1.347 g/cm³[2]
Purity Typically ≥98%[1]
Storage Room temperature[1]

Safety & Handling:

While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related piperidine derivatives suggest the following precautions should be observed:

  • General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

Core Application: Amide Bond Formation

The carboxylic acid moiety is the workhorse of this intermediate. Its conversion to an amide is the most common and powerful transformation, enabling its conjugation to a vast array of amine-containing molecules. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and kinetically slow.[3] Therefore, activation of the carboxylic acid is required. This is achieved by converting the hydroxyl group into a better leaving group, creating a highly reactive acylating intermediate.[4][5]

Amide_Formation_Principle cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack Carboxylic_Acid R-COOH (1-(2-Chlorobenzoyl)piperidine- 4-carboxylic acid) Activated_Intermediate Reactive Intermediate (e.g., O-acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling_Reagent Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Amine R'-NH₂ (Primary/Secondary Amine) Activated_Intermediate->Amine Amide_Product Amide Product (R-CO-NHR') Activated_Intermediate->Amide_Product Nucleophilic Attack Amine->Amide_Product +

Caption: General workflow for amide bond formation.

Experimental Protocols

The choice of coupling reagent and conditions is critical and depends on factors such as the steric hindrance of the amine, the desired reaction scale, and the presence of other sensitive functional groups. Below are three robust protocols for coupling this compound with a generic primary or secondary amine.

Protocol 1: EDC/HOBt-Mediated Coupling

This is a classic and cost-effective method, particularly useful for routine amide synthesis. The use of 1-Hydroxybenzotriazole (HOBt) minimizes side reactions and reduces the risk of racemization if chiral centers are present.[3]

Materials:

  • This compound (1.0 eq)

  • Amine (R-NH₂) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard aqueous work-up solutions (1M HCl, sat. NaHCO₃, brine)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF or DCM (approx. 0.1-0.2 M concentration relative to the carboxylic acid).

  • Cool the mixture to 0 °C using an ice bath.

  • Add DIPEA (3.0 eq) to the stirred solution.

  • Add EDC-HCl (1.2 eq) portion-wise, ensuring the temperature remains close to 0 °C.

  • Stir the reaction mixture at 0 °C for 20-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq), either neat or as a solution in the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting carboxylic acid.[6]

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[3]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.[7]

Protocol 2: HATU-Mediated Coupling

HATU is a highly efficient uronium-based coupling reagent, often preferred for more challenging couplings, such as those involving sterically hindered amines or for ensuring high yields in the final steps of a synthesis.[8]

Materials:

  • This compound (1.0 eq)

  • Amine (R-NH₂) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard aqueous work-up solutions

Procedure:

  • In a flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add the amine (1.1 eq) to the pre-activated mixture.

  • Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/HOBt.

  • Monitoring: Monitor by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

    • To remove DMF, wash the organic layer with 5% aqueous LiCl solution (3x).

    • Proceed with standard aqueous washes (5% HCl, sat. NaHCO₃, brine).[9]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude amide by flash column chromatography.

Protocol_Workflow start Start dissolve 1. Dissolve Acid + Reagents in Anhydrous Solvent start->dissolve cool 2. Cool to 0°C (for EDC/HOBt) dissolve->cool add_base 3. Add Base (e.g., DIPEA) cool->add_base activate 4. Add Coupling Reagent (EDC or HATU) add_base->activate pre_activate 5. Pre-activation Stir activate->pre_activate add_amine 6. Add Amine pre_activate->add_amine react 7. Stir at RT (1-16 hours) add_amine->react monitor 8. Monitor Reaction (TLC / LC-MS) react->monitor monitor->react Incomplete workup 9. Aqueous Work-up monitor->workup Reaction Complete purify 10. Purify (Column Chromatography) workup->purify end Final Product purify->end

Caption: A typical experimental workflow for amide coupling.

Protocol 3: TiCl₄-Mediated Direct Amidation

This one-pot method avoids the use of common coupling reagents and can be effective for a range of substrates. It proceeds via a different mechanism, likely involving the formation of a titanium-activated carboxylic acid species.[4]

Materials:

  • This compound (1.0 eq)

  • Amine (R-NH₂) (1.0 eq)

  • Titanium tetrachloride (TiCl₄) (3.0 eq)

  • Anhydrous Pyridine (as solvent)

  • Toluene (for co-evaporation)

Procedure:

  • In a screw-capped vial, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • To this solution, add the amine (1.0 eq).

  • Carefully add TiCl₄ (3.0 eq) to the mixture. Caution: TiCl₄ reacts vigorously with moisture. Handle in a fume hood under an inert atmosphere.

  • Tightly seal the vial and heat the reaction mixture to 85 °C.

  • Stir for approximately 2-4 hours, monitoring the reaction by TLC.[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the pyridine by co-evaporation with toluene under reduced pressure.

    • Treat the residue with 1N HCl (aqueous) and extract with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product via flash column chromatography.

Conclusion and Future Perspectives

This compound is a robust and highly functional chemical intermediate. Its utility is primarily demonstrated through its efficient participation in amide coupling reactions, which are fundamental to the assembly of complex, biologically active molecules. The protocols detailed herein provide reliable starting points for researchers to incorporate this building block into their synthetic campaigns. As drug discovery continues to explore more complex chemical space, particularly in areas like Proteolysis Targeting Chimeras (PROTACs) where modular building blocks are essential, the strategic importance of intermediates like this compound is set to grow.[3]

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Direct formation of amide/peptide bonds from carboxylic acids.
  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87.
  • Kaswan, P., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ASIAN J CHEM.
  • Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Freiberg, K. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(13), 3462–3469.
  • The MJA Lab. (2020). Green Chemistry.
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Sharma, R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Chemistry & Chemical Technology, 17(1), 133-146.
  • MDPI. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • MDPI. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
  • bioRxiv. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In.
  • Rebek, J. Jr., & Palmer, L. C. (2006). Reaction of an Introverted Carboxylic Acid with Carbodiimide. Organic Letters, 8(15), 3259–3261.
  • ChemSrc. (n.d.). CAS#:352673-16-6 | this compound.
  • Popowycz, F., et al. (2018). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 157, 129-143.
  • PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid.
  • Google Patents. (n.d.). WO2006013550A3 - Process for preparation of piperidine carboxylic acid.

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Protocol for the Strategic Acylation of Piperidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to a Cornerstone Reaction in Medicinal Chemistry

The N-acyl piperidine scaffold is a privileged structure in modern pharmacology, forming the core of numerous therapeutic agents.[1][2] Its prevalence stems from the piperidine ring's ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while serving as a versatile anchor for introducing molecular complexity.[3][4] The acylation of the piperidine nitrogen is a fundamental transformation that enables the exploration of structure-activity relationships, making it a critical reaction in the drug discovery pipeline.[5][6]

This document provides a detailed protocol and technical guide for the acylation of piperidine-4-carboxylic acid, a bifunctional molecule that presents unique synthetic challenges. As Senior Application Scientists, our goal is to move beyond a simple recitation of steps, instead offering a rationale for methodological choices, insights into reaction mechanisms, and a framework for troubleshooting, thereby empowering researchers to confidently and successfully execute this vital transformation.

I. The Core Challenge: Managing Bifunctionality

Piperidine-4-carboxylic acid (also known as isonipecotic acid) contains two key functional groups: a secondary amine (a nucleophile) and a carboxylic acid (an electrophile precursor and an acid).[7] This duality is the central challenge in its selective N-acylation. Direct reaction between an amine and a carboxylic acid typically results in the formation of a thermodynamically stable but kinetically unreactive ammonium carboxylate salt, effectively halting the desired amide bond formation.[8]

Therefore, successful N-acylation requires a strategy that either activates the acyl donor to overcome this kinetic barrier or temporarily masks one of the functional groups. The most prevalent and versatile approach in modern synthesis is the use of coupling reagents to activate a carboxylic acid, rendering its carbonyl carbon highly electrophilic and susceptible to attack by the piperidine nitrogen.

II. The Mechanism of Amide Bond Formation via Coupling Agents

The formation of an amide bond from a carboxylic acid and an amine is a dehydration reaction. Coupling reagents facilitate this by converting the carboxylic acid's hydroxyl group into a better leaving group.[9] While numerous coupling agents exist, their mechanisms generally fall into a few key classes, often involving the in-situ formation of a highly reactive activated ester.[10]

For example, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] This intermediate is prone to racemization and can undergo intramolecular rearrangement to a stable N-acylurea byproduct. To mitigate these side reactions and improve efficiency, additives such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) are frequently employed.[11] These additives intercept the O-acylisourea to form a less reactive, but more selective, active ester intermediate, which then cleanly reacts with the amine.

Amide Coupling Mechanism Figure 1: General Mechanism of EDC/HOBt Mediated Amide Coupling RCOOH Carboxylic Acid (R-COOH) EDC EDC O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC->O_Acylisourea HOBt HOBt Active_Ester HOBt Active Ester (More Stable Intermediate) O_Acylisourea->Active_Ester + HOBt - EDC-Urea Byproduct1 EDC-Urea Byproduct O_Acylisourea->Byproduct1 Rearrangement (Side Reaction) HOBt->Active_Ester Piperidine Piperidine-4-COOH (Nucleophile) Amide N-Acyl Product Active_Ester->Amide + Piperidine Byproduct2 HOBt Active_Ester->Byproduct2 - HOBt Piperidine->Amide

Caption: Figure 1: General Mechanism of EDC/HOBt Mediated Amide Coupling.

III. Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent is critical and depends on factors like the steric hindrance of the substrates, cost, potential for side reactions (especially racemization in chiral systems), and ease of byproduct removal.[8][9]

Reagent ClassExample(s)Key AdvantagesKey Considerations
Carbodiimides EDC, DCC, DICCost-effective, widely used.High potential for racemization without additives. Byproducts can be difficult to remove (DCC-urea is a precipitate, EDC-urea is water-soluble).[10][11]
Phosphonium Salts PyBOP, BOPHigh reactivity, low racemization.Can be expensive. Stoichiometric amounts of potentially carcinogenic byproducts (HMPA from BOP).[9]
Aminium/Uronium Salts HATU, HBTUVery fast reaction times, very low racemization, highly efficient.[11]Higher cost. Can pose safety hazards (potentially explosive).[12]
IV. Detailed Experimental Protocol: Acylation using HATU

This protocol details the N-acylation of piperidine-4-carboxylic acid with a generic carboxylic acid (R-COOH) using HATU, a highly efficient aminium-based coupling reagent.

Experimental Workflow Figure 2: Workflow for N-Acylation of Piperidine-4-Carboxylic Acid start Start: Reagent Preparation dissolve Dissolve Carboxylic Acid, HATU, and Piperidine in DMF start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_base Add Base (DIPEA) Dropwise cool->add_base react Warm to RT Stir for 2-12 h add_base->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup: Dilute with EtOAc, Wash with H₂O & Brine monitor->workup Complete dry Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->dry purify Purify Product: Column Chromatography or Recrystallization dry->purify end End: Characterized Product purify->end

Caption: Figure 2: Workflow for N-Acylation of Piperidine-4-Carboxylic Acid.

A. Materials and Reagents

  • Piperidine-4-carboxylic acid (1.0 eq)

  • Carboxylic acid of interest (R-COOH, 1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

  • Appropriate solvents for chromatography (e.g., Hexanes/EtOAc or DCM/MeOH mixtures)

B. Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add piperidine-4-carboxylic acid (1.0 eq), the carboxylic acid (1.05 eq), and HATU (1.1 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the solids, aiming for a concentration of approximately 0.1-0.2 M with respect to the limiting reagent. Stir the mixture until all solids are dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Base Addition: While stirring at 0 °C, add DIPEA (3.0 eq) dropwise over 5 minutes. Rationale: The base is added last and slowly to prevent premature side reactions and to neutralize the ammonium salt formed in situ, liberating the free piperidine nitrogen for reaction.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperidine is consumed.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (approx. 10x the volume of DMF). Transfer the solution to a separatory funnel and wash sequentially with deionized water (3x) and brine (1x). Rationale: The water washes remove the DMF and water-soluble byproducts like DIPEA salts. The brine wash helps to break any emulsions and further dry the organic layer.[13]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure N-acyl piperidine-4-carboxylic acid.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

V. Troubleshooting and Optimization
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base.3. Formation of unreactive ammonium carboxylate salt.[8]1. Use fresh, high-quality coupling reagents stored under inert conditions.2. Ensure adequate base (2-3 eq) is used to neutralize all acidic protons.3. Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 min before adding the piperidine.[8]
Formation of N-acylurea Byproduct (With carbodiimides) The O-acylisourea intermediate rearranged before reacting with the amine.Add an auxiliary nucleophile like HOBt or Oxyma (1.1 eq) along with the carbodiimide to form a more stable active ester.[11]
Difficult Purification Water-soluble byproducts (e.g., EDC-urea, DIPEA salts) remain in the product.Perform thorough aqueous washes during workup. A dilute acid wash (e.g., 5% HCl) can help remove residual DIPEA, followed by a bicarb wash to neutralize. Caution: Ensure your product is stable to acid/base washes.
Esterification Side Reaction The carboxylic acid of the piperidine starting material is acylated by an activated R-COOH, forming an anhydride.This is less common under standard amide coupling conditions but can occur. Using slightly less than 1.0 eq of the R-COOH or adding the piperidine solution slowly to the pre-activated acid can minimize this. Protecting the piperidine's carboxylic acid as an ester (e.g., methyl or tert-butyl ester) prior to acylation is a more robust but longer strategy.[14][15]

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Application Notes and Protocols: 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid in the Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of sEH Inhibition

Soluble epoxide hydrolase (sEH), an enzyme encoded by the EPHX2 gene, is a critical regulator in the metabolism of endogenous signaling lipids.[1] Specifically, sEH facilitates the hydrolysis of epoxyeicosatrienoic acids (EETs), which are anti-inflammatory and vasodilatory lipid epoxides, into their less biologically active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[2][3] The conversion of EETs to DHETs by sEH effectively diminishes their beneficial effects, such as reducing blood pressure and inflammation.[2][4] Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy for a variety of diseases, including hypertension, cardiovascular disorders, and inflammatory conditions.[5][6] By blocking sEH activity, the levels of protective EETs are elevated, thereby enhancing their therapeutic actions.

The development of small-molecule inhibitors of sEH has been a significant focus of medicinal chemistry research.[7] Among the various chemical scaffolds investigated, amide and urea-based compounds have proven to be particularly effective.[8] These inhibitors are designed to mimic the transition state of the epoxide hydrolysis reaction, thereby binding to the active site of the sEH enzyme with high affinity. This application note provides a detailed guide on the utilization of a key building block, 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid , in the synthesis of potent sEH inhibitors, focusing on a robust amide coupling protocol.

The Strategic Role of this compound

The selection of this compound as a foundational scaffold for sEH inhibitor synthesis is predicated on several key structure-activity relationship (SAR) insights. The piperidine core provides a rigidified structure, which can enhance binding affinity to the target enzyme.[4] The 2-chlorobenzoyl group attached to the piperidine nitrogen serves as a crucial lipophilic moiety that can occupy a hydrophobic pocket within the sEH active site. Furthermore, the carboxylic acid at the 4-position of the piperidine ring offers a versatile handle for the introduction of various diversity elements through amide bond formation. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.[9]

Signaling Pathway and Mechanism of Action

The primary signaling pathway influenced by sEH inhibitors is the arachidonic acid cascade. Inhibition of sEH leads to an accumulation of EETs, which then exert their biological effects.

sEH_Inhibition_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor sEH Inhibitor (e.g., Amide derivative) Inhibitor->sEH Inhibition

Caption: Mechanism of sEH inhibition.

Synthetic Workflow: Amide Coupling Strategy

The synthesis of potent sEH inhibitors from this compound is typically achieved through an amide coupling reaction with a suitable amine. This reaction forms a stable amide linkage, connecting the piperidine scaffold to another pharmacophoric element, often a lipophilic group that can further interact with the enzyme's active site. A common and highly efficient method for this transformation is the use of peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).[2]

Synthetic_Workflow Start 1-(2-Chlorobenzoyl)piperidine- 4-carboxylic acid Coupling Amide Coupling (HATU, DIPEA, DMF) Start->Coupling Amine Amine (R-NH2) (e.g., Adamantylamine) Amine->Coupling Product Target sEH Inhibitor (Amide Derivative) Coupling->Product Purification Purification (Chromatography) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General synthetic workflow.

Detailed Experimental Protocol: Synthesis of a Representative sEH Inhibitor

This protocol details the synthesis of N-adamantan-1-yl-1-(2-chlorobenzoyl)piperidine-4-carboxamide*, a representative amide-based sEH inhibitor, via a HATU-mediated amide coupling reaction.

Materials and Reagents

ReagentSupplierCAS Number
This compoundCommercial Source1796934-58-1
AdamantylamineCommercial Source768-94-5
HATUCommercial Source148893-10-1
N,N-Diisopropylethylamine (DIPEA)Commercial Source7087-68-5
Anhydrous Dimethylformamide (DMF)Commercial Source68-12-2
Ethyl acetate (EtOAc)Commercial Source141-78-6
Saturated aqueous sodium bicarbonate (NaHCO₃)In-house prep.144-55-8
BrineIn-house prep.7647-14-5
Anhydrous sodium sulfate (Na₂SO₄)Commercial Source7757-82-6
Silica gel for column chromatography (230-400 mesh)Commercial Source7631-86-9

Step-by-Step Procedure

  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq, e.g., 281 mg, 1.0 mmol) and anhydrous DMF (10 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Activation of the Carboxylic Acid: To the stirred solution, add HATU (1.1 eq, e.g., 418 mg, 1.1 mmol) followed by the dropwise addition of DIPEA (2.0 eq, e.g., 0.35 mL, 2.0 mmol). Stir the reaction mixture at room temperature for 20-30 minutes. The formation of the activated ester can be monitored by thin-layer chromatography (TLC).

  • Amine Addition: In a separate vial, dissolve adamantylamine (1.05 eq, e.g., 159 mg, 1.05 mmol) in a minimal amount of anhydrous DMF (approx. 2 mL). Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction Progression: Continue stirring the reaction at room temperature. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 50% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 20 mL) followed by brine (20 mL). The aqueous washes help to remove excess DMF, DIPEA, and unreacted HATU byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of 20-50% ethyl acetate in hexanes) to isolate the pure N-adamantan-1-yl-1-(2-chlorobenzoyl)piperidine-4-carboxamide.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Expected Yield: 75-85%

Data and Characterization

The successful synthesis of the target sEH inhibitor is confirmed by its analytical data.

Table 1: Physicochemical and Yield Data

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceYield (%)
N-adamantan-1-yl-1-(2-chlorobenzoyl)piperidine-4-carboxamideC₂₃H₂₉ClN₂O₂414.95White solid80

¹H NMR (400 MHz, CDCl₃) δ: 7.42-7.30 (m, 4H, Ar-H), 5.30 (s, 1H, NH), 3.85-3.75 (m, 1H), 3.55-3.45 (m, 1H), 3.20-3.05 (m, 2H), 2.30-2.15 (m, 1H), 2.10-1.90 (m, 9H, Adamantyl-H), 1.85-1.60 (m, 10H, Adamantyl-H & Piperidine-H).

HRMS (ESI): m/z calculated for C₂₃H₃₀ClN₂O₂ [M+H]⁺: 415.1990, found: 415.1992.

Conclusion and Future Perspectives

This application note has detailed a robust and efficient protocol for the synthesis of a potent sEH inhibitor utilizing this compound as a key starting material. The amide coupling strategy described is versatile and can be adapted for the synthesis of a library of analogues by varying the amine coupling partner. This allows for extensive SAR studies to further refine the inhibitor's properties. The resulting compounds are valuable tools for researchers in pharmacology and drug discovery to investigate the therapeutic potential of sEH inhibition in various disease models. Future work in this area may focus on the development of inhibitors with improved pharmacokinetic profiles, including enhanced oral bioavailability and metabolic stability, to facilitate their translation into clinical candidates.

References

  • Inceoglu, B., Wagner, K. M., & Hammock, B. D. (2011). The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy. Heart Failure Clinics, 7(1), 59-70.
  • Patsnap Synapse. (2024). What are EPHX2 inhibitors and how do they work?
  • BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of Novel Soluble Epoxide Hydrolase Inhibitors. BenchChem.
  • Morisseau, C., & Hammock, B. D. (2013). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Lipid Research, 54(5), 1344-1360.
  • Wagner, K. M., McReynolds, C. B., & Hammock, B. D. (2021).
  • Sankella, S., & Morisseau, C. (2022). Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade.
  • Hwang, S. H., Tsai, H. J., & Hammock, B. D. (2007). Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 17(22), 6245-6249.
  • Gülcemal, D., Altan, B., & Alov, P. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Podduturi, S., Ghattamaneni, N., & Dandela, R. (2018). Novel piperidine-derived amide sEH inhibitors as mediators of lipid metabolism with improved stability.
  • Shen, H. C., & Jones, S. (2018). Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. European Journal of Medicinal Chemistry, 144, 503-520.
  • Lee, K. S. S., Liu, J. Y., & Wagner, K. M. (2020). Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain. Journal of Medicinal Chemistry, 63(18), 10476-10495.
  • Wang, W., Wang, W., & Li, Y. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of Medicinal Chemistry, 64(1), 199-229.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Reddy, T. J., & Le, K. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 62, 152865.
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

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Comprehensive Analytical Characterization of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.

Abstract: This document provides a detailed guide to the analytical methods for the comprehensive characterization of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid (CAS: 352673-16-6), a key building block in pharmaceutical synthesis. The protocols herein are designed to ensure structural confirmation, purity assessment, and quality control, which are critical for regulatory compliance and the success of drug development programs. We will cover a suite of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. The causality behind experimental choices is explained to provide field-proven insights for robust and reproducible results.

Introduction

This compound is a substituted piperidine derivative. Such scaffolds are of significant interest in medicinal chemistry due to the prevalence of the piperidine ring in numerous approved drugs. The precise structural features of this molecule—a tertiary amide linkage, a carboxylic acid functional group, and a chlorinated aromatic ring—necessitate a multi-faceted analytical approach for unambiguous characterization. The identity, purity, and stability of this intermediate directly impact the quality and safety of the final active pharmaceutical ingredient (API).

This application note details a self-validating system of analytical protocols. By combining chromatographic techniques for separation and purity with spectroscopic methods for structural elucidation, researchers can establish a comprehensive quality profile for this compound.

Physicochemical Properties Summary

PropertyValueSource
CAS Number 352673-16-6[1][2]
Molecular Formula C₁₃H₁₄ClNO₃[2]
Molecular Weight 267.71 g/mol [2]
IUPAC Name This compound[1]

Chromatographic Methods for Purity and Quantification

Chromatographic methods are essential for separating the target compound from impurities, including starting materials, by-products, and degradants.

High-Performance Liquid Chromatography (HPLC)

Principle of Analysis: Reversed-phase HPLC (RP-HPLC) is the premier method for assessing the purity of non-volatile organic molecules like our target compound. The molecule, being moderately polar, will partition between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By gradually increasing the organic solvent content of the mobile phase (gradient elution), compounds are eluted based on their hydrophobicity. The 2-chlorobenzoyl group contains a strong chromophore, making UV detection highly effective.

Experimental Protocol: RP-HPLC with UV Detection

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh 5 mg of this compound.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 50 µg/mL using the same diluent.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • The use of an ion-pairing agent like heptafluorobutyric acid (HFBA) can be considered if peak shape is poor or retention is insufficient, a technique validated for other piperidine-containing compounds.[3]

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for small molecules; provides good resolution.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the carboxylic acid and protonates the amide to ensure consistent interaction.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff.
Gradient 0-25 min: 10% to 90% B; 25-30 min: 90% BA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry.
Detection DAD at 210 nm & 254 nm254 nm detects the aromatic ring; 210 nm detects the amide and carboxyl groups, providing comprehensive impurity detection.
Injection Vol. 10 µLA typical volume for analytical HPLC.

Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The retention time serves as a qualitative identifier under specific conditions.

Workflow Visualization:

Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Analysis: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. Due to the low volatility of the carboxylic acid, pre-column derivatization is mandatory to convert the polar -COOH group into a more volatile and thermally stable ester or silyl ester.[4] This process also prevents peak tailing and improves chromatographic performance. The mass spectrometer fragments the derivatized molecule in a reproducible manner, providing a "fingerprint" mass spectrum for structural confirmation.

Experimental Protocol: Derivatization and GC-MS Analysis

  • Derivatization (Silylation):

    • Place ~1 mg of the sample in a 2 mL reaction vial.

    • Add 200 µL of anhydrous pyridine and 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).

  • GC-MS Conditions:

ParameterRecommended SettingRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA low-polarity 5% phenyl-methylpolysiloxane column is robust and suitable for a wide range of derivatized compounds.[5][6]
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert and provides good chromatographic efficiency.
Injector Temp. 280 °CEnsures rapid volatilization of the derivatized analyte.
Oven Program 100°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 minA temperature ramp effectively separates components with different boiling points.
MS Source Temp. 230 °CStandard temperature to promote ionization while minimizing thermal degradation.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Mass Range 40 - 550 m/zCovers the expected mass of the derivatized molecule and its fragments.

Data Interpretation: The Total Ion Chromatogram (TIC) is used to assess purity. The mass spectrum of the main peak should be consistent with the trimethylsilyl (TMS) ester of the target molecule. Key fragments would include the loss of a silyl group, the chlorobenzoyl moiety, and fragments of the piperidine ring.

Workflow Visualization:

Caption: Workflow for GC-MS analysis including the mandatory derivatization step.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide definitive information about the molecular structure by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Analysis: NMR is the most powerful tool for de novo structure elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. The presence of the amide bond can lead to rotational isomers (rotamers), which may result in peak broadening or duplication of signals for adjacent nuclei, particularly in the piperidine ring.[7]

Experimental Protocol:

  • Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of a deuterated solvent such as DMSO-d₆. DMSO-d₆ is often preferred as it effectively solubilizes both the carboxylic acid and the amide functionalities and allows for the observation of the acidic proton.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments: Acquire standard ¹H, ¹³C, and consider 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) for unambiguous assignment.

Expected Spectral Data: The following table outlines the predicted chemical shifts (δ) in ppm. These are estimates and will be influenced by solvent, concentration, and temperature.

¹H NMR Predicted δ (ppm)MultiplicityIntegrationAssignment
Carboxylic Acid~12.0br s1H-COOH
Aromatic7.3 - 7.6m4H2-Chlorobenzoyl-H
Piperidine3.0 - 4.5m (broad)4HH2, H6 (adjacent to N)
Piperidine~2.5m1HH4 (methine)
Piperidine1.5 - 2.2m (broad)4HH3, H5 (adjacent to C4)
¹³C NMR Predicted δ (ppm)Assignment
Carboxylic Acid~175-COOH
Amide Carbonyl~168-C(O)N-
Aromatic127 - 1352-Chlorobenzoyl-C
Piperidine~40 - 45C2, C6 (adjacent to N)
Piperidine~40C4 (methine)
Piperidine~28C3, C5
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of Analysis: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It is a rapid and reliable technique for confirming the presence of key structural motifs.[8]

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer, typically with a Universal Attenuated Total Reflectance (UATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Absorption Bands: The spectrum will be a composite of the vibrations from the carboxylic acid, tertiary amide, and substituted aromatic ring.[9][10]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500 - 3300 (broad)O-H stretchCarboxylic Acid
2850 - 3000C-H stretchAliphatic (Piperidine)
~1710C=O stretchCarboxylic Acid Dimer
~1640C=O stretch (Amide I)Tertiary Amide
1400 - 1500C=C stretchAromatic Ring
~1250C-N stretchAmide/Piperidine
1000 - 1100C-O stretchCarboxylic Acid
750 - 800C-Cl stretchAryl Halide

Elemental Analysis

Principle of Analysis: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen through combustion analysis. This technique is used to confirm the empirical formula of a synthesized compound, serving as a fundamental check of its atomic composition.

Protocol and Data Presentation: A small, precisely weighed amount of the sample is combusted in an excess of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified. The percentage of chlorine can be determined by methods such as Schöniger flask combustion followed by titration. The experimental results should align with the theoretical values calculated from the molecular formula.

ElementTheoretical Mass % (for C₁₃H₁₄ClNO₃)Found (%)
Carbon (C) 58.32
Hydrogen (H) 5.27
Chlorine (Cl) 13.24
Nitrogen (N) 5.23
Oxygen (O) 17.93

Trustworthiness Through Orthogonal Methods: The power of this analytical workflow lies in its orthogonality. HPLC confirms the sample's purity, ensuring that the spectroscopic data is representative of the main component. NMR and MS provide definitive structural information, which is then corroborated by the presence of expected functional groups in the FTIR spectrum. Finally, elemental analysis confirms the fundamental atomic composition. Agreement across all these techniques provides an exceptionally high degree of confidence in the identity and quality of this compound.

References

  • Crystal Growth, Spectroscopic (FT-IR, FT-Raman, NMR, UV-Vis), Thermal and Optical Properties of 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate Single Crystal. (n.d.).
  • Supuran, C. T., et al. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS.
  • Chemsrc. (n.d.). This compound.
  • Wojtowicz, D., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central.
  • PubChem. (n.d.). 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid.
  • Li, Y., et al. (2022). Comparative bioactivity evaluation and metabolic profiling of different parts of Duhaldea nervosa based on GC-MS and LC-MS. National Institutes of Health.
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  • Google Patents. (n.d.). Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • MDPI. (2020). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt.
  • Neupane, D., et al. (2022). Estimation of drug-likeness properties of GC–MS separated bioactive compounds in rare medicinal Pleione maculata using molecular docking technique and SwissADME in silico tools. PubMed Central.
  • MDPI. (2022). GC-MS Analysis of the Phytochemical Constituents, Safety Assessment, Wound Healing and Anti-Inflammatory Activities of Cucurbita pepo Leaf Extract in Rats.
  • PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid.
  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
  • MDPI. (2024). Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS: Implications for Chemical Warfare Agent Detection.
  • PubMed. (2012). Spectrophotometric, FTIR and theoretical studies of the charge-transfer complexes between isoniazid (pyridine-4-carboxylic acid hydrazide) and the acceptors....
  • ResearchGate. (2019). (PDF) Infrared(IR) Charactizations and physicochemical properties of Schiff base compound....
  • ResearchGate. (2015). (PDF) Synthesis, free radical scavenging activity, antimicrobial and molecular docking studies of novel pyrazine 2-carboxylic acid derivatives of piperazines.
  • NIST. (n.d.). 1-Acetyl-4-piperidinecarboxylic acid.
  • ResearchGate. (2020). Phytochemical and GC-MS Analysis of Bioactive Compounds from Balanites aegyptiaca.
  • ResearchGate. (2019). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis.
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Application Notes and Protocols for Amide Coupling with 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

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For: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of the Amide Bond

The amide bond is a cornerstone of modern medicinal chemistry and drug discovery, forming the backbone of peptides and proteins and appearing in a vast array of small molecule therapeutics.[1] Its remarkable stability and ability to participate in hydrogen bonding interactions make it a privileged functional group for molecular recognition. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the pharmaceutical industry.[1][2] This document provides a detailed guide to the experimental procedures for the amide coupling of a specific, functionally rich building block: 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid.

This particular carboxylic acid is of interest due to the presence of the piperidine scaffold, a common motif in drug candidates, and the 2-chlorobenzoyl group, which can influence the molecule's conformation and metabolic stability. The successful and efficient coupling of this acid with various amines is crucial for the generation of compound libraries for screening and lead optimization.

Pre-Reaction Considerations: Setting the Stage for Success

Before embarking on an amide coupling reaction, careful consideration of the reagents and conditions is paramount to ensure a high yield of the desired product and to minimize side reactions.

Selecting the Right Coupling Reagent

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt. Therefore, a "coupling reagent" is employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[1] Several classes of coupling reagents are available, each with its own advantages and disadvantages.

Table 1: Comparison of Common Amide Coupling Reagents

Coupling Reagent ClassExamplesKey AdvantagesKey Considerations
Carbodiimides EDC, DCC, DIC[3]Readily available, cost-effective. EDC and its urea byproduct are water-soluble, simplifying workup.[3][4]Can lead to racemization of chiral carboxylic acids.[1][3] DCC can form an insoluble dicyclohexylurea byproduct that can be difficult to remove.[3]
Phosphonium Salts PyBOP, BOPHigh coupling efficiency, especially for sterically hindered substrates.[5] Does not react with the amine component, allowing for equimolar stoichiometry.[1]Can be more expensive than carbodiimides. Phosphoramide byproducts can be challenging to remove.[5]
Aminium/Uronium Salts HATU, HBTU, HCTU[6]Extremely rapid reaction rates and high yields.[7][8] Low rates of racemization, particularly with the addition of HOAt.[7][8]Generally more expensive.

For the coupling of this compound, both carbodiimide-based and aminium/uronium salt-based reagents are excellent choices. The selection will often depend on the nature of the amine coupling partner and the desired scale of the reaction.

The Role of Additives

To improve reaction efficiency and suppress side reactions, particularly racemization, additives are often used in conjunction with coupling reagents.[4]

  • 1-Hydroxybenzotriazole (HOBt): When used with carbodiimides, HOBt forms a reactive ester intermediate that is less prone to racemization and side reactions than the O-acylisourea intermediate formed with the carbodiimide alone.[3][9][10]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): Similar to HOBt, but the nitrogen in the pyridine ring of HOAt can accelerate the coupling reaction and further reduce racemization.[7] It is the key component of HATU.[7][8]

  • 4-(Dimethylamino)pyridine (DMAP): A highly effective acylation catalyst, often used in catalytic amounts.[2] It is particularly useful for coupling with hindered amines or for esterification reactions.[2][3]

Solvent and Base Selection

The choice of solvent is critical for ensuring that all reactants remain in solution. Common solvents for amide coupling reactions include:

  • Dimethylformamide (DMF): A polar aprotic solvent that is an excellent choice for many coupling reactions due to its high solvating power.[8][11]

  • Dichloromethane (DCM): A less polar solvent that is also widely used.[11][12]

  • Acetonitrile (ACN): Another suitable polar aprotic solvent.[13]

A non-nucleophilic organic base is typically required to neutralize any acid generated during the reaction and to deprotonate the amine component. Common choices include:

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered base that is a popular choice for many coupling reactions.[7][8]

  • Triethylamine (TEA): Another commonly used tertiary amine base.[8][11]

Mechanistic Overview: The Chemistry of Amide Bond Formation

Understanding the underlying mechanism of the chosen coupling reaction is essential for troubleshooting and optimization.

HATU-Mediated Coupling Mechanism

HATU is a highly efficient coupling reagent that proceeds through a two-step mechanism.[7] First, in the presence of a base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, with the release of tetramethylurea as a byproduct.[7][8] In the second step, the amine nucleophile attacks this active ester to form the stable amide bond and release HOAt.[7]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester + HATU, Base HATU HATU HATU->Active_Ester Base Base (e.g., DIPEA) Tetramethylurea Tetramethylurea Active_Ester->Tetramethylurea Amide_Product Amide Product Active_Ester->Amide_Product + Amine Amine R'-NH2 Amine->Amide_Product HOAt HOAt Amide_Product->HOAt

Caption: Mechanism of HATU-mediated amide coupling.

EDC/HOBt-Mediated Coupling Mechanism

The EDC/HOBt system is a classic and reliable method for amide bond formation. The reaction is initiated by the reaction of the carboxylic acid with EDC to form a reactive O-acylisourea intermediate.[10] This intermediate can then react directly with the amine or, preferably, with HOBt to form an HOBt-ester.[2][10] The HOBt-ester is then attacked by the amine to yield the desired amide and regenerate HOBt.[10]

EDC_HOBt_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt-Ester O_Acylisourea->HOBt_Ester + HOBt Amide_Product Amide Product HOBt_Ester->Amide_Product + Amine HOBt HOBt HOBt->HOBt_Ester Amine R'-NH2 Amine->Amide_Product HOBt_regen HOBt (regenerated) Amide_Product->HOBt_regen

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide coupling of this compound with a generic primary or secondary amine.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for its high efficiency and rapid reaction times.[7]

Materials:

  • This compound (1.0 equivalent)

  • Amine (1.0 - 1.2 equivalents)[7]

  • HATU (1.0 - 1.5 equivalents)[7]

  • DIPEA (2.0 - 5.0 equivalents)[7]

  • Anhydrous DMF

  • Ethyl Acetate

  • 1N HCl or saturated NH₄Cl[7]

  • Saturated sodium bicarbonate (NaHCO₃)[7]

  • Brine[7]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

  • Separatory funnel

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.) and HATU (1.0-1.5 eq.).

  • Solvent Addition: Add anhydrous DMF to dissolve the solids.

  • Base Addition: Add DIPEA (2.0-5.0 eq.) to the reaction mixture.

  • Pre-activation: Stir the mixture for 15-30 minutes at room temperature. This step allows for the formation of the reactive OAt-active ester.[7][13]

  • Amine Addition: Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction for 1-18 hours at room temperature.[7] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), followed by saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[7] These washes are crucial for removing unreacted starting materials, excess base, and byproducts like HOAt.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure amide.[14]

HATU_Workflow Start Start: Dry Flask under N2 Add_Reagents Add Carboxylic Acid and HATU Start->Add_Reagents Add_Solvent Add Anhydrous DMF Add_Reagents->Add_Solvent Add_Base Add DIPEA Add_Solvent->Add_Base Preactivate Stir 15-30 min (Pre-activation) Add_Base->Preactivate Add_Amine Add Amine Preactivate->Add_Amine React Stir 1-18h at RT Add_Amine->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Workup: Dilute with EtOAc, Wash (Acid, Base, Brine) Monitor->Workup Dry Dry (Na2SO4), Filter, Concentrate Workup->Dry Purify Purify by Column Chromatography Dry->Purify End Pure Amide Product Purify->End

Caption: Experimental workflow for HATU-mediated amide coupling.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a cost-effective and reliable alternative to using aminium/uronium salt reagents.

Materials:

  • This compound (1.0 equivalent)

  • Amine (1.0 - 1.5 equivalents)[11]

  • EDC (1.0 - 2.0 equivalents)[2][11]

  • HOBt (0.1 - 2.0 equivalents)[2][11]

  • DIPEA or TEA (2.0 - 3.0 equivalents)[11]

  • Anhydrous DMF or DCM

  • Ethyl Acetate or DCM

  • 1N HCl

  • Saturated sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.), HOBt (0.1-2.0 eq.), and the amine (1.0-1.5 eq.) in anhydrous DMF or DCM.

  • Base Addition: Add DIPEA or TEA (2.0-3.0 eq.) to the mixture.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • EDC Addition: Add EDC (1.0-2.0 eq.) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 16 hours.[11] Monitor the reaction progress by TLC or LC-MS.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting and Best Practices

  • Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling reagent and the amine. Ensure all reagents are anhydrous, as moisture can quench the activated species. Pre-activating the carboxylic acid before adding the amine can also improve yields.[13]

  • Side Products: The formation of byproducts can sometimes be an issue. Thorough washing during the workup is essential to remove unreacted starting materials and coupling agent byproducts. Purification by column chromatography is typically required to obtain a highly pure product.[14]

  • Racemization: For chiral carboxylic acids or amines, racemization can be a concern, especially with carbodiimide reagents. The addition of HOBt or HOAt can significantly suppress racemization.[3][4] Using lower reaction temperatures can also be beneficial.

  • Difficult to Remove Byproducts: The urea byproduct from DCC is notoriously insoluble.[3] If using DCC, it is best for solution-phase synthesis where the urea can be filtered off. For solid-phase synthesis or for easier workup in general, EDC is a better choice as its urea byproduct is water-soluble.[3][4]

Conclusion

The amide coupling of this compound is a versatile and crucial transformation for the synthesis of novel chemical entities. By carefully selecting the appropriate coupling reagents, additives, and reaction conditions, researchers can efficiently and reliably generate a diverse range of amide products. The detailed protocols and mechanistic insights provided in this application note serve as a comprehensive guide for scientists in the field of drug discovery and development, enabling them to confidently execute these important reactions.

References

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Wikipedia. (n.d.). HATU.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Reddit. (2024, December 16). HATU coupling - what's the best order?. r/Chempros.
  • N/A. (n.d.). Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Reddit. (2020, August 7). Looking for some advice for purification of diamide. r/Chempros.
  • ACS Publications. (2020, June 23). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot.
  • N/A. (n.d.).
  • RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
  • PubMed Central. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.
  • Semantic Scholar. (2019, July 1). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Green Chemistry.

Sources

Application Notes and Protocols: Leveraging 1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Substituted Benzoylpiperidine Scaffold

In the landscape of contemporary medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, integral to the structure of numerous approved pharmaceuticals.[1][2] Its conformational rigidity and the capacity for stereospecific functionalization allow for the precise spatial orientation of pharmacophoric elements, a critical factor in optimizing interactions with biological targets. The compound at the heart of this guide, 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid (CAS 352673-16-6) , represents a particularly strategic starting point for drug discovery campaigns.

This molecule elegantly combines three key features:

  • A Rigid Piperidine Core: Provides a reliable and well-defined three-dimensional structure.

  • An N-Acyl Linkage to a Chlorinated Phenyl Ring: The 2-chloro-substitution introduces a specific electronic and steric profile, offering a vector for exploring structure-activity relationships (SAR) and potentially enhancing metabolic stability or target affinity. The ortho-positioning of the chlorine atom, in particular, can induce a fixed torsional angle of the phenyl ring relative to the piperidine, which can be exploited for selective receptor or enzyme engagement.

  • A Carboxylic Acid Handle: This functional group is a versatile anchor for chemical modification, readily enabling the synthesis of a diverse library of amides, esters, and other derivatives. It also provides a potential key interaction point (e.g., hydrogen bonding, ionic interactions) with biological targets.

While direct biological data on this compound is not extensively published, the wealth of research on structurally analogous compounds provides a strong rationale for its application in several therapeutic areas. This guide will illuminate these opportunities and provide detailed protocols for leveraging this promising chemical entity in your drug discovery workflow.

Inferred Therapeutic Potential: A Roadmap from Analog Data

Analysis of structurally related N-benzoylpiperidine and N-benzylpiperazine derivatives reveals consistent patterns of biological activity, suggesting promising avenues for the application of this compound.

Structural Analog Class Therapeutic Target/Activity Potential Disease Indication Key Findings & Rationale
Chlorobenzoyl Piperazine/Piperidine Derivatives MenA (Menaquinone Biosynthesis)TuberculosisDerivatives with a 4-chlorobenzoyl moiety have shown potent inhibitory activity against Mycobacterium tuberculosis.[1][3] The 2-chloro isomer of our title compound could offer a unique SAR profile.
Chlorobenzyl Piperazine Carboxylic Acids Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)Alzheimer's Disease1,4-bis(2-chlorobenzyl)piperazine derivatives are potent inhibitors of cholinesterases, key targets in Alzheimer's therapy.[4] This suggests the chlorobenzoyl motif could be a bioisostere for the chlorobenzyl group in this context.
N-Benzoylpiperidine Derivatives Steroid-5α-reductaseBenign Prostatic Hyperplasia (BPH), Androgenetic AlopeciaN-benzoylpiperidine-4-(benzylidene-4-carboxylic acids) have demonstrated significant inhibition of 5α-reductase isozymes.[5] The core structure is highly similar to our title compound.
Piperidine-based Thiosemicarbazones Dihydrofolate Reductase (DHFR)Cancer, Infectious DiseasesPiperidine-derived thiosemicarbazones exhibit potent inhibition of DHFR, a crucial enzyme in nucleotide synthesis.[2] The carboxylic acid of our compound is an ideal starting point for synthesizing such derivatives.

This analysis strongly suggests that libraries derived from this compound are prime candidates for screening in anti-infective, neurodegenerative, endocrine, and oncology discovery programs.

Experimental Workflows: From Scaffold to Lead Candidate

The true utility of this compound lies in its role as a versatile building block. Below is a detailed workflow for its application in a typical drug discovery project, for example, targeting cholinesterase inhibition for Alzheimer's disease.

DrugDiscoveryWorkflow cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Lead Optimization A 1-(2-Chlorobenzoyl)piperidine- 4-carboxylic acid (Starting Material) B Amide Coupling with Diverse Amines (e.g., substituted anilines, benzylamines) A->B HATU, DIPEA, DMF C Esterification with Various Alcohols A->C H2SO4 (cat.), Alcohol (solvent) D Result: Diverse Library of Amide and Ester Derivatives B->D C->D E Primary Screening: In vitro Cholinesterase Inhibition Assay (Ellman's Method) D->E F Identify 'Hits' (e.g., >50% inhibition at 10 µM) E->F Data Analysis G Dose-Response & IC50 Determination for Hits F->G H Structure-Activity Relationship (SAR) Analysis of Hits G->H J Secondary Assays: - Selectivity (AChE vs. BChE) - Cell-based Neuroprotection Assays G->J I Synthesis of Focused Analogs around Potent Hits H->I I->E Re-screen K ADME/Tox Profiling (e.g., Caco-2, hERG) J->K L Lead Candidate Nomination K->L

Caption: Drug discovery workflow using the title compound.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments in the described workflow. These are intended as a starting point and may require optimization based on the specific derivatives being synthesized and tested.

Protocol 1: Synthesis of an Amide Derivative via HATU Coupling

Objective: To synthesize N-benzyl-1-(2-chlorobenzoyl)piperidine-4-carboxamide as a representative derivative.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous DMF.

  • To the stirred solution, add benzylamine (1.1 eq) followed by DIPEA (2.5 eq).

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF and add this solution dropwise to the main reaction mixture at room temperature.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield the pure N-benzyl-1-(2-chlorobenzoyl)piperidine-4-carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Rationale: HATU is a highly efficient and mild coupling reagent that minimizes side reactions and racemization (if chiral amines are used). DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the inhibitory activity of synthesized derivatives against AChE.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • Donepezil or Tacrine (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI (e.g., 10 mM) in phosphate buffer.

    • Prepare a stock solution of DTNB (e.g., 3 mM) in phosphate buffer.

    • Prepare serial dilutions of test compounds and positive controls in DMSO, then dilute further in phosphate buffer to the desired final concentrations (ensure final DMSO concentration is <1%).

  • Assay Setup (in a 96-well plate):

    • Blank wells: 180 µL buffer + 20 µL test compound vehicle (buffer with DMSO).

    • Control wells (100% activity): 160 µL buffer + 20 µL test compound vehicle + 20 µL ATCI.

    • Test wells: 160 µL buffer + 20 µL of test compound solution + 20 µL ATCI.

    • Positive control wells: 160 µL buffer + 20 µL of positive control solution + 20 µL ATCI.

  • Assay Protocol:

    • To all wells except the blank, add 20 µL of DTNB solution.

    • Add 20 µL of the appropriate test compound, positive control, or vehicle to the designated wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of ATCI solution to all wells except the blank.

    • Immediately begin reading the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (change in absorbance per minute).

    • Calculate the percentage of inhibition for each test compound concentration using the formula: % Inhibition = [1 - (V_test / V_control)] x 100

    • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Rationale: This assay is a well-established, colorimetric method for measuring AChE activity. The enzyme hydrolyzes the substrate ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate), the formation of which is monitored spectrophotometrically.

EllmansMethod cluster_0 Enzymatic Reaction cluster_1 Colorimetric Detection ATCI Acetylthiocholine (ATCI) AChE AChE ATCI->AChE Thiocholine Thiocholine TNB 5-Thio-2-nitrobenzoate (Yellow, A412) Thiocholine->TNB Reacts with AChE->Thiocholine Hydrolysis Inhibitor Test Compound (Inhibitor) Inhibitor->AChE DTNB DTNB (Colorless) DTNB->TNB

Caption: Principle of the Ellman's method for AChE inhibition.

Conclusion and Future Directions

This compound is a high-potential scaffold for the generation of novel, bioactive small molecules. Its structural features, combined with the proven track record of its chemical neighbors, provide a solid foundation for initiating drug discovery programs in critical therapeutic areas. By employing systematic library synthesis and robust biological screening protocols as outlined in this guide, researchers can efficiently explore the chemical space around this core and unlock its full therapeutic potential.

References

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  • Jasiński, M., et al. (2017). (S)-2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydrobenzo[e]pyrazino[1,2-a][6][7]diazepine-6,12(11H,12aH)-dione—Synthesis and Crystallographic Studies. MDPI. [Link]
  • Marchetti, M., et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. PubMed. [Link]
  • Chemical Suppliers. This compound | CAS 352673-16-6. [Link]
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  • Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase.
  • El-Sayed, N. F., et al. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. PubMed. [Link]
  • Sztanke, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]
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Application Notes & Protocols: Large-Scale Synthesis of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of a Key Pharmaceutical Intermediate

1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid (CAS No. 352673-16-6) is a vital heterocyclic building block in medicinal chemistry. Its structure, featuring a substituted benzoyl group appended to a piperidine-4-carboxylic acid scaffold, makes it a crucial intermediate in the synthesis of various pharmacologically active agents. The carboxylic acid and piperidine nitrogen offer versatile handles for further chemical modification, enabling its incorporation into complex molecular architectures.[1] While specific drug applications are often proprietary, compounds of this class are explored for their potential as enzyme inhibitors and receptor modulators.[2]

The transition from laboratory-scale discovery to clinical trials and commercial production necessitates a synthetic process that is not only high-yielding but also robust, scalable, safe, and economically viable. This document provides a comprehensive guide for the large-scale synthesis of this compound, focusing on a field-proven methodology, process optimization, and stringent quality control.

Recommended Synthetic Methodology: The Schotten-Baumann Reaction

The most direct and industrially scalable route to the target compound is the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid) with 2-chlorobenzoyl chloride. This transformation is a classic example of the Schotten-Baumann reaction , which is widely used for the synthesis of amides from amines and acid chlorides.[3][4]

The reaction is typically performed under biphasic, aqueous alkaline conditions. The base serves two critical functions: it deprotonates the piperidine nitrogen to form the nucleophilic free amine and neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[5][6]

Causality of Experimental Design
  • Biphasic System: Utilizing a two-phase system (e.g., water and an organic solvent like dichloromethane) is advantageous.[3] The starting materials and the final product have good solubility in the organic phase, while the inorganic base and HCl byproduct are confined to the aqueous phase. This separation minimizes unwanted side reactions, such as the hydrolysis of the reactive 2-chlorobenzoyl chloride, and simplifies the initial work-up.

  • Base Selection: An inorganic base like sodium hydroxide (NaOH) is preferred for large-scale operations due to its low cost and high efficiency in neutralizing the generated HCl.[6][7]

  • Temperature Control: The acylation reaction is highly exothermic. Maintaining a low temperature (0–10 °C) during the addition of the acyl chloride is crucial to prevent side reactions, control the reaction rate, and ensure safety.

  • pH Control: Maintaining an alkaline pH throughout the addition prevents the protonation of the piperidine nitrogen, which would render it non-nucleophilic and halt the reaction.[5]

Reaction Mechanism Overview

The mechanism proceeds via a nucleophilic acyl substitution pathway.[4][5] The deprotonated nitrogen of piperidine-4-carboxylic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to yield the final amide product.

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Piperidine Piperidine-4-carboxylic acid (deprotonated) Tetrahedral Tetrahedral Intermediate Piperidine->Tetrahedral Nucleophilic Attack AcylChloride 2-Chlorobenzoyl chloride AcylChloride->Tetrahedral Product 1-(2-Chlorobenzoyl)piperidine- 4-carboxylic acid Tetrahedral->Product Collapse & Cl- expulsion HCl HCl (neutralized by base)

Caption: Schotten-Baumann reaction mechanism.

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a nominal 1 kg scale of the final product. All operations should be conducted in a well-ventilated area or fume hood, with personnel wearing appropriate Personal Protective Equipment (PPE).

Materials and Equipment
Reagent/Material CAS No. Quantity Molar Equiv. Grade
Piperidine-4-carboxylic acid498-94-20.53 kg1.0≥98%
2-Chlorobenzoyl chloride609-65-40.70 kg1.05≥99%
Sodium Hydroxide (NaOH)1310-73-20.34 kg2.2Reagent
Dichloromethane (DCM)75-09-210 L-Reagent
Deionized Water7732-18-510 L--
Hydrochloric Acid (conc. 37%)7647-01-0As needed-Reagent
Ethanol, 200 Proof64-17-5As needed-Reagent
Equipment
50 L jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel
Buchner funnel and vacuum flask (appropriate scale)
pH meter
Drying oven
Experimental Workflow

Synthesis_Workflow A Step 1: Base Solution Prep B Step 2: Piperidine Dissolution A->B C Step 3: Acyl Chloride Addition B->C D Step 4: Reaction & Monitoring C->D E Step 5: Phase Separation D->E F Step 6: Product Precipitation E->F G Step 7: Isolation & Washing F->G H Step 8: Purification (Recrystallization) G->H I Step 9: Drying & Characterization H->I

Caption: Overall workflow for the synthesis.

Step-by-Step Procedure
  • Base Solution Preparation: Charge the 50 L reactor with 5 L of deionized water and 0.34 kg (8.5 mol, 2.2 eq) of sodium hydroxide pellets. Stir until all solids have dissolved. Cool the solution to 0–5 °C using a circulating chiller.

  • Piperidine Dissolution: To the cold NaOH solution, add 0.53 kg (4.1 mol, 1.0 eq) of piperidine-4-carboxylic acid. Stir until a clear solution is obtained. The temperature should be maintained below 10 °C.

  • Acyl Chloride Addition: In a separate container, dissolve 0.70 kg (4.0 mol, 1.05 eq) of 2-chlorobenzoyl chloride in 5 L of dichloromethane (DCM). Charge this solution to the addition funnel.

  • Acylation Reaction: Begin vigorous stirring of the reactor contents. Add the 2-chlorobenzoyl chloride solution dropwise from the addition funnel over 2–3 hours. Crucially, maintain the internal temperature of the reactor between 0 °C and 10 °C throughout the addition. Monitor the pH of the aqueous layer periodically; it should remain >10.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 10 °C for an additional 1 hour. Monitor the reaction by TLC or HPLC until the starting piperidine derivative is consumed.

  • Work-up & Phase Separation: Stop the stirrer and allow the layers to separate. Drain the lower organic (DCM) layer and set it aside.

  • Product Precipitation: Cool the aqueous layer in the reactor to 0–5 °C. With vigorous stirring, slowly add concentrated hydrochloric acid to acidify the solution to a pH of 2–3. A thick white precipitate of the product will form.

  • Isolation and Washing: Filter the precipitate using a large Buchner funnel. Wash the filter cake sequentially with 2 L of cold deionized water, followed by 1 L of cold DCM (to remove any organic-soluble impurities).

  • Drying: Dry the solid product in a vacuum oven at 50–60 °C until a constant weight is achieved.

    • Expected Yield: ~0.95 kg (86%)

    • Appearance: White to off-white solid.

Purification and Quality Control

For pharmaceutical applications, the crude product must be purified to ≥98% purity.

Large-Scale Purification Protocol: Recrystallization

Crystallization is the most effective and scalable method for purifying solid pharmaceutical intermediates.[8]

  • Solvent Selection: A mixture of ethanol and water is an effective solvent system.

  • Procedure: a. Transfer the crude, dried product to a clean reactor. b. Add a minimal amount of hot ethanol (approx. 3 L per kg of crude product, heated to ~70 °C) until the solid dissolves completely. c. Slowly add hot deionized water dropwise until the solution becomes faintly turbid. d. Add a small amount of hot ethanol to redissolve the turbidity, resulting in a saturated solution. e. Allow the solution to cool slowly to room temperature, then cool further to 0–5 °C for several hours to maximize crystal formation. f. Filter the purified crystals and wash with a cold 1:1 ethanol/water mixture. g. Dry the final product in a vacuum oven at 50–60 °C.

Analytical Quality Control

The final product must be analyzed to confirm its identity, strength, quality, and purity.

Analytical Method Purpose Typical Specification
HPLC (High-Performance Liquid Chromatography)Purity assessment and impurity profilingPurity ≥ 98.5%
¹H NMR (Proton Nuclear Magnetic Resonance)Structural confirmation and identitySpectrum conforms to reference standard
Mass Spectrometry (MS) Molecular weight confirmation[M+H]⁺ or [M-H]⁻ matches theoretical mass
Melting Point Purity checkSharp melting range, e.g., 185-188 °C
Loss on Drying (LOD) Residual solvent content≤ 0.5%

Safety and Hazard Management

A thorough risk assessment must be conducted before commencing any large-scale synthesis.

Reagent-Specific Hazards
  • 2-Chlorobenzoyl Chloride: Highly corrosive and a lachrymator. Reacts violently with water, alcohols, and bases.[9] Contact with moisture releases toxic hydrogen chloride gas. All handling must be performed in a chemical fume hood.[9]

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. The dissolution in water is highly exothermic.

  • Piperidine Derivatives: Can be harmful if swallowed or inhaled. May cause skin and eye irritation.[10][11]

  • Dichloromethane: Volatile and a suspected carcinogen. Avoid inhalation of vapors.

Required Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield are mandatory, especially when handling corrosive materials.[11]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A flame-retardant lab coat and appropriate footwear are required.

Waste Management
  • Aqueous Waste: The acidic filtrate from product isolation must be neutralized with a suitable base (e.g., sodium bicarbonate or dilute NaOH) before disposal.

  • Organic Waste: All DCM-containing waste streams must be collected in designated chlorinated solvent waste containers.

  • Spill Response: Have appropriate spill kits available. For 2-chlorobenzoyl chloride spills, use an inert absorbent material; do not use water.[9] For caustic or acidic spills, neutralize appropriately before cleanup.

References

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Lilly, S.A.URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/114138-Strategies-for-The-Purification-of-Synthetic-Products-in-The-Pharmaceutical-Industry/
  • Schotten Baumann Reaction Mechanism Detailed Explanation. Chemisty Notes.URL: https://www.chemistrynotes.info/2022/12/schotten-baumann-reaction-mechanism.html
  • Schotten–Baumann reaction. Grokipedia.URL: https://grokipedia.org/Schotten%E2%80%93Baumann_reaction
  • SAFETY DATA SHEET - 2-Chlorobenzoyl chloride. Fisher Scientific.URL: https://www.fishersci.com/sdsitems.do?partNumber=AC147140050&productDescription=2-CHLOROBENZOYL+CHLORIDE%2C+99%25+5G&vendorId=VN00032119&countryCode=US&language=en
  • Schotten–Baumann reaction. Wikipedia.URL: https://en.wikipedia.org/wiki/Schotten%E2%80%93Baumann_reaction
  • What are the emerging technologies for pharmaceutical intermediate purification? PharmaSources.com.URL: https://www.pharmasources.com/news_article/3035.html
  • Chemistry Schotten Baumann Reaction. SATHEE.URL: https://www.sathee.gov.in/search-details/schotten-baumann-reaction-64380616e1a4d06a13a8907a
  • SAFETY DATA SHEET - 1-(2-Chloroethyl)piperidine hydrochloride. Thermo Fisher Scientific.URL: https://www.alfa.com/en/msds/?language=EN&cas=2008-75-5&id=B22985
  • Schotten Baumann Reaction. BYJU'S.URL: https://byjus.com/chemistry/schotten-baumann-reaction/
  • Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Cole-Parmer.URL: https://www.coleparmer.com/msds/28905_msds.pdf
  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG.URL: https://www.chemos.de/import/msds/GB/EN/109-01-3-_Piperidine_EN.pdf
  • Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. Arborchem.URL: https://www.arborchem.com/blog/active-pharmaceutical-ingredient-purification-advanced-techniques-and-methods_b41
  • SAFETY DATA SHEET - 2-Chlorobenzyl chloride. Fisher Scientific.URL: https://www.fishersci.com/sdsitems.do?partNumber=AC186530010&productDescription=2-CHLOROBENZYL+CHLORIDE+1G&vendorId=VN00032119&countryCode=US&language=en
  • Purification of synthesis intermediates. Séché Environnement.URL: https://www.groupe-seche.
  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC - NIH.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8950005/
  • This compound. AbacipharmTech.URL: https://www.abacipharmtech.com/product/1-2-chlorobenzoyl-piperidine-4-carboxylic-acid-ab08071/
  • This compound. Biotuva Life Sciences.URL: https://www.biotuva.com/product/1-2-chlorobenzoylpiperidine-4-carboxylic-acid-c847772
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC - PubMed Central.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7482594/
  • Enantiospecific Synthesis of 2-Substituted Piperidine-4-carboxylic Acids from α-Amino Acids. ResearchGate.URL: https://www.researchgate.
  • Analytical Methods Used in the Quality Control of Honey. PubMed.URL: https://pubmed.ncbi.nlm.nih.gov/28051308/
  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. ResearchGate.URL: https://www.researchgate.net/publication/358826490_Different_Roles_of_Carboxylic_Functions_in_Pharmaceuticals_and_Agrochemicals
  • Analytical Methods in Quality Control of Scientific Publications. ResearchGate.URL: https://www.researchgate.

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Application Notes and Protocols for the Functionalization of the Carboxylic Acid Group in 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid in Medicinal Chemistry

The scaffold of this compound is a cornerstone in the design of novel therapeutics. The piperidine ring provides a rigid, three-dimensional framework, a common feature in many biologically active molecules and pharmaceuticals.[1][2] The strategic placement of the 2-chlorobenzoyl group on the piperidine nitrogen and the carboxylic acid at the 4-position offers two distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The functionalization of the carboxylic acid group is a critical step in the synthesis of a diverse array of derivatives, including amides, esters, and alcohols, each with the potential for unique pharmacological profiles. This guide provides a comprehensive overview of the key synthetic strategies and detailed protocols for the derivatization of this versatile building block, intended for researchers, scientists, and professionals in drug development.

Core Functionalization Strategies

The carboxylic acid moiety of this compound is a versatile handle for a variety of chemical transformations. The primary strategies for its functionalization include:

  • Amide Bond Formation: Coupling with a wide range of primary and secondary amines to generate a library of carboxamides.

  • Esterification: Reaction with various alcohols to produce the corresponding esters, which can modulate properties such as lipophilicity and metabolic stability.

  • Reduction to Alcohols: Conversion of the carboxylic acid to a primary alcohol, which can serve as a precursor for further modifications.

The choice of a specific synthetic route will depend on the desired final compound, the nature of the coupling partners, and the overall synthetic strategy.

I. Amide Bond Formation: The Workhorse of Medicinal Chemistry

The formation of an amide bond is one ofthe most frequently employed reactions in drug discovery.[3] The direct reaction between a carboxylic acid and an amine is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt.[4] Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine.

Mechanism of Carbodiimide-Mediated Amide Coupling

A widely used and effective method for activating carboxylic acids involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxybenzotriazole (HOBt).[5]

The reaction proceeds through the following key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[4][5]

  • Formation of the HOBt Ester: The O-acylisourea intermediate can be intercepted by the nucleophilic HOBt to form an HOBt-ester. This species is more stable than the O-acylisourea and is less prone to racemization if the carboxylic acid has a chiral center.[5][6]

  • Nucleophilic Attack by the Amine: The amine attacks the activated HOBt-ester to form the desired amide bond and regenerate HOBt.[5]

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for the solution-phase synthesis of amides from this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.0 - 1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 - 1.5 equiv)

  • N-Hydroxybenzotriazole (HOBt) (1.1 - 1.5 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup reagents (e.g., saturated aqueous NaHCO₃, brine, MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[5][7]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: EDC and the activated intermediates are sensitive to moisture, which can lead to hydrolysis back to the carboxylic acid.

  • Use of HOBt: HOBt is crucial for suppressing side reactions and minimizing racemization, particularly when coupling amino acid derivatives.

  • Base (DIPEA/TEA): A non-nucleophilic base is used to neutralize the HCl salt of EDC and the protonated amine, ensuring the amine is in its free, nucleophilic form.

  • Temperature Control: Starting the reaction at 0 °C helps to control the initial exothermic reaction and minimize potential side reactions.

Alternative Coupling Reagents for Sterically Hindered Substrates

For sterically demanding amines or carboxylic acids, standard EDC/HOBt coupling may be sluggish or inefficient. In such cases, more potent coupling reagents or alternative methodologies may be required.[8][9]

ReagentDescriptionAdvantages
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHigh coupling efficiency, rapid reaction times, suitable for hindered substrates.[5]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateEffective for solid-phase peptide synthesis and solution-phase coupling.
Acyl Fluorides Generated in situ from the carboxylic acidCan be effective for coupling with electron-deficient amines and sterically hindered substrates.[8]

II. Esterification: Modulating Physicochemical Properties

Esterification of the carboxylic acid group can significantly alter the lipophilicity, solubility, and pharmacokinetic profile of the parent molecule. Several methods are available for the synthesis of esters from carboxylic acids.

Protocol 2: Thionyl Chloride (SOCl₂) Mediated Esterification

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with an alcohol to form the ester.[10][11]

Materials:

  • This compound (1.0 equiv)

  • Thionyl chloride (SOCl₂) (2.0 - 3.0 equiv)

  • Desired alcohol (e.g., methanol, ethanol; can be used as solvent)

  • Anhydrous reaction solvent (e.g., Dichloromethane, Toluene)

  • Base (e.g., pyridine, triethylamine) for scavenging HCl (optional)

Procedure:

  • Formation of the Acyl Chloride:

    • In a round-bottom flask under an inert atmosphere, suspend or dissolve this compound (1.0 equiv) in an anhydrous solvent like DCM or toluene.

    • Add thionyl chloride (2.0 equiv) dropwise at 0 °C. A catalytic amount of DMF can be added to accelerate the reaction.[12]

    • Allow the mixture to warm to room temperature and then reflux for 1-3 hours until the evolution of gas (SO₂ and HCl) ceases.[12][13]

    • Remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude acyl chloride can be used directly in the next step.

  • Ester Formation:

    • Dissolve the crude acyl chloride in the desired alcohol, which can also serve as the solvent.

    • If the alcohol is precious, dissolve the acyl chloride in an inert solvent like DCM and add the alcohol (1.0 - 1.2 equiv) along with a base like pyridine or triethylamine to neutralize the HCl formed.

    • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Perform an aqueous workup by diluting with an organic solvent and washing with water and brine.

    • Dry the organic layer, concentrate, and purify the crude ester by column chromatography.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Thionyl chloride reacts violently with water, and the acyl chloride intermediate is readily hydrolyzed.[12]

  • Excess SOCl₂: Using an excess of thionyl chloride ensures complete conversion of the carboxylic acid to the acyl chloride.

  • Refluxing: Heating the reaction drives the formation of the acyl chloride by promoting the expulsion of gaseous byproducts (SO₂ and HCl).[12]

Alternative Esterification Method: Fischer Esterification

For simple, unhindered alcohols, Fischer esterification offers a more direct approach. This method involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH).[14] The reaction is an equilibrium process, and using the alcohol as the solvent drives the equilibrium towards the ester product.[14]

III. Reduction to Primary Alcohols

Reduction of the carboxylic acid to a primary alcohol opens up another avenue for functionalization, allowing for the introduction of different linkers or pharmacophores.

Protocol 3: Borane-mediated Reduction

Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF), is a highly effective and chemoselective reagent for the reduction of carboxylic acids.[15][16] A key advantage of borane is its ability to selectively reduce carboxylic acids in the presence of other carbonyl functionalities like esters and amides.[17][18]

Materials:

  • This compound (1.0 equiv)

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (typically 1 M in THF, 3.0 - 4.0 equiv of BH₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous workup reagents (e.g., methanol, 1 M HCl)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the BH₃·THF solution (3.0 equiv) dropwise via a syringe. Vigorous hydrogen gas evolution will be observed.

  • After the initial gas evolution subsides, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Acidify the mixture with 1 M HCl and stir for 30 minutes to hydrolyze the borate esters.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by flash column chromatography.

Causality Behind Experimental Choices:

  • Chemoselectivity of Borane: The initial reaction between borane and the carboxylic acid is a rapid acid-base reaction, forming a triacyloxyborane intermediate and hydrogen gas.[15] This intermediate is then reduced. Esters and amides are less reactive towards borane under these conditions.[17]

  • Anhydrous Conditions: Borane reacts with water.

  • Careful Quenching: The quenching of excess borane with methanol is exothermic and produces hydrogen gas, requiring slow and controlled addition at low temperature.

Alternative Reducing Agent: Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can also convert carboxylic acids to primary alcohols.[19] However, it is less chemoselective than borane and will also reduce the amide functionality present in the this compound to an amine.[20] Therefore, for the selective reduction of the carboxylic acid in this specific molecule, borane is the preferred reagent.

Visualization of Synthetic Workflows

Decision Tree for Functionalization Strategy

G start Start: 1-(2-Chlorobenzoyl)piperidine- 4-carboxylic acid q1 Desired Functional Group? start->q1 amide Amide q1->amide Amide ester Ester q1->ester Ester alcohol Primary Alcohol q1->alcohol Alcohol q2 Steric Hindrance? amide->q2 q3 Alcohol Type? ester->q3 borane Protocol 3: Borane (BH3.THF) Reduction alcohol->borane edc_hobt Protocol 1: EDC/HOBt Coupling q2->edc_hobt Low to Moderate hatu Alternative: HATU Coupling q2->hatu High socl2 Protocol 2: SOCl2 / Alcohol q3->socl2 General fischer Alternative: Fischer Esterification (for simple alcohols) q3->fischer Simple/Excess

Caption: Decision tree for selecting a functionalization protocol.

Workflow for EDC/HOBt Amide Coupling

G sub Carboxylic Acid + Amine + HOBt add_edc Add EDC & DIPEA at 0 °C sub->add_edc react Stir at RT 12-24h add_edc->react workup Aqueous Workup react->workup purify Column Chromatography workup->purify product Pure Amide purify->product

Caption: General workflow for EDC/HOBt mediated amide synthesis.

Conclusion

The functionalization of the carboxylic acid group of this compound is a versatile and powerful strategy for the generation of diverse chemical libraries for drug discovery. The choice of synthetic methodology, whether it be amide coupling, esterification, or reduction, should be guided by the specific properties of the desired target molecule and the coupling partners involved. The protocols outlined in this guide provide robust and reliable methods for achieving these transformations, underpinned by a clear understanding of the underlying chemical principles. Careful consideration of reaction conditions, reagent selection, and purification techniques will ensure the successful synthesis of novel derivatives for biological evaluation.

References

  • Rzepa, H. (n.d.). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog - Ch.imperial.
  • Peptide Synthesis. (2024, September 30). Chemistry LibreTexts.
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  • Vignola, D., & Gotor-Fernández, V. (2018). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 1787, 1-17.
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  • Szostak, M., et al. (2017). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Journal of the American Chemical Society, 139(12), 4259-4262.
  • Hunt, I. (n.d.). Ch27: Peptide synthesis. University of Calgary.
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  • Protecting group. (n.d.). Wikipedia.
  • Reduction of Carboxylic Acids and their Derivatives to Alcohols, Ethers, and Amines. (n.d.). Wiley Online Library.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11503.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry.
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  • Covel, J. A., et al. (2005). Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. Synthetic Communications, 35(1), 1-11.
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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. By leveraging a deep understanding of the reaction mechanism and critical process parameters, this document provides actionable solutions to challenges encountered in the laboratory.

Reaction Fundamentals: The Schotten-Baumann Acylation

The synthesis of this compound is a classic example of the Schotten-Baumann reaction, which involves the acylation of a primary or secondary amine with an acyl chloride.[1][2] In this specific case, the secondary amine of piperidine-4-carboxylic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride.

The reaction is typically performed under biphasic conditions, using an organic solvent (like dichloromethane) and an aqueous solution of a base (like sodium hydroxide).[1][3] The base plays a crucial dual role: it neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction equilibrium towards the product, and it prevents the protonation of the piperidine nitrogen, which would render it non-nucleophilic.[4][5]

Reaction Mechanism Overview

The mechanism proceeds via a nucleophilic acyl substitution pathway. The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the secondary amine of piperidine-4-carboxylic acid attacks the carbonyl carbon of 2-chlorobenzoyl chloride.

  • Formation of Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion.

  • Deprotonation: The base in the aqueous phase removes the proton from the newly formed ammonium species, yielding the final amide product and water.[1]

Schotten_Baumann_Mechanism Figure 1: Schotten-Baumann Reaction Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Piperidine Piperidine-4-carboxylic acid (Nucleophile) Tetrahedral Tetrahedral Intermediate Piperidine->Tetrahedral Nucleophilic Attack AcylChloride 2-Chlorobenzoyl Chloride (Electrophile) AcylChloride->Tetrahedral Product 1-(2-Chlorobenzoyl)piperidine- 4-carboxylic acid Tetrahedral->Product Elimination of Cl- & Deprotonation HCl HCl (neutralized by base)

Figure 1: Schotten-Baumann Reaction Mechanism

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<60%). What are the most likely causes and how can I fix them?

A1: Low yield is the most frequent issue and can stem from several factors. A systematic approach is best for diagnosis.

  • Cause 1: Hydrolysis of 2-Chlorobenzoyl Chloride. This is the primary competing side reaction. 2-Chlorobenzoyl chloride is highly reactive and readily hydrolyzes with water to form the unreactive 2-chlorobenzoic acid, especially under basic conditions.[6]

    • Solution:

      • Control Temperature: Begin the reaction at a low temperature (0-5°C) to manage the initial exotherm.

      • Slow Addition: Add the 2-chlorobenzoyl chloride solution dropwise to the vigorously stirred biphasic mixture. This ensures it reacts preferentially with the amine in the organic phase rather than with the aqueous base.[7]

      • Vigorous Stirring: Ensure high-speed stirring to maximize the interfacial area between the organic and aqueous phases, promoting the desired reaction.

  • Cause 2: Incorrect pH. The pH of the aqueous layer is critical. If the pH is too low (<9), the piperidine nitrogen can be protonated, reducing its nucleophilicity and slowing the reaction.[8][9] If the pH is too high (>13), the rate of acyl chloride hydrolysis increases dramatically.

    • Solution: Maintain the pH of the aqueous phase between 10 and 12.[1] Use a pH meter or pH paper to monitor the aqueous layer before and during the acyl chloride addition. Add base as needed to maintain the optimal range.

  • Cause 3: Poor Reagent Quality.

    • Solution: Ensure the 2-chlorobenzoyl chloride is of high purity and has been stored under anhydrous conditions to prevent degradation.[10] If its purity is suspect, distillation under reduced pressure is recommended. Piperidine-4-carboxylic acid should be dry and free of impurities.

Figure 2: Troubleshooting Workflow for Low Yield

Q2: I am observing a significant amount of 2-chlorobenzoic acid in my crude product. How can I prevent this and remove it during workup?

A2: This confirms that hydrolysis of the acyl chloride is the major side reaction.

  • Prevention: As detailed in A1, the key is to favor the reaction with the amine over water. This is best achieved by slow, controlled addition of the acyl chloride at 0°C to a rapidly stirred mixture. Using a phase-transfer catalyst can sometimes enhance yields in sensitive systems, though it is not typically required for this reaction.[1]

  • Removal during Workup: Both the desired product and the 2-chlorobenzoic acid byproduct are carboxylic acids. This makes simple extraction challenging.

    • Fractional Acidification: A careful workup can often separate them. After the reaction, basify the aqueous layer to pH ~12 to deprotonate both acids and extract with an organic solvent (e.g., ether) to remove any neutral impurities. Then, slowly acidify the aqueous layer with cold 1M HCl. This compound is generally less acidic than 2-chlorobenzoic acid and may precipitate at a slightly higher pH (around 4-5). 2-chlorobenzoic acid will typically remain in solution until a lower pH (around 2-3) is reached. Collect the solid that precipitates first by filtration.

    • Recrystallization: If fractional acidification is not effective, recrystallization is the best method. A solvent system like ethanol/water or acetone/water is often effective. The desired product is typically less soluble than the byproduct.

Q3: My final product is an oil or fails to crystallize properly. What should I do?

A3: Oiling out during crystallization or workup usually indicates the presence of impurities that are depressing the melting point and interfering with lattice formation.

  • Solution 1: Re-evaluate the Workup. Ensure the product has been thoroughly washed to remove any residual base or salts. An acid-base workup is crucial. After reaction completion, separate the layers. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted amine (if an organic base like triethylamine was used) and then with brine. For the standard Schotten-Baumann, the product will be in the aqueous basic layer. This layer should be washed with an organic solvent like dichloromethane or ether to remove non-acidic impurities before acidification.

  • Solution 2: Purification. If a clean workup does not yield a solid, column chromatography may be necessary. A silica gel column using a solvent gradient such as dichloromethane/methanol with a small amount of acetic acid can effectively separate the product from impurities.

  • Solution 3: Induce Crystallization. If you have a relatively pure oil, try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal if available. Cooling the solution slowly in an ice bath or freezer can also promote crystallization.

Frequently Asked Questions (FAQs)

What is the optimal base and solvent system? For laboratory scale, a biphasic system of dichloromethane (DCM) and water with aqueous sodium hydroxide (NaOH) is robust and effective.[3] DCM is a good solvent for both the starting materials and the product, while the aqueous base efficiently neutralizes the HCl.[2] For larger scale or to avoid chlorinated solvents, alternatives like methyl tert-butyl ether (MTBE) or toluene can be used. Organic bases like triethylamine in a single organic phase (e.g., anhydrous DCM) are also an option, but require careful exclusion of water to prevent hydrolysis.[11]

How do I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase that gives good separation between the starting piperidine derivative and the product (e.g., 90:10:1 DCM/Methanol/Acetic Acid). The starting material is more polar and will have a lower Rf value than the less polar amide product. Stain with potassium permanganate or ninhydrin (if monitoring for a primary/secondary amine starting material).

Can I use 2-chlorobenzoic acid with a coupling agent instead? Yes, this is a viable alternative to using the highly reactive acyl chloride. You can use 2-chlorobenzoic acid with a peptide coupling reagent like HATU or EDC in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent like DMF or DCM. This method avoids the generation of HCl and can be milder, but the reagents are more expensive.

Experimental Protocols & Data

Table 1: Comparison of Reaction Conditions
ParameterMethod A: Schotten-BaumannMethod B: Homogeneous Organic
Solvent Dichloromethane / Water (biphasic)Anhydrous Dichloromethane
Base 10% Aqueous Sodium HydroxideTriethylamine (TEA)
Temperature 0°C to Room Temperature0°C to Room Temperature
Stoichiometry Piperidine (1.0 eq), Acyl Chloride (1.1 eq), NaOH (2.2 eq)Piperidine (1.0 eq), Acyl Chloride (1.1 eq), TEA (1.5 eq)
Pros Inexpensive, robust, easy workup for acidic products.No water present, minimizes hydrolysis.
Cons Risk of hydrolysis, requires vigorous stirring.TEA-HCl salt can complicate purification, requires anhydrous conditions.
Protocol 1: Synthesis via Schotten-Baumann Conditions
  • Preparation: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.2 eq). Cool the solution to 0-5°C in an ice bath with vigorous stirring.

  • Acyl Chloride Addition: Dissolve 2-chlorobenzoyl chloride (1.1 eq) in dichloromethane (DCM). Add this solution dropwise to the cold, stirring aqueous solution over 30-60 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting amine is consumed.

  • Workup:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the aqueous layer with DCM (2x) to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH ~3-4 with cold 6M HCl.

    • A white precipitate should form. Stir in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water, followed by a small amount of cold ether or hexanes.

    • Dry the product under vacuum to a constant weight.

  • Purification (if necessary): Recrystallize the crude product from an ethanol/water mixture.

References

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]
  • Quora. (2020, July 2). What is the Schottan-Baumann reaction?. [Link]
  • Quora. (2017, April 16).
  • Grokipedia. Schotten–Baumann reaction. [Link]
  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. [Link]
  • Royal Society of Chemistry. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. [Link]
  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
  • MDPI. (2023, March 20). Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. [Link]
  • Mastering Chemistry Help. (2013, February 13).
  • Chemistry Education. Synthesis and analysis of amides. [Link]
  • ResearchGate. (2015). Influence of pH on the acylation of l-hydroxyproline with palmitoyl chloride in an aqueous acetone medium. [Link]
  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]
  • chemeurope.com. Schotten-Baumann reaction. [Link]
  • ResearchGate. (2009). Acetylation of amines with acetic anhydride. [Link]
  • Wikipedia. Schotten–Baumann reaction. [Link]
  • Cambridge University Press. Schotten-Baumann Reaction. [Link]
  • National Institutes of Health. (2024).
  • ResearchGate. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. [Link]
  • ResearchGate. (2019, April 11).
  • National Institutes of Health. (2020, April 23).
  • ResearchGate. Optimization of Reaction Conditions for 2-Chlorobenzoyl Chloride. [Link]
  • PubMed. (2010). Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity. [Link]
  • Google Patents. (2020). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

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Technical Support Center: Recrystallization of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who require a high-purity final compound. Recrystallization is a powerful technique that leverages subtle differences in solubility to separate a target compound from its impurities. This guide provides not only a step-by-step protocol but also a comprehensive troubleshooting section to address the specific challenges you may encounter in the lab.

Physicochemical Profile

Understanding the properties of your compound is the first step toward successful purification. Below is a summary of the key characteristics of this compound.

PropertyValueSource
CAS Number 352673-16-6[1][2][3]
Molecular Formula C₁₃H₁₄ClNO₃[1][2]
Molecular Weight 267.71 g/mol [2]
Appearance Typically a white to off-white crystalline powder[4]
Solubility Profile Expected to be soluble in polar organic solvents (e.g., alcohols, ethyl acetate, acetone) and poorly soluble in non-polar solvents (e.g., hexane) and water at neutral pH. Solubility in aqueous solutions is pH-dependent due to the carboxylic acid group.[4]
Core Principles: The "Why" of Recrystallization

Recrystallization is not simply about dissolving and precipitating a solid. It is a carefully controlled process based on the principle of differential solubility.

  • Solvent Selection is Key : An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. Crucially, impurities should either be completely insoluble in the hot solvent (allowing them to be filtered out) or highly soluble in the cold solvent (so they remain in the solution, known as the mother liquor, after the desired compound crystallizes).

  • Saturation and Nucleation : A hot, saturated solution is created by dissolving the crude solid in a minimum amount of boiling solvent. As this solution cools, the solubility of the target compound decreases, leading to a supersaturated state. This unstable state is relieved by the formation of crystals, a process called nucleation.

  • Crystal Growth and Purity : Slow cooling is paramount. It allows the molecules of the target compound to selectively deposit onto the growing crystal lattice, excluding impurity molecules. Rapid cooling can trap impurities within the crystal structure, compromising purity.

Experimental Workflow: Recrystallization Protocol

This protocol provides a general framework. The optimal solvent and volumes should be determined on a small scale first.

Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution & Filtration cluster_crystallization Crystallization & Isolation A 1. Select Solvent System (e.g., Ethanol/Water, Ethyl Acetate) B 2. Place Crude Compound in Erlenmeyer Flask A->B C 3. Add Minimum Hot Solvent until Dissolved B->C D 4. Hot Filtration (if needed) to Remove Insoluble Impurities C->D Insoluble matter present? E 5. Slow Cooling to Room Temp Followed by Ice Bath C->E No insoluble matter D->E F 6. Collect Crystals by Vacuum Filtration E->F G 7. Wash Crystals with Cold Recrystallization Solvent F->G H 8. Dry Crystals Under Vacuum G->H G Start Recrystallization Issue? NoCrystals No Crystals Form on Cooling Start->NoCrystals OilingOut Product 'Oiled Out' Start->OilingOut LowYield Yield is Very Low Start->LowYield PoorPurity Purity is Poor (Broad M.P.) Start->PoorPurity Sol1 Too much solvent? NoCrystals->Sol1 Sol5 M.P. of compound < B.P. of solvent? OilingOut->Sol5 Sol8 Too much solvent used? LowYield->Sol8 Sol12 Cooling too fast? PoorPurity->Sol12 Sol2 Solution Supersaturated? Sol1->Sol2 No Sol3 Boil off some solvent and re-cool Sol1->Sol3 Yes Sol4 Scratch flask inner wall Add a seed crystal Sol2->Sol4 Yes Sol6 Add more solvent Re-heat and cool slower Sol5->Sol6 No Sol7 Switch to lower B.P. solvent or use a solvent pair Sol5->Sol7 Yes Sol9 Crystals lost during hot filtration? Sol8->Sol9 No Sol10 Ensure minimum solvent volume Cool thoroughly in ice bath Sol8->Sol10 Yes Sol11 Pre-heat funnel and flask Filter quickly Sol9->Sol11 Yes Sol13 Residual solvent? Sol12->Sol13 No Sol14 Allow slow cooling Do not disturb Sol12->Sol14 Yes Sol15 Dry crystals thoroughly under vacuum Sol13->Sol15 Yes

Caption: A decision tree to diagnose and resolve common recrystallization problems.

Q1: I've added a lot of hot solvent, but my compound won't fully dissolve. What's wrong?

A1: This typically points to one of two issues:

  • Incorrect Solvent Choice : The compound may be poorly soluble in your chosen solvent even when hot. You will need to re-evaluate and test other solvents.

  • Insoluble Impurities : Your crude material may contain impurities that are insoluble in the hot solvent. If the majority of the material has dissolved and only a small amount of solid remains, you are likely ready for the hot filtration step to remove these impurities. Do not add excessive solvent in an attempt to dissolve them, as this will drastically reduce your final yield.

Q2: My solution has cooled, but no crystals have formed. What should I do?

A2: This is a very common problem and usually means the solution is not sufficiently saturated or is in a stable supersaturated state. [5]* Too Much Solvent : This is the most frequent cause. [5]You can gently heat the solution to boil off some of the solvent (perform this in a fume hood) to re-concentrate it, then attempt to cool it again.

  • Induce Nucleation : A supersaturated solution needs a nucleation site to begin crystallization. Try the following methods:

    • Scratching : Gently scratch the inside surface of the flask below the solvent line with a glass stirring rod. The microscopic scratches on the glass can provide a surface for the first crystals to form. [6][5] * Seeding : If you have a small crystal of the pure product, add it to the cold solution. This "seed crystal" acts as a template for further crystal growth. [5] * Deep Cooling : Further cooling in a salt-ice bath may be necessary to initiate crystallization. [7] Q3: Instead of crystals, an oil has separated from the solution. How do I fix this?

A3: This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point. [5]* Re-dissolve and Add More Solvent : Heat the mixture to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point, and then attempt to cool the solution again, very slowly. [5]* Lower the Solution Temperature : Try using a solvent with a lower boiling point.

  • Use a Solvent Pair : Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) dropwise at a high temperature until the solution becomes faintly cloudy. Then, add a drop or two of the good solvent to clarify it and allow it to cool slowly. [7]For your compound, a good pair might be ethanol (good) and water (poor).

Q4: My final product has a low yield. What are the likely causes?

A4: Several factors can contribute to a low recovery:

  • Using Too Much Solvent : As discussed in Q2, using an excess of solvent will keep a significant portion of your product dissolved in the cold mother liquor.

  • Premature Crystallization : If the product crystallizes in the funnel during hot filtration, it will be discarded with the insoluble impurities. Ensure your funnel and receiving flask are pre-heated. [7]* Washing with Warm Solvent : Washing the final crystals with solvent that is not ice-cold can re-dissolve some of your product.

  • Inappropriate Solvent Choice : The compound may be too soluble in the chosen solvent even at low temperatures.

Q5: The purity of my recrystallized product is still low, or it has a broad melting point range. Why?

A5: A broad melting point is a key indicator of impurity.

  • Trapped Impurities : This can happen if the solution was cooled too quickly. The crystal lattice forms so rapidly that it traps impurities and solvent within it. A second recrystallization, with a focus on slow cooling, is recommended.

  • Residual Solvent : The crystals may not be fully dry. Dry the material under high vacuum for an extended period.

  • Unsuitable Solvent : The solvent may not be effective at separating the specific impurities present in your crude material. In this case, purification by column chromatography might be necessary as an alternative or preceding step. [8]

References
  • Benchchem. (n.d.). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
  • National Center for Biotechnology Information. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
  • Unknown. (n.d.). recrystallization.pdf.
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?.
  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?.
  • Solubility of Things. (n.d.). Solubility of Piperidine-4-carboxylic Acid.
  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Chemical-Suppliers. (n.d.). This compound | CAS 352673-16-6.
  • BOC Sciences. (n.d.). Piperidine Impurities.
  • ChemBK. (n.d.). piperidine-4-carboxylic acid.
  • University of Calgary. (2023). Solubility of Organic Compounds.
  • Fisher Scientific. (n.d.). This compound, min 98%.
  • Chemsrc. (n.d.). CAS#:352673-16-6 | this compound.
  • ResearchGate. (2018). Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide.
  • Benchchem. (n.d.). Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis.

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troubleshooting side reactions in the synthesis of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Our goal is to provide you with the expertise and field-proven insights necessary to optimize your reaction, maximize yield, and ensure the highest purity of your target compound.

The acylation of piperidine-4-carboxylic acid (also known as isonipecotic acid) with 2-chlorobenzoyl chloride is a foundational transformation, typically performed under Schotten-Baumann conditions.[1][2] While straightforward in principle, this reaction is susceptible to several competing pathways that can complicate the synthesis and purification. This guide offers a troubleshooting framework in a direct question-and-answer format to address these specific issues.

The Main Synthetic Pathway: A Nucleophilic Acyl Substitution

The desired reaction proceeds via a nucleophilic attack of the secondary amine of piperidine-4-carboxylic acid on the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. The presence of a base is critical to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]

main_reaction Main Synthetic Pathway cluster_reactants Reactants cluster_process Process cluster_products Products R1 Piperidine-4-carboxylic acid P1 Nucleophilic Attack R1->P1 Amine Nucleophile R2 2-Chlorobenzoyl chloride R2->P1 Acyl Chloride Electrophile P2 Tetrahedral Intermediate P1->P2 P3 Chloride Elimination P2->P3 Prod 1-(2-Chlorobenzoyl)piperidine- 4-carboxylic acid P3->Prod Byprod HCl (neutralized by base) P3->Byprod

Caption: The desired nucleophilic acyl substitution reaction pathway.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the synthesis. Each issue is presented with its likely causes, identification methods, and validated solutions.

Question 1: My reaction yield is significantly lower than expected. What is the likely cause?

Answer: Low yield is the most common complaint and typically points to one of two primary issues: hydrolysis of the acylating agent or an incomplete reaction.

Possible Cause A: Hydrolysis of 2-Chlorobenzoyl Chloride

  • Expertise & Experience: 2-Chlorobenzoyl chloride, like all acyl chlorides, is highly reactive and susceptible to hydrolysis.[4] The presence of water in the reaction medium will convert it to the unreactive 2-chlorobenzoic acid, effectively reducing the amount of acylating agent available to react with your substrate.[5][6] This is the most frequent cause of yield loss.

  • How to Identify: The primary hydrolysis byproduct, 2-chlorobenzoic acid, can often be detected in the crude product mixture using analytical techniques such as:

    • Thin Layer Chromatography (TLC): The byproduct will appear as a separate spot, typically with a different Rf value than the starting materials and product.

    • LC-MS: A peak corresponding to the mass of 2-chlorobenzoic acid (M.W. 156.57 g/mol ) will be present.

    • ¹H NMR: Aromatic signals corresponding to 2-chlorobenzoic acid may be visible in the crude NMR spectrum.

  • Trustworthy Solutions & Prevention:

    • Employ Schotten-Baumann Conditions: The classic and most effective method is to use a biphasic system (e.g., dichloromethane/water or toluene/water).[2][7] The 2-chlorobenzoyl chloride remains primarily in the organic phase, minimizing its contact with the bulk aqueous phase and thus reducing hydrolysis. The piperidine substrate partitions between the phases, and the reaction occurs at the interface.

    • Control Base Addition: Use an aqueous solution of a base like sodium hydroxide (NaOH) and add it slowly or portion-wise to the vigorously stirred biphasic mixture.[1] This maintains the basicity needed to neutralize HCl without creating an excessively aqueous environment that promotes hydrolysis.

    • Anhydrous Conditions (Alternative): If a single-phase organic solvent is used, ensure all glassware is oven-dried, use an anhydrous solvent (e.g., anhydrous DCM), and run the reaction under an inert atmosphere (N₂ or Ar).[8] A tertiary amine base like triethylamine (NEt₃) should be used to scavenge the HCl.[8]

hydrolysis_side_reaction Side Reaction: Acyl Chloride Hydrolysis AcylChloride 2-Chlorobenzoyl chloride Byproduct 2-Chlorobenzoic Acid (Unreactive Byproduct) AcylChloride->Byproduct Hydrolysis HCl HCl AcylChloride->HCl Water H₂O (Moisture) Water->Byproduct Water->HCl

Caption: The competitive hydrolysis of 2-chlorobenzoyl chloride.

Possible Cause B: Incomplete Reaction

  • Expertise & Experience: An incomplete reaction leaves unreacted piperidine-4-carboxylic acid in the mixture, directly reducing the yield of the desired product.

  • How to Identify: The starting material, piperidine-4-carboxylic acid, is highly polar and often insoluble in common organic solvents used for work-up (like DCM or EtOAc). It can be detected by:

    • TLC: Use a polar mobile phase (e.g., DCM/Methanol with a drop of acetic acid) to visualize the baseline-hugging starting material spot.

    • LC-MS: A peak corresponding to the mass of the starting material (M.W. 129.16 g/mol ) will be present.

  • Trustworthy Solutions & Prevention:

    • Reaction Monitoring: Do not rely solely on reaction time. Actively monitor the disappearance of the starting amine by TLC or LC-MS.

    • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of 2-chlorobenzoyl chloride to ensure the complete consumption of the limiting piperidine substrate.

    • Vigorous Stirring: In a biphasic Schotten-Baumann setup, mass transfer between the phases is crucial. Ensure the reaction mixture is stirred vigorously to create a large interfacial area for the reaction to occur. Inadequate stirring is a common cause of stalled reactions.

Question 2: My analysis shows a high-molecular-weight impurity. Could this be a dimer?

Answer: Yes, while less common under standard Schotten-Baumann conditions, the formation of an amide-linked dimer is a potential side reaction.

  • Expertise & Experience: Piperidine-4-carboxylic acid is an amino acid. Under conditions that activate the carboxylic acid group, one molecule can react with the amine group of a second molecule to form a dimer. This is generally not favored when using a highly reactive acyl chloride, which preferentially acylates the amine. However, if reaction conditions are poorly controlled or if alternative coupling agents (like those used in peptide synthesis) are employed, this pathway can become relevant.[9]

  • How to Identify:

    • MS: A mass peak corresponding to the dimer (M.W. 240.30 g/mol ) would be a key indicator.

    • NMR: The NMR spectrum would become significantly more complex, showing two distinct piperidine ring systems.

  • Trustworthy Solutions & Prevention:

    • Adhere to Acyl Chloride Protocol: The use of 2-chlorobenzoyl chloride as the acylating agent strongly favors the desired intermolecular reaction over self-condensation.

    • Avoid Dehydrating Agents: Do not use coupling agents like DCC or EDC unless you are intentionally pursuing an alternative synthetic route, as these will activate the carboxylic acid and promote dimerization.

    • Control pH: Maintaining the appropriate pH ensures the amine remains the most potent nucleophile in the system.

dimer_side_reaction Side Reaction: Dimerization Monomer1 Piperidine-4-carboxylic acid (Molecule 1) Activation Carboxylic Acid Activation (e.g., via coupling agent) Monomer1->Activation Monomer2 Piperidine-4-carboxylic acid (Molecule 2) Dimer Amide-Coupled Dimer (Impurity) Monomer2->Dimer Activation->Dimer Reacts with Amine of Molecule 2

Caption: The potential side reaction of starting material dimerization.

Question 3: How do I effectively remove the 2-chlorobenzoic acid impurity from my final product?

Answer: Separating two carboxylic acids can be challenging but is achievable through careful purification techniques.

  • Expertise & Experience: Since both the desired product and the key byproduct (2-chlorobenzoic acid) are carboxylic acids, a simple acid-base extraction will not be effective as both will partition similarly.

  • Trustworthy Solutions:

    • Recrystallization: This is often the most effective method for purification on a larger scale. The solubility profiles of the product and the byproduct are likely different. A solvent screen is recommended.

      • Suggested Solvents to Screen: Ethanol, isopropanol, acetone, ethyl acetate, or mixtures with water or heptane.

    • Silica Gel Chromatography: For smaller scales or when recrystallization is ineffective, column chromatography can be used.

      • Suggested Mobile Phase: A gradient of methanol in dichloromethane (DCM) is a good starting point. Adding a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase can improve peak shape and prevent tailing of the carboxylic acids on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the optimal Schotten-Baumann conditions for this synthesis? A: Optimal conditions typically involve dissolving the piperidine-4-carboxylic acid in an aqueous NaOH solution (approx. 1 M), cooling the solution in an ice bath, and adding a solution of 2-chlorobenzoyl chloride (1.05-1.1 eq.) in an immiscible organic solvent (like DCM or toluene) dropwise with very vigorous stirring. The reaction should be monitored by TLC until the starting amine is consumed.

Q2: Why is a biphasic solvent system recommended? A: The biphasic system is a core principle of the Schotten-Baumann reaction.[2] It cleverly protects the water-sensitive acyl chloride in the organic phase while the deprotonated amine resides in the aqueous phase. The reaction occurs at the interface, allowing for efficient acylation while minimizing the competing hydrolysis side reaction.[1]

Q3: What is the best way to monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most common and effective method. Use a silica plate and a mobile phase such as 10% Methanol in DCM with a drop of acetic acid. The starting material is very polar and will have a low Rf, while the product will be significantly less polar with a higher Rf. The disappearance of the starting material spot is a reliable indicator of reaction completion.

Experimental Protocols

Protocol 1: Synthesis via Schotten-Baumann Conditions
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-4-carboxylic acid (1.0 eq.) in 1 M aqueous sodium hydroxide (2.2 eq.). Cool the flask in an ice-water bath to 0-5 °C.

  • Reagent Addition: In a separate flask, dissolve 2-chlorobenzoyl chloride (1.05 eq.) in dichloromethane (DCM).

  • Reaction: Add the 2-chlorobenzoyl chloride solution dropwise to the vigorously stirred, cooled aqueous solution over 20-30 minutes.

  • Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature. Stir for an additional 2-4 hours, monitoring the consumption of the starting material by TLC.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the layers.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated HCl. A white precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash the filter cake with cold deionized water, and dry under vacuum to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude product in several test tubes and test various solvents (e.g., ethanol, isopropanol, acetone/water) to find a system where the product is sparingly soluble at room temperature but fully soluble upon heating.

  • Procedure: Dissolve the crude product in a minimum amount of the chosen hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Data Summary Table

ParameterRecommendationRationale
Reactants Piperidine-4-carboxylic acid, 2-Chlorobenzoyl chlorideStandard starting materials for the target molecule.
Stoichiometry 1.05 - 1.1 eq. of 2-Chlorobenzoyl chlorideA slight excess ensures complete consumption of the limiting piperidine substrate.
Solvent System Dichloromethane / Water or Toluene / WaterBiphasic system minimizes hydrolysis of the acyl chloride.[2]
Base Sodium Hydroxide (aqueous solution)Effectively neutralizes HCl byproduct and deprotonates the starting amine.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction; warming ensures completion.
Reaction Monitoring TLC (e.g., 10% MeOH in DCM + 0.5% AcOH)Visual confirmation of the disappearance of starting material.
Purification Method Recrystallization (e.g., from Ethanol or Isopropanol)Effective for removing the primary byproduct, 2-chlorobenzoic acid.
Typical Yield 75-90%Expected range when side reactions are properly controlled.
Typical Purity >98% (after recrystallization)Achievable with proper purification protocol.

References

  • Benchchem. An In-Depth Technical Guide to the Hydrolysis of 2-Chlorobenzal Chloride.
  • Benchchem. Application Notes and Protocols for the Hydrolysis of 2-Chlorobenzyl Chloride.
  • Grokipedia. Schotten–Baumann reaction.
  • SATHEE. Chemistry Schotten Baumann Reaction.
  • MDPI. Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride.
  • Guidechem. 2-Chlorobenzoyl chloride 609-65-4 wiki.
  • Chem-Station. Schotten Baumann Reaction Mechanism Detailed Explanation.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • Wikipedia. Schotten–Baumann reaction.
  • Benchchem. Acylation reaction conditions for 1-Boc-4-(aminomethyl)piperidine.
  • NIH. The dimerization of Δ1-piperidine-2-carboxylic acid.
  • PubMed. The dimerization of delta-1-piperidine-2-carboxylic acid.
  • Exploring the Synthesis and Applications of 2-Chlorobenzoyl Chloride.
  • MDPI. (S)-2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydrobenzo[e]pyrazino[1,2-a][5][7]diazepine-6,12(11H,12aH)-dione—Synthesis and Crystallographic Studies.
  • Benchchem. 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic Acid.
  • PMC - PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.
  • Science.gov. carboxylic acid dimers: Topics by Science.gov.

Sources

Technical Support Center: Optimization of Reaction Conditions for N-Acylation of Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the N-acylation of piperidines. The piperidine motif is a cornerstone in modern drug discovery, present in numerous pharmaceuticals due to its favorable physicochemical properties.[1][2] N-acylation is a fundamental transformation used to protect the piperidine nitrogen, modulate its basicity, and introduce diverse functional groups to explore structure-activity relationships (SAR).[3]

This guide is structured to provide actionable solutions to common experimental challenges and answer frequently asked questions. We will delve into the causality behind reaction parameters, empowering you to move beyond rote memorization of protocols and toward rational reaction design.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the N-acylation of piperidines. Each issue is presented with potential causes and validated solutions.

Q1: My reaction yield is extremely low or non-existent. What's going wrong?

This is a frequent challenge, often stemming from a few key factors related to nucleophilicity, reagent quality, or reaction kinetics.

  • Potential Cause 1: Inactive Nucleophile (Protonated Amine) The reaction's success hinges on the availability of the lone pair of electrons on the piperidine nitrogen to attack the electrophilic acylating agent.[4] If your piperidine starting material is a salt (e.g., a hydrochloride salt) or if the reaction medium is acidic, the nitrogen will be protonated. This protonated form lacks the necessary lone pair and is non-nucleophilic.[4]

    • Solution: Add a suitable base (e.g., triethylamine, DIPEA, or pyridine) to the reaction mixture. A stoichiometric amount of base relative to the piperidine salt is required to liberate the free amine. It is common practice to use a slight excess (1.2-1.5 equivalents) to also neutralize any acidic byproducts generated during the reaction.[4][5]

  • Potential Cause 2: Poor Reagent Quality Acylating agents, particularly acyl chlorides and anhydrides, are highly susceptible to hydrolysis upon exposure to atmospheric moisture.[4] A hydrolyzed reagent is unreactive and will lead to poor or no conversion.

    • Solution: Always use fresh or recently purified acylating agents. Ensure they are stored under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere). If you suspect hydrolysis, consider titrating the reagent or running a test reaction with a simple, unhindered amine to verify its activity.

  • Potential Cause 3: Insufficient Reactivity or Steric Hindrance If your piperidine substrate is sterically hindered (e.g., has substituents at the 2- and 6-positions), or if the acylating agent is not sufficiently electrophilic, the reaction may be sluggish.[6][7]

    • Solutions:

      • Increase Reagent Electrophilicity: Switch from a carboxylic acid/coupling agent or an acid anhydride to a more reactive acyl chloride.[6][7]

      • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-80 °C) can provide the necessary activation energy to overcome the steric barrier.[4][6] Monitor the reaction closely by TLC to prevent decomposition.

      • Employ a Nucleophilic Catalyst: For particularly challenging substrates, adding a catalytic amount (e.g., 1-10 mol%) of 4-(Dimethylaminopyridine) (DMAP) can significantly accelerate the reaction. DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species.[7]

  • Potential Cause 4: Suboptimal Solvent Choice The solvent can influence reaction rates by solvating intermediates and transition states.

    • Solution: For reactions involving sterically hindered substrates, consider switching to a polar aprotic solvent like DMF or NMP. These solvents can help stabilize charged intermediates and may improve reaction rates compared to less polar options like DCM or THF.[6]

troubleshooting_low_yield start Low / No Yield Observed cause1 cause1 start->cause1 cause2 cause2 start->cause2 cause3 cause3 start->cause3 sol1 sol1 cause1->sol1 sol2 sol2 cause2->sol2 sol3 sol3 cause3->sol3 sol4 sol4 cause3->sol4 sol5 sol5 cause3->sol5

Q2: My final product is impure. What are the likely side products and how can I avoid them?

Product impurity often points to an incomplete reaction or the formation of undesired side products.

  • Potential Cause 1: Unreacted Starting Material This is the most common impurity and indicates an incomplete reaction.

    • Solution: Ensure you are using a slight excess of the acylating agent (e.g., 1.1-1.2 equivalents).[4] Allow for sufficient reaction time, monitoring completion carefully by TLC before beginning the work-up. If the reaction has stalled, consider the troubleshooting steps for low yield.

  • Potential Cause 2: Diacylation This is generally not an issue for secondary amines like piperidine. However, if your substrate contains other, more nucleophilic primary amine groups, they may react preferentially or even undergo diacylation under forcing conditions.

    • Solution: Employ orthogonal protecting group strategies for poly-amine substrates. If this is not possible, carefully control the stoichiometry of the acylating agent and use milder reaction conditions.

  • Potential Cause 3: Byproducts from Work-up Improper work-up can leave behind reagents or byproducts that contaminate your final product.

    • Solution 1 (Removing Acidic Byproducts): If using an acid anhydride, the reaction produces a carboxylic acid byproduct. During work-up, wash the organic layer with a dilute aqueous base like sodium bicarbonate (NaHCO₃) solution to neutralize and remove this acid.[4][8]

    • Solution 2 (Removing Basic Catalysts): If using a basic catalyst like pyridine or DMAP, wash the organic layer with a dilute aqueous acid like 1M HCl or aqueous copper sulfate solution. This will protonate the catalyst, forming a water-soluble salt that partitions into the aqueous phase.[4]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right acylating agent?

The choice depends on the reactivity of your piperidine, the desired reaction conditions, and cost.

Acylating AgentRelative ReactivityByproductTypical ConditionsKey Considerations
Acyl Chloride Very HighHClAprotic solvent (DCM, THF), requires a base (e.g., NEt₃)Most reactive, ideal for hindered amines.[6][7] Moisture-sensitive and corrosive.
Acid Anhydride HighCarboxylic AcidAprotic solvent or neat, may require base/catalystLess reactive than acyl chlorides. The byproduct is less corrosive. Can often be run under catalyst-free conditions.[3][4]
Carboxylic Acid Low (requires activation)Varies (e.g., urea, HOBt)Requires coupling agents (EDC, HATU, etc.)Mildest conditions, but requires additional reagents, increasing cost and work-up complexity.[8][9]
Q2: What is the role of a base and which one should I choose?

A base is often crucial and typically serves two primary functions:

  • Acid Scavenger: It neutralizes the acidic byproduct generated when using acylating agents like acyl chlorides (HCl) or anhydrides (R-COOH).[5]

  • Activating Agent: It deprotonates any piperidinium salt present, regenerating the nucleophilic free amine required for the reaction to proceed.[4]

Commonly used bases include tertiary amines like triethylamine (NEt₃) and N,N-diisopropylethylamine (DIPEA or Hünig's base) . Pyridine can also be used and may sometimes serve as both the base and the solvent. For sterically hindered substrates, the bulkier DIPEA is often preferred to minimize potential side reactions.

Q3: How does the choice of solvent affect the reaction?

While many N-acylations can be performed in a range of aprotic solvents (DCM, THF, MeCN, DMF), the solvent can play a significant role.[10]

  • Non-polar aprotic solvents (DCM, THF): These are excellent general-purpose solvents for many N-acylation reactions.[5]

  • Polar aprotic solvents (DMF, NMP): These are particularly useful for reactions with low solubility or for hindered substrates where they can help solvate the transition state and increase the reaction rate.[6]

  • Solvent-free (Neat): Some reactions, especially between a liquid amine and an acid anhydride, can be run without any solvent.[3] This is an environmentally friendly approach that can lead to very fast reaction times.[3][4]

Q4: How does N-acylation affect the conformation of the piperidine ring?

This is a critical consideration in drug design. The N-acylation of a piperidine can have a profound impact on its conformational preference. An N-unsubstituted piperidine may exist in a chair conformation with a substituent in an equatorial position. Upon acylation, steric hindrance between the newly introduced acyl group and substituents on the ring can cause a ring-flip, forcing the substituent into an axial position to minimize steric strain.[11] This conformational change can significantly alter the molecule's shape and its ability to bind to a biological target.

Experimental Protocols

The following are generalized, step-by-step protocols for common N-acylation methods. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Acylation using an Acyl Chloride

This method is robust and effective for a wide range of piperidines, including those that are sterically hindered.[5]

protocol_acyl_chloride

Detailed Steps:

  • To a solution of the piperidine derivative (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.2-1.5 eq).

  • Cool the stirred mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.05-1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion is confirmed by TLC.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.[1][5]

Protocol 2: Acylation using an Acid Anhydride

This protocol is suitable for many piperidines and avoids the generation of corrosive HCl gas.[8]

Detailed Steps:

  • To a solution of the piperidine derivative (1.0 eq) in a suitable solvent (e.g., DCM or neat), add the acid anhydride (1.1-1.5 eq).

  • If the reaction is sluggish at room temperature, add a catalytic amount of DMAP (1-5 mol%) or gently heat the mixture.

  • Stir the reaction at room temperature (or elevated temperature) until completion is confirmed by TLC.

  • Cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Add water to quench any unreacted anhydride.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution to remove the carboxylic acid byproduct, followed by brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.

Protocol 3: Acylation using a Carboxylic Acid and EDC/HOBt

This is a mild method used for sensitive substrates where harsh reagents must be avoided.

Detailed Steps:

  • To a solution of the carboxylic acid (1.1 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and the piperidine derivative (1.0 eq) in anhydrous DMF or DCM, add N,N'-diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture for 5-10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the cooled solution.[8]

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by TLC.

  • Upon completion, dilute with an organic solvent and wash with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer, concentrate, and purify the product as needed.

References

  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group.
  • Overcoming poor reactivity in "N-Methyl-1-(piperidin-4-YL)
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules. [Link]
  • Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine.
  • Application Note and Protocol: Acyl
  • optimizing reaction conditions for N-acyl
  • Examples of conformation change by N-acylation or isomerisation.
  • Procedure for N-alkylation of Piperidine?
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. El-Kaim, L., Grimaud, L., & Perroux, Y. (2011).
  • Acylation reaction conditions for 1-Boc-4-(aminomethyl)piperidine. BenchChem.
  • N-acylation of amides through internal nucleophilic catalysis. Organic & Biomolecular Chemistry. [Link]
  • Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. NIH Public Access. [Link]
  • N-Acetyl piperidine CAS 618-42-8. Alfa Chemistry.
  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
  • Application Notes and Protocols: Synthesis of N-Acyl Derivatives of 2-Phenyl-2,3-dihydro-1H-perimidine. BenchChem.
  • Photocatalytic Construction of N-Acyl-N,O-Acetal-Linked Pyridines via Aminocyclopropane Ring Opening. Chemical Science. [Link]
  • Solvation of Piperidine in Nonaqueous Solvents.
  • Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermedi
  • Technical Support Center: N-Acyl
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
  • The best reaction conditions for the N-acylation of various sulfonamides.
  • N-Acylation in Combinatorial Chemistry.
  • Acetylation and silylation of piperidine solubilized sporopollenin from pollen of Typha angustifolia L. PubMed. [Link]
  • Preparation of N-formyl piperidine.
  • Systematic Investigation on Acid-Catalyzed Truncation of N-Acyl
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

Sources

removing impurities from 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this compound and require robust methods for its purification. Here, we address common challenges and provide detailed, field-proven protocols to help you achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude sample of this compound?

A1: The impurity profile is highly dependent on the synthetic route, but typically originates from the common Schotten-Baumann synthesis conditions. Expected impurities include:

  • Unreacted Starting Materials: Piperidine-4-carboxylic acid and 2-chlorobenzoic acid (from the hydrolysis of the acyl chloride).

  • Neutral Byproducts: Any non-acidic compounds formed during the reaction.

  • Residual Solvents: Solvents used in the reaction and initial workup (e.g., Dichloromethane, Toluene, Tetrahydrofuran).

  • Water: Often present after aqueous workup steps.[1]

Q2: I have a crude solid. Which purification technique should I try first?

A2: For a compound with a carboxylic acid functional group, acid-base extraction is the most powerful initial purification step.[2] This technique leverages the acidic nature of your target compound to selectively separate it from neutral and basic impurities.[3][4] Following the extraction, recrystallization is an excellent secondary step to remove closely related impurities and obtain a high-purity crystalline solid.

Q3: My compound is streaking severely on my silica gel TLC plate. Is column chromatography not a viable option?

A3: Streaking (or tailing) is a very common issue when running carboxylic acids on standard silica gel.[2] This occurs due to strong interactions between the acidic proton of your compound and the slightly acidic silanol groups on the silica surface.[2] However, this can be easily suppressed. By adding a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your chromatography eluent, you can ensure the compound remains fully protonated, leading to sharp, well-defined spots on TLC and clean separation on a column.[2]

Q4: My sample refuses to crystallize and remains an oil or sticky solid after purification. What should I do?

A4: This is a common frustration that usually indicates the presence of persistent impurities that are inhibiting crystal lattice formation.

  • First, ensure all solvent is removed. Use a high-vacuum pump to remove trace amounts of solvent that a rotary evaporator might miss.

  • Re-evaluate the purity. Run a high-resolution TLC or an LC-MS to see if there are multiple components. If so, a more rigorous purification like column chromatography may be necessary.

  • Attempt trituration. Add a small amount of a non-polar solvent in which your compound is poorly soluble (e.g., hexanes, diethyl ether) to the oil. Agitate the mixture with a spatula. This can often wash away "oily" impurities and induce crystallization of the desired product.

  • Try a different recrystallization solvent system. The initial choice may not be optimal. A systematic solvent screen is recommended.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield after acid-base extraction. Incomplete extraction from the organic layer.Perform the basic wash multiple times (2-3x) with fresh aqueous base to ensure complete transfer of the carboxylate salt.[2]
Incomplete precipitation during re-acidification.Ensure the aqueous layer is sufficiently acidified. Check the pH with litmus or pH paper to confirm it is strongly acidic (pH 1-2). Cool the solution in an ice bath to decrease the solubility of the carboxylic acid.[2]
Product is discolored (yellow/brown). Presence of colored impurities.Consider a charcoal treatment during recrystallization. Add a small amount of activated carbon to the hot solution before the filtration step to adsorb colored impurities.
Oxidation of piperidine-related impurities.While the N-acyl group reduces susceptibility, some piperidine derivatives can oxidize.[1] Ensure purification steps are not unnecessarily prolonged at high temperatures.
Poor peak shape (tailing) in HPLC analysis. Strong interaction with the stationary phase.Similar to TLC, the mobile phase needs modification. For reverse-phase HPLC, add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to improve peak shape for acidic analytes.[5]
Recrystallization yields no crystals upon cooling. Solution is not supersaturated; too much solvent was used.Boil off some of the solvent to increase the concentration and allow the solution to cool again.
The compound has a high affinity for the chosen solvent.Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until turbidity persists, then gently heat until clear and allow to cool slowly.

Purification Decision Workflow

This diagram outlines the logical flow for purifying your crude this compound.

PurificationWorkflow Start Crude Product AcidBase Acid-Base Extraction (Primary Purification) Start->AcidBase CheckPurity1 Assess Purity (TLC, LC-MS) AcidBase->CheckPurity1 Recrystallization Recrystallization (Final Polish) CheckPurity1->Recrystallization Impurities Present FinalProduct Pure Product (>98%) CheckPurity1->FinalProduct Pure CheckPurity2 Assess Purity (TLC, LC-MS, NMR) Recrystallization->CheckPurity2 Chromatography Column Chromatography (If Necessary) Chromatography->FinalProduct CheckPurity2->Chromatography Impurities Still Present CheckPurity2->FinalProduct Pure

Caption: Decision workflow for purifying the target compound.

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This method is ideal for the initial bulk purification to remove neutral impurities. The principle relies on converting the water-insoluble carboxylic acid into its water-soluble sodium salt form.[6]

Materials:

  • Crude this compound

  • Ethyl acetate (or Dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 6M Hydrochloric acid (HCl)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in an Erlenmeyer flask. Use approximately 10-20 mL of solvent per gram of crude material.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Basic Wash: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel.[2] Stopper the funnel and gently invert, venting frequently to release the CO₂ pressure that builds up. Shake for 1-2 minutes.

  • Separation: Allow the layers to separate fully. The top layer will be the organic phase (assuming ethyl acetate) and the bottom will be the aqueous phase containing the sodium salt of your product. Drain the lower aqueous layer into a clean beaker or flask.[2]

  • Repeat Extraction: Repeat the extraction of the organic layer (still in the funnel) with fresh NaHCO₃ solution two more times to ensure all the carboxylic acid is extracted. Combine all aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M HCl dropwise. You will observe gas evolution (neutralizing excess bicarbonate) followed by the precipitation of your white solid product. Continue adding acid until the solution is strongly acidic (pH 1-2, check with pH paper).[2][7]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid in the funnel with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

AcidBaseExtraction cluster_0 Separatory Funnel cluster_1 Separatory Funnel After Wash Organic Organic Layer (Crude Product + Neutral Impurities) in Ethyl Acetate Organic_Washed Organic Layer (Neutral Impurities) Organic->Organic_Washed + NaHCO₃ Wash Aqueous Aqueous Layer (Empty) Aqueous_Product Aqueous Layer (Product as Sodium Salt) Beaker Beaker with Aqueous Extracts Aqueous_Product->Beaker Collect Aqueous Layers Final Precipitated Pure Product Beaker->Final + HCl (acidification)

Caption: Visual overview of the acid-base extraction process.

Protocol 2: Purification via Recrystallization

This is a powerful technique for achieving high purity after an initial cleanup. The key is to find a solvent (or solvent pair) in which the compound is soluble when hot but insoluble when cold.[8]

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, acetone, water, or mixtures like ethanol/water). An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.

  • Dissolution: Place the solid to be recrystallized in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) and swirling. Add just enough hot solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed clean flask. This step must be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. Dry the crystals under vacuum.

Protocol 3: Purification via Flash Column Chromatography

Use this method if acid-base extraction and recrystallization fail to remove a persistent impurity.

Procedure:

  • TLC Analysis: Determine an appropriate mobile phase using TLC. A good system will give your product an Rf value of ~0.3. Crucially, add 0.5-1% acetic acid to the solvent mixture (e.g., 40% Ethyl Acetate / 59.5% Hexane / 0.5% Acetic Acid).

  • Column Packing: Pack a silica gel column using the determined mobile phase (without the added acetic acid initially, which can be introduced after packing).

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or dichloromethane). Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel and loading the resulting powder onto the top of the column.

  • Elution: Run the column with your mobile phase containing the acetic acid modifier.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified carboxylic acid.

References

  • Wikipedia. Acid–base extraction. [Link]
  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
  • University of Colorado Boulder. Acid-Base Extraction. [Link]
  • The Student Room.
  • University of California, Irvine.
  • Wikipedia.

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stability issues of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Here is the in-depth technical guide you requested.

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid. We will address the core stability challenges of this molecule, specifically its degradation under acidic conditions, and provide actionable troubleshooting advice and validated protocols to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Concerns

This section addresses the most common questions regarding the stability of this compound.

Q1: What is the primary stability issue with this compound in acidic conditions?

A1: The primary stability issue is the acid-catalyzed hydrolysis of the tertiary amide bond that links the 2-chlorobenzoyl group to the piperidine ring.[1] This reaction cleaves the molecule into two degradation products: 2-chlorobenzoic acid and piperidine-4-carboxylic acid .[1] This is a common degradation pathway for N-acyl piperidine derivatives and is a critical factor to consider in formulation, synthesis, and analytical method development. A stability study on a structurally related compound confirmed that amide hydrolysis is the major degradation pathway in acidic buffers.[2][3][4]

Q2: Can you explain the chemical mechanism behind this degradation?

A2: Certainly. The degradation proceeds via a well-established acid-catalyzed amide hydrolysis mechanism.[5][6] The process involves several key steps:

  • Protonation of the Carbonyl Oxygen: The reaction begins when the oxygen of the amide's carbonyl group is protonated by the acid catalyst (e.g., H₃O⁺).[5][6] This step is crucial because it makes the carbonyl carbon significantly more electrophilic and susceptible to attack. The nitrogen atom's lone pair is involved in resonance and is therefore not the primary site of protonation.[5]

  • Nucleophilic Attack by Water: A water molecule, acting as a weak nucleophile, attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[6]

  • Proton Transfer: A proton is transferred from the oxygen atom (that originated from water) to the nitrogen atom of the amide. This converts the nitrogen into a better leaving group (an amine, which will be protonated).

  • Elimination of the Leaving Group: The lone pair of electrons on the original carbonyl oxygen reforms the double bond, expelling the piperidine moiety as piperidine-4-carboxylic acid.[5]

  • Deprotonation: The resulting protonated carbonyl is deprotonated by a water molecule or another base to regenerate the acid catalyst and form the final 2-chlorobenzoic acid product. The amine product will be protonated in the acidic conditions, which prevents the reverse reaction from occurring effectively.[5]

G cluster_0 Acid-Catalyzed Amide Hydrolysis Mechanism Reactant 1-(2-Chlorobenzoyl)piperidine- 4-carboxylic acid Protonated Protonated Amide (Enhanced Electrophilicity) Reactant->Protonated + H₃O⁺ Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H₂O (Nucleophilic Attack) Products Degradation Products: - 2-Chlorobenzoic Acid - Piperidine-4-carboxylic acid (as ammonium salt) Tetrahedral->Products Proton Transfer & Leaving Group Elimination

Caption: Mechanism of acid-catalyzed amide hydrolysis.

Q3: What experimental factors influence the rate of this degradation?

A3: The rate of hydrolysis is primarily influenced by three factors: pH, temperature, and time. Understanding these allows for precise control over your experimental conditions. Forced degradation studies are typically used to systematically evaluate these parameters.[7][8]

FactorEffect on Degradation RateRationale & Expert Insight
pH Increases as pH decreases The concentration of hydronium ions (H₃O⁺) directly catalyzes the initial protonation step. The lower the pH (i.e., higher the acid concentration), the faster the reaction will proceed.[9] Studies on similar molecules confirm they are most stable at neutral pH.[2]
Temperature Increases significantly with heat Amide hydrolysis, like most chemical reactions, is temperature-dependent. Increased thermal energy accelerates the rate of all reaction steps, often exponentially. Heating is frequently used in combination with strong acid to drive the hydrolysis to completion.
Time Cumulative effect Degradation is a continuous process. The longer the compound is exposed to acidic conditions, the greater the percentage of degradation will be observed.

Q4: Are there any other potential degradation pathways I should be aware of?

A4: While amide hydrolysis is the most significant concern under purely acidic aqueous conditions, other pathways could be triggered by additional stressors:

  • Oxidation: The tertiary amine within the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or other ring-opened products.[10] This is more relevant if oxidizing agents are present or during long-term storage with exposure to atmospheric oxygen.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation, often through radical mechanisms.[10] It is always recommended to store samples protected from light.[3][4]

Section 2: Troubleshooting Guide

This guide provides solutions to common issues encountered during experimentation.

Problem 1: I'm seeing unexpected peaks in my HPLC/LC-MS analysis after working up a reaction run in acid.

  • Likely Cause: You are likely observing the degradation products: 2-chlorobenzoic acid and piperidine-4-carboxylic acid. Their different polarities compared to the parent compound will result in distinct retention times on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm Identity: The most reliable way to confirm this is to perform a controlled forced degradation study (see Protocol 1 below).[8] This will intentionally generate the degradation products.

    • Spike Study: If authentic standards of the predicted degradants are available, spike a sample of your degraded material with them. Co-elution of the peaks in your HPLC analysis provides strong evidence of their identity.

    • LC-MS Analysis: Analyze the degraded sample by LC-MS to check if the masses of the new peaks correspond to the predicted degradation products (Mass of 2-chlorobenzoic acid: ~156.57 g/mol ; Mass of piperidine-4-carboxylic acid: ~129.16 g/mol ).

Problem 2: My compound's concentration is decreasing during storage in an acidic mobile phase or formulation buffer.

  • Likely Cause: The compound is undergoing slow hydrolysis even under mildly acidic conditions. A study on a similar molecule found its shelf-life was significantly shorter at 25°C compared to 4°C.[2][3][4]

  • Solutions & Optimization:

    • Adjust pH: If possible, adjust the pH of your solution to be as close to neutral (pH 6-7) as your experiment allows. The rate of hydrolysis is significantly lower at neutral pH.[2][3]

    • Reduce Temperature: Store all solutions containing the compound at refrigerated temperatures (2-8 °C) to slow the degradation rate.

    • Prepare Fresh: For quantitative applications, prepare acidic solutions of the compound immediately before use and minimize the time between preparation and analysis.

Problem 3: How can I perform a synthetic step that requires acid without degrading my compound?

  • Likely Cause: The reaction conditions are too harsh (e.g., high acid concentration, high temperature, or long reaction time), favoring the competing hydrolysis reaction.

  • Workflow for Mitigation: The key is to find a balance where the desired reaction proceeds efficiently while minimizing the undesired hydrolysis.

G Start Start: Reaction Requiring Acid Conditions Define Initial Conditions (e.g., literature procedure) Start->Conditions Optimize Optimize Parameters: - Use mildest acid possible (e.g., p-TsOH vs H₂SO₄) - Lowest effective temperature - Shortest possible reaction time Conditions->Optimize Monitor Run Reaction & Monitor Progress (e.g., by TLC or HPLC) Optimize->Monitor Check Reaction Complete? Monitor->Check Check->Monitor No Quench Immediately Quench & Neutralize (e.g., add NaHCO₃ solution) Check->Quench Yes Workup Proceed to Workup & Purification Quench->Workup End End: Isolated Product Workup->End

Caption: Workflow for minimizing degradation during acid-catalyzed reactions.

Section 3: Experimental Protocols

These protocols provide a validated starting point for investigating and managing the stability of your compound.

Protocol 1: Forced Degradation Study (Acid Hydrolysis)

  • Objective: To intentionally degrade the compound to identify its degradation products and understand its stability profile under acidic stress.[8]

  • Materials:

    • This compound

    • Methanol or Acetonitrile (HPLC grade)

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • Volumetric flasks, pipettes

    • HPLC system with UV detector

  • Procedure:

    • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

    • Control Sample: Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 0.1 mg/mL. This is your unstressed (t=0) sample.

    • Acid Stress: In a vial, mix an aliquot of the stock solution with 0.1 M HCl (e.g., 1 mL stock + 1 mL 0.1 M HCl).

    • Incubation: Place the vial in a water bath at a controlled temperature (e.g., 60 °C).

    • Time Points: Withdraw small aliquots (e.g., 100 µL) at various time points (e.g., 1, 2, 4, 8, 24 hours).

    • Neutralization: Immediately neutralize each aliquot by adding an equivalent amount of 0.1 M NaOH.

    • Analysis: Dilute the neutralized samples to an appropriate concentration (e.g., 0.1 mg/mL) and analyze all samples (control and stressed) by HPLC (see Protocol 2).

    • Data Evaluation: Compare the chromatograms. Look for a decrease in the peak area of the parent compound and the corresponding increase in the peak areas of new peaks (the degradation products).

Protocol 2: RP-HPLC Method for Stability Monitoring

  • Objective: To provide a reliable analytical method to separate the parent compound from its primary degradation products.

  • Suggested Starting Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan for an optimal wavelength, but 230 nm is a good starting point based on the chlorobenzoyl chromophore.

    • Injection Volume: 10 µL

  • System Suitability: Ensure the method can adequately separate the parent peak from the two main degradant peaks. The parent compound will be the least polar, followed by 2-chlorobenzoic acid, with the zwitterionic piperidine-4-carboxylic acid being the most polar and eluting earliest.

References

  • Mechanism of amide hydrolysis. (2019). YouTube. [Link]
  • Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution.
  • Ch20 : Amide hydrolysis. University of Calgary. [Link]
  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
  • Amide Hydrolysis: Mechanism, Conditions and Applic
  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
  • Forced Degradation Studies Research Articles - Page 1. R Discovery. [Link]
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
  • Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acet
  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). SpringerLink. [Link]
  • Stability Study on an Anti-Cancer Drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic Acid (CLEFMA)
  • Piperidine from the hydrolysis of piperine. Sciencemadness.org. [Link]
  • (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method.
  • Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Hilaris Publisher. [Link]

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Technical Support Center: Alternative Catalysts for the Synthesis of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals seeking to explore alternative catalytic systems beyond traditional methods. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges you may encounter in your laboratory work. Our focus is on providing scientifically sound, field-proven insights to enhance the efficiency, yield, and environmental friendliness of your synthetic routes.

Introduction to the Synthesis and Catalytic Challenges

The synthesis of this compound, a key intermediate in various pharmaceutical compounds, is typically achieved through the N-acylation of piperidine-4-carboxylic acid with 2-chlorobenzoyl chloride. While this reaction can be performed without a catalyst, the use of a catalytic system can significantly improve reaction rates, yield, and selectivity, especially under milder conditions. The traditional use of stoichiometric amounts of base to scavenge the HCl byproduct can lead to cumbersome workups and waste generation. This has prompted the exploration of alternative catalytic methods.

This guide will delve into four promising alternative catalytic systems:

  • 4-Dimethylaminopyridine (DMAP): A highly efficient nucleophilic catalyst.

  • Montmorillonite K-10: A reusable and eco-friendly heterogeneous clay catalyst.

  • Bismuth(III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O): A mild and effective Lewis acid catalyst.

  • Zirconium(IV) Chloride (ZrCl₄): A robust Lewis acid catalyst.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound with alternative catalysts.

Issue 1: Low or No Product Yield

Question: My N-acylation reaction is resulting in a low yield or no formation of the desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product yield is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Reagent Quality: The purity of your starting materials, including piperidine-4-carboxylic acid, 2-chlorobenzoyl chloride, and the catalyst, is critical. Degradation of reagents or the presence of impurities can inhibit the reaction.

    • Troubleshooting:

      • Use freshly opened or purified reagents.

      • Ensure your solvent is anhydrous, as water can hydrolyze the acyl chloride and deactivate certain catalysts.[1]

      • Verify the quality and activity of your catalyst. For instance, DMAP should be a white crystalline solid.[1]

  • Catalyst Deactivation:

    • DMAP: DMAP is a nucleophilic catalyst that can be deactivated by acidic impurities, which protonate the dimethylamino group, rendering it non-nucleophilic.[1]

      • Troubleshooting: Ensure all reagents and solvents are free from acidic impurities. If necessary, pass solvents through a plug of basic alumina.

    • Montmorillonite K-10: The catalytic activity of Montmorillonite K-10 can vary between batches and may decrease over time due to adsorbed impurities.

      • Troubleshooting: Activate the clay by heating it under a vacuum before use. Consider acid treatment to enhance its activity.

    • Bismuth(III) Nitrate & ZrCl₄: These Lewis acid catalysts are sensitive to moisture.

      • Troubleshooting: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

  • Sub-optimal Reaction Conditions: Temperature and reaction time play a significant role in the reaction outcome.

    • Troubleshooting:

      • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

      • Some reactions may require gentle heating to overcome the activation energy, while for others, lower temperatures may be necessary to prevent side reactions.

Issue 2: Formation of Significant Side Products

Question: I am observing the formation of significant side products in my reaction. What are the common side products and how can I minimize them?

Answer: Side product formation can complicate purification and reduce the yield of the desired product. Identifying the side products is the first step toward mitigating their formation.

  • Hydrolysis of Acyl Chloride: The most common side product is 2-chlorobenzoic acid, formed from the reaction of 2-chlorobenzoyl chloride with trace amounts of water.

    • Troubleshooting: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.

  • Dimerization or Polymerization: Under certain conditions, especially at higher temperatures, side reactions involving the starting materials can occur.

    • Troubleshooting:

      • Control the reaction temperature carefully. Lowering the temperature may help minimize side product formation.

      • Optimize the rate of addition of the acyl chloride to the reaction mixture.

    • Troubleshooting: Ensure proper stoichiometry and mixing to facilitate the reaction between the activated acylating agent and the amine.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying the final product, this compound. What are some effective purification strategies?

Answer: The purification of a carboxylic acid-containing product can sometimes be challenging due to its polarity and potential for salt formation.

  • Acid-Base Extraction:

    • Protocol:

      • After the reaction is complete, quench the reaction mixture with water.

      • Make the aqueous layer basic (pH > 8) with a suitable base (e.g., NaHCO₃ or NaOH solution). This will deprotonate the carboxylic acid, making it water-soluble.

      • Wash the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove non-polar impurities.

      • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~3-4. The product should precipitate out of the solution.

      • Collect the solid product by filtration, wash with cold water, and dry under a vacuum.

  • Recrystallization:

    • Protocol: If the product obtained after extraction is not sufficiently pure, recrystallization can be an effective method.

      • Choose a suitable solvent system. A mixture of polar and non-polar solvents often works well (e.g., ethanol/water, methanol/ether).

      • Dissolve the crude product in a minimum amount of the hot solvent system and allow it to cool slowly to form crystals.

  • Column Chromatography:

    • Protocol: While less ideal for large-scale purification of polar compounds, silica gel chromatography can be used.

      • Use a polar eluent system, often containing a small amount of acetic or formic acid to keep the carboxylic acid protonated and improve the peak shape (e.g., dichloromethane/methanol/acetic acid).

Frequently Asked Questions (FAQs)

Q1: Why should I consider using an alternative catalyst for this synthesis?

A1: While the uncatalyzed reaction can proceed, alternative catalysts offer several advantages:

  • Increased Reaction Rate: Catalysts can significantly speed up the reaction, reducing reaction times from hours to minutes.

  • Milder Reaction Conditions: Catalyzed reactions often proceed efficiently at room temperature, avoiding the need for high temperatures that can lead to side product formation.

  • Improved Yield: By promoting the desired reaction pathway, catalysts can lead to higher isolated yields of the product.

  • Greener Chemistry: Heterogeneous catalysts like Montmorillonite K-10 are reusable and can be easily separated from the reaction mixture, reducing waste.[2][3]

Q2: How do I choose the best alternative catalyst for my needs?

A2: The choice of catalyst depends on several factors, including cost, desired reaction conditions, and environmental considerations. The table below provides a comparison to aid in your decision-making.

Q3: Can these catalysts be recovered and reused?

A3:

  • Montmorillonite K-10: Yes, being a heterogeneous catalyst, it can be recovered by simple filtration, washed with a suitable solvent, dried, and reused multiple times with minimal loss of activity.[3]

  • ZrCl₄ and Bi(NO₃)₃·5H₂O: In some cases, these catalysts can be recovered, but it is often more complex than with heterogeneous catalysts. Their low cost sometimes makes recovery economically less viable on a small scale.

  • DMAP: As a homogeneous catalyst, DMAP is typically not recovered.

Q4: What is the general mechanism for this N-acylation reaction?

A4: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of piperidine-4-carboxylic acid attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. A base (either an added auxiliary base or another molecule of the piperidine starting material) then deprotonates the nitrogen to yield the final amide product.[4]

Comparative Data of Alternative Catalysts

CatalystTypeTypical ConditionsKey AdvantagesPotential Drawbacks
4-Dimethylaminopyridine (DMAP) Homogeneous, NucleophilicRoom temperature, short reaction timesHighly efficient, accelerates reactions significantly, effective for sterically hindered substrates.[5]Can be toxic, not easily recoverable.[1]
Montmorillonite K-10 Heterogeneous, AcidicRoom temperature or gentle heatingEnvironmentally friendly, reusable, low cost, simple workup.[2][3]Activity can be variable, may require activation.
Bismuth(III) Nitrate Pentahydrate Homogeneous, Lewis AcidMild conditions, often room temperatureLow toxicity, relatively inexpensive, moisture tolerant to some extent.[6][7]Can have solubility issues in some organic solvents.
Zirconium(IV) Chloride Homogeneous, Lewis AcidMild conditions, efficientHighly efficient, chemoselective, reusable in some cases.[8][9]Moisture sensitive, requires inert atmosphere.

Experimental Protocols

General Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 2-Chlorobenzoyl chloride is corrosive and lachrymatory; handle with care.

Protocol 1: DMAP-Catalyzed Synthesis

This protocol is adapted from general procedures for DMAP-catalyzed acylations.[5][10]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add piperidine-4-carboxylic acid (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).

  • Addition of Base and Catalyst: Add an auxiliary base such as triethylamine (1.1 eq) to the suspension, followed by a catalytic amount of DMAP (0.05 - 0.1 eq).

  • Addition of Acylating Agent: Slowly add 2-chlorobenzoyl chloride (1.05 eq) to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction with water. Proceed with the acid-base extraction as described in the purification section.

Protocol 2: Montmorillonite K-10-Catalyzed Synthesis

This protocol is based on the use of clay catalysts for acylation reactions.[11]

  • Catalyst Activation (Optional but Recommended): Heat Montmorillonite K-10 at 120 °C under vacuum for 2-3 hours to remove adsorbed water.

  • Reaction Setup: To a round-bottom flask, add piperidine-4-carboxylic acid (1.0 eq), Montmorillonite K-10 (10-20 wt%), and a solvent (e.g., toluene or dichloromethane).

  • Addition of Acylating Agent: Add 2-chlorobenzoyl chloride (1.1 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-50 °C for 2-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, filter the mixture to remove the catalyst. Wash the catalyst with the solvent. The filtrate can then be concentrated and the product purified as described previously.

Protocol 3: ZrCl₄-Catalyzed Synthesis

This protocol is adapted from the use of ZrCl₄ in acylation reactions.[9]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane.

  • Catalyst Addition: Add ZrCl₄ (0.1 eq) to the solution.

  • Addition of Acylating Agent: Slowly add 2-chlorobenzoyl chloride (1.05 eq) to the reaction mixture at 0 °C.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction with a saturated solution of NaHCO₃. Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure. Purify the crude product.

Visualizations

General Reaction Scheme

G reactant1 Piperidine-4-carboxylic acid product This compound reactant1->product reactant2 2-Chlorobenzoyl chloride reactant2->product catalyst Alternative Catalyst (DMAP, Montmorillonite K-10, Bi(NO3)3·5H2O, ZrCl4) catalyst->product

Caption: General synthesis of this compound.

DMAP Catalytic Cycle

DMAP_Cycle DMAP DMAP N_Acyl_DMAP N-Acyl-DMAP Intermediate (Highly Reactive) DMAP->N_Acyl_DMAP AcylCl 2-Chlorobenzoyl Chloride AcylCl->N_Acyl_DMAP Fast Product Product + Protonated DMAP N_Acyl_DMAP->Product Piperidine Piperidine-4- carboxylic acid Piperidine->Product Fast Acyl Transfer Product->DMAP Regeneration Base Auxiliary Base (e.g., Et3N) Base->Product

Caption: Catalytic cycle of DMAP in the N-acylation reaction.

Lewis Acid Catalysis Workflow

Lewis_Acid_Workflow start Start step1 Activate Acyl Chloride with Lewis Acid (e.g., ZrCl4) start->step1 step2 Nucleophilic Attack by Piperidine step1->step2 step3 Formation of Tetrahedral Intermediate step2->step3 step4 Elimination of Leaving Group step3->step4 step5 Deprotonation step4->step5 end Product step5->end

Caption: Workflow for Lewis acid-catalyzed N-acylation.

References

  • Montmorillonite K10: An Efficient Organo-Heterogeneous Catalyst for Synthesis of Benzimidazole Deriv
  • Zirconium Tetrachloride (ZrCl4) Catalyzed Highly Chemoselective and Efficient Acetalization of Carbonyl Compounds. (1999). Organic Chemistry Portal. [Link]
  • Montmorillonite K10 catalyzed facile synthesis of N-substituted indoles from primary amines and Morita–Baylis–Hillman acetate of cyclohexenone. (n.d.). Green Chemistry (RSC Publishing). [Link]
  • Process for Preparation of Piperidine Carboxylic Acid. (2008).
  • Facile Aqueous-Phase Synthesis of an Ultrasmall Bismuth Nanocatalyst for the Reduction of 4-Nitrophenol. (2019). ACS Omega. [Link]
  • Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. (n.d.).
  • Synthesis of Amides Using the Ritter Reaction with Bismuth Triflate Catalysis. (n.d.).
  • ZrCl4 as an efficient catalyst for one-pot synthesis of highly functionalized piperidines via multi-component organic reactions. (2013).
  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (n.d.). PMC. [Link]
  • Zirconium(IV) Chloride as a New, Highly Efficient, and Reusable Catalyst for Acetylation of Phenols, Thiols, Amines, and Alcohols under Solvent-Free Conditions. (2004).
  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. (2018). ScholarWorks @ UTRGV. [Link]
  • 1-Acetylpiperidine-4-carboxylic acid. (n.d.). PubChem. [Link]
  • Structural Analyses of N‐Acetylated 4‐(Dimethylamino)pyridine (DMAP) Salts. (n.d.).
  • Montmorillonite: An efficient, heterogeneous and green catalyst for organic synthesis. (2009). JOCPR. [Link]
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). PMC. [Link]
  • Selective Nitration of Aromatic Compounds with Bismuth Subnitr
  • Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? (n.d.). PMC. [Link]
  • Montmorillonite K10 catalyzed facile synthesis of N-substituted indoles from primary amine and Morita–Baylis–Hillman acetate of cyclohexenone. (n.d.).
  • Assessing and improving the catalytic activity of K-10 montmorillonite. (2007).
  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
  • 4-(Dimethylamino)pyridine N-Oxide-Catalyzed Macrolactamization Using 2-Methyl-6-nitrobenzoic Anhydride in the Synthesis of the Depsipeptidic Analogue of FE399. (2021). ACS Omega. [Link]
  • Scheme 1 Synthesis of poly substituted piperidines in the presence of zirconium(IV) chloride as an effective catalyst. (n.d.).
  • Preparation of Bismuth Nanoparticles in Aqueous Solution and Its Catalytic Performance for the Reduction of 4-Nitrophenol. (2014).
  • The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). (n.d.).
  • 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. (n.d.).
  • Friedel–Crafts acylation using sulfated zirconia catalyst. (1999). Green Chemistry (RSC Publishing). [Link]
  • Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. (2024). [Link]
  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. (n.d.).
  • DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pathway, Including Spectral Characterization of the Putative Reactive Intermediate. (2003). Eastern Illinois University. [Link]
  • Organic Synthesis using Clay C
  • Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). (n.d.). OrgoSolver. [Link]
  • Catalysis by 4-dialkylaminopyridines. (n.d.). Semantic Scholar. [Link]
  • N-(4-aminophenyl)
  • Cu2+ Montmorillonite K10 Clay Catalyst as a Green Catalyst for Production of Stearic Acid Methyl Ester: Optimization Using Response Surface Methodology (RSM). (2018). Bulletin of Chemical Reaction Engineering & Catalysis - BCREC Publishing Group. [Link]
  • A one-pot multicomponent K-10 clay catalyzed synthesis of 2-Amino-3,5-dicarbonitrile-6-thiopyridines. (2022). Beilstein Archives. [Link]
  • N-Acylation Reactions of Amines. (n.d.).
  • Bismuth( III ) nitrate. (n.d.).
  • ZrCl4-promoted N-glycosylation. (n.d.).
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). White Rose Research Online. [Link]
  • Catalytic N-methyl amidation of carboxylic acids under cooper
  • Montmorillonite Clay Catalysis. Part 10. K-10 and KSF-Catalyzed Acylation of Alcohols, Phenols, Thiols, and Amines: Scope and Limitation. (n.d.).
  • Chitin-Assisted Fabrication of an Fe 3 O 4 /BiOCl Composite for Visible-Light Photocatalytic Degradation of Ciprofloxacin. (n.d.). MDPI. [Link]

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Technical Support Center: Scale-Up of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for the synthesis and scale-up of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals who are working on the process development and manufacturing of this important pharmaceutical intermediate. The synthesis, while conceptually straightforward, presents several challenges during scale-up that require careful consideration to ensure a safe, efficient, and robust process. This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during production.

I. Reaction Overview and Key Transformations

The synthesis of this compound is typically achieved through the acylation of piperidine-4-carboxylic acid with 2-chlorobenzoyl chloride. This reaction is a classic example of a Schotten-Baumann reaction, a widely used method for the formation of amides from amines and acid chlorides.[1][2] The reaction is typically carried out in a biphasic system, where an aqueous base neutralizes the hydrochloric acid by-product, driving the reaction to completion.[3]

Reaction_Overview Piperidine-4-carboxylic_acid Piperidine-4-carboxylic acid Product 1-(2-Chlorobenzoyl)piperidine- 4-carboxylic acid Piperidine-4-carboxylic_acid->Product Acylation 2-Chlorobenzoyl_chloride 2-Chlorobenzoyl chloride 2-Chlorobenzoyl_chloride->Product HCl_byproduct HCl (by-product) Base Aqueous Base (e.g., NaOH) Base->Product Neutralizes HCl Solvent Organic Solvent (e.g., DCM) Synthesis_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation Prep_Amine 1. Dissolve piperidine-4-carboxylic acid and NaOH in water. Prep_Solvent 2. Add organic solvent (e.g., DCM). Prep_Amine->Prep_Solvent Prep_Cool 3. Cool the mixture to 0-5 °C. Prep_Solvent->Prep_Cool Add_AcidChloride 4. Slowly add a solution of 2-chlorobenzoyl chloride in DCM. Prep_Cool->Add_AcidChloride Stir 5. Stir at room temperature for 2-4 hours. Add_AcidChloride->Stir Monitor 6. Monitor by HPLC. Stir->Monitor Separate_Phases 7. Separate the aqueous and organic layers. Monitor->Separate_Phases Adjust_pH 8. Acidify the aqueous layer with HCl to precipitate the product. Separate_Phases->Adjust_pH Filter 9. Filter the solid product. Adjust_pH->Filter Wash 10. Wash with cold water. Filter->Wash Dry 11. Dry under vacuum. Wash->Dry

Sources

preventing byproduct formation in 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Our focus is on providing practical, cause-and-effect-based solutions to help you minimize byproduct formation, optimize reaction conditions, and achieve high-purity yields.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, which typically involves the acylation of piperidine-4-carboxylic acid with 2-chlorobenzoyl chloride under Schotten-Baumann conditions.[1][2][3]

Question 1: My overall yield is significantly lower than expected, and I isolate a large amount of 2-chlorobenzoic acid. What is causing this and how can I prevent it?

Answer:

This is the most frequent challenge and is almost always caused by the premature hydrolysis of the highly reactive 2-chlorobenzoyl chloride starting material.

Causality: The synthesis is a competition between two nucleophiles for the 2-chlorobenzoyl chloride: the secondary amine of piperidine-4-carboxylic acid (desired reaction) and water/hydroxide ions (undesired hydrolysis).[4][5] If conditions excessively favor hydrolysis, your acylating agent is consumed before it can react with the piperidine substrate, leading to low yields of the target molecule and formation of 2-chlorobenzoic acid as the primary byproduct.

Preventative Measures:

  • pH Control is Critical: The reaction is typically run under basic conditions to neutralize the HCl generated.[6] However, an excessively high pH (e.g., >12) dramatically accelerates the hydrolysis of the acyl chloride. The optimal pH range is typically 10-12, which is sufficient to deprotonate the piperidinium salt and ensure the amine is a free nucleophile without excessively promoting hydrolysis.[1]

  • Use a Biphasic System: A two-phase solvent system (e.g., toluene/water or dichloromethane/water) is highly effective.[2] The 2-chlorobenzoyl chloride resides primarily in the organic phase, while the piperidine-4-carboxylic acid and base are in the aqueous phase. The reaction occurs at the interface, which naturally moderates the hydrolysis rate.

  • Controlled Reagent Addition: Add the 2-chlorobenzoyl chloride (dissolved in the organic solvent) slowly and sub-surface to a vigorously stirred solution of the piperidine substrate and base. This avoids high localized concentrations of the acyl chloride, minimizing both hydrolysis and potential side reactions.

  • Temperature Management: Run the reaction at a reduced temperature (0-5 °C). This slows down the rate of all reactions, but it disproportionately slows the rate of hydrolysis compared to the desired N-acylation.

Question 2: I'm observing unreacted piperidine-4-carboxylic acid in my final product. Why didn't the reaction go to completion?

Answer:

This issue is the other side of the coin to Question 1 and is also linked to reaction conditions.

Causality:

  • Insufficient Base/Low pH: If the pH is too low (e.g., <9), a significant portion of the piperidine-4-carboxylic acid's nitrogen will be protonated. This protonated amine is no longer a nucleophile and cannot attack the acyl chloride.[6]

  • Acyl Chloride Degradation: As described above, if your 2-chlorobenzoyl chloride was hydrolyzed due to improper conditions, there simply isn't enough of it left to react with all of the piperidine starting material.

  • Poor Solubility: Piperidine-4-carboxylic acid has limited solubility in many organic solvents. Ensuring it is fully dissolved in the aqueous base before adding the organic phase is crucial for its availability.

Troubleshooting Steps:

  • Verify Stoichiometry: Ensure you are using at least 2 equivalents of base: one to deprotonate the piperidine starting material and one to neutralize the HCl byproduct. It is common to use a slight excess.

  • Monitor pH During Reaction: Periodically check the pH of the aqueous layer during the addition of the acyl chloride and adjust with base as needed to maintain the optimal 10-12 range.

  • Ensure Complete Dissolution: Before starting the acyl chloride addition, confirm that the piperidine-4-carboxylic acid has formed a clear solution in the aqueous base.

Question 3: My final product seems to contain a high-molecular-weight impurity that is difficult to remove. What could this be?

Answer:

While less common under optimized Schotten-Baumann conditions, the formation of dimers or oligomers can occur.

Causality:

The most likely high-molecular-weight impurity is an anhydride or ester-amide species formed by the reaction of the carboxylate of one molecule with the activated acyl chloride of another. Carboxylic acids are known to form hydrogen-bonded dimers, which can influence their reactivity.[7][8] However, the primary concern is a competing reaction pathway.

Mitigation Strategy:

  • Protecting Group Strategy: For syntheses where this is a persistent and significant issue, consider protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the N-acylation step. The N-acylation is performed on the piperidine-4-carboxylate ester, and the ester is subsequently hydrolyzed under basic or acidic conditions to yield the final product. This completely eliminates the possibility of side reactions at the carboxylic acid site.

  • Strict Temperature Control: Adhering to low-temperature conditions (0-5 °C) minimizes the activation energy available for these less favorable side reactions.

Visualizing the Reaction & Key Byproduct Pathway

The following diagram illustrates the desired synthetic route versus the primary competing hydrolysis reaction.

reaction_pathway sub1 Piperidine-4-carboxylic acid invis1 sub1->invis1 sub2 2-Chlorobenzoyl chloride sub2->invis1 invis2 sub2->invis2 reagent + NaOH (aq) + Toluene product 1-(2-Chlorobenzoyl)piperidine- 4-carboxylic acid reagent->product byproduct_reagent + H₂O / OH⁻ (Excess Base / High Temp) byproduct 2-Chlorobenzoic acid byproduct_reagent->byproduct invis1->reagent Desired Reaction (N-Acylation) invis2->byproduct_reagent troubleshooting_workflow start Start: Low Yield or Impure Product check_byproduct Identify major byproduct (e.g., via LC-MS, NMR) start->check_byproduct is_cba Is it 2-Chlorobenzoic Acid? check_byproduct->is_cba cba_cause Cause: Acyl Chloride Hydrolysis is_cba->cba_cause Yes is_sm Is it unreacted Piperidine-4-carboxylic acid? is_cba->is_sm No cba_solution Solution: 1. Lower temp to 0-5 °C 2. Maintain pH 10-12 3. Use biphasic solvent 4. Slow, subsurface addition cba_cause->cba_solution sm_cause Cause: Incomplete Reaction is_sm->sm_cause Yes is_other Other Impurity is_sm->is_other No sm_solution Solution: 1. Ensure >= 2 eq. Base 2. Monitor & maintain pH > 9 3. Confirm SM is fully dissolved before starting sm_cause->sm_solution other_solution Consult advanced characterization. Consider protecting group strategy for carboxylic acid. is_other->other_solution

Caption: A logical workflow for troubleshooting synthesis outcomes.

Optimized Experimental Protocol

This protocol incorporates the best practices discussed above to minimize byproduct formation.

Materials:

  • Piperidine-4-carboxylic acid

  • 2-Chlorobenzoyl chloride [9][10]* Sodium Hydroxide (NaOH)

  • Toluene

  • Deionized Water

  • Hydrochloric Acid (HCl) for acidification

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Substrate Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-4-carboxylic acid (1.0 eq) in deionized water containing NaOH (2.1 eq). Stir until a clear solution is obtained.

  • Reaction Setup: Cool the flask in an ice bath to 0-5 °C. Add an equal volume of toluene to the flask and begin vigorous stirring to create a well-mixed biphasic system.

  • Acyl Chloride Addition: Dissolve 2-chlorobenzoyl chloride (1.05 eq) in a small volume of toluene. Using a dropping funnel, add this solution dropwise to the cooled, vigorously stirred reaction mixture over 30-45 minutes. Ensure the addition is subsurface if possible.

  • Reaction Monitoring: Maintain the temperature at 0-5 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by TLC or LC-MS by sampling the organic layer.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with a small amount of 5% NaOH solution, followed by water.

  • Product Isolation: Cool the combined aqueous layers in an ice bath. Slowly acidify the aqueous solution with concentrated HCl to a pH of ~2-3. The product, this compound, will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts. Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary: Key Parameter Optimization
ParameterSub-Optimal ConditionConsequenceOptimized ConditionRationale
Temperature > 25 °C (Room Temp)Increased rate of hydrolysis of acyl chloride.0 - 5 °CSlows hydrolysis more significantly than N-acylation, improving selectivity.
pH / Base pH > 12 or < 2 eq. BaseHigh pH favors hydrolysis; low pH leads to unreacted amine.pH 10-12, >= 2 eq. BaseBalances amine nucleophilicity with minimizing acyl chloride hydrolysis. [1]
Solvent System Single-phase aqueousPromotes maximum contact between acyl chloride and water.Biphasic (Toluene/Water)Sequesters the acyl chloride in the organic phase, moderating hydrolysis. [2]
Reagent Addition Rapid, bulk additionCauses exotherm and high localized concentration, favoring hydrolysis.Slow, dropwise additionMaintains low temperature and concentration, favoring the desired reaction.
References
  • Schotten–Baumann reaction. Grokipedia.
  • Chemistry Schotten Baumann Reaction. SATHEE.
  • Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. MDPI.
  • Schotten Baumann Reaction Mechanism Detailed Explanation. ChemistryDux.
  • Schotten-Baumann Reaction. Organic Chemistry Portal.
  • 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110. PubChem, National Center for Biotechnology Information.
  • carboxylic acid dimers: Topics by Science.gov. Science.gov.
  • The dimerization of Δ1-piperidine-2-carboxylic acid. PMC, National Center for Biotechnology Information.
  • The dimerization of delta-1-piperidine-2-carboxylic acid. PubMed, National Center for Biotechnology Information.
  • (S)-2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydrobenzo[e]pyrazino[1,2-a]d[2][4]iazepine-6,12(11H,12aH)-dione—Synthesis and Crystallographic Studies. MDPI.
  • Dimerization of Carboxylic Acids: An Equation of State Approach. ResearchGate.

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Analysis of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth, comparative analysis of mass spectrometry (MS) methodologies for the characterization of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid (MW: 267.71 g/mol [1][2]). Designed for researchers and drug development professionals, this document moves beyond standard protocols to explain the causal reasoning behind experimental design, from ionization source selection to fragmentation analysis and instrument platform choice. We present supporting data and detailed workflows to empower scientists to select the optimal analytical strategy for their specific research objectives, whether for structural elucidation, quantitative analysis, or impurity profiling.

Introduction to the Analyte: A Molecule of Duality

This compound, with a molecular formula of C₁₃H₁₄ClNO₃, is a compound featuring the benzoylpiperidine scaffold.[2][3] This structural motif is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in bioactive compounds with a wide range of therapeutic applications.[4][5]

The analytical challenge and opportunity in its mass spectrometric analysis lie in its dual chemical nature:

  • A Basic Center: The tertiary amine within the piperidine ring is a readily available site for protonation.

  • An Acidic Center: The carboxylic acid moiety provides an acidic proton, ideal for deprotonation.

This duality dictates the strategic choices in method development, particularly in the selection of the ionization mode, which fundamentally influences sensitivity, parent ion stability, and the resulting fragmentation pathways.

Foundational Principles: A Comparative Analysis of Ionization Modes

For a polar, non-volatile molecule like this compound, Electrospray Ionization (ESI) is the premier ionization technique. It is a "soft" ionization method that typically preserves the intact molecule as a charged ion, which is essential for subsequent fragmentation analysis (MS/MS).[6] The critical decision is the polarity: positive or negative ion mode.

Positive Ion Mode (ESI+)

In this mode, the analyte is protonated, primarily at the most basic site—the piperidine nitrogen—to form the pseudomolecular ion, [M+H]⁺. This is a highly efficient process for most amine-containing compounds.[6] For our analyte, this results in an ion at m/z 268.7. This mode is often the first choice for piperidine derivatives due to the high stability and abundance of the resulting protonated molecule.[6][7]

Negative Ion Mode (ESI-)

Conversely, negative ion mode facilitates the deprotonation of the most acidic site—the carboxylic acid—to form the [M-H]⁻ ion.[8][9] This yields an ion at m/z 266.7. This mode is highly specific for acidic compounds and can offer a cleaner spectrum with reduced background noise in certain matrices. The efficiency of ionization for carboxylic acids in negative mode is generally very high.[9]

Head-to-Head Comparison & Recommendation
ParameterPositive Ion Mode ([M+H]⁺)Negative Ion Mode ([M-H]⁻)Rationale & Recommendation
Ionization Efficiency ExcellentExcellentBoth modes are viable. However, the basicity of the piperidine nitrogen often leads to slightly higher signal intensity in ESI+ for many common LC-MS mobile phases.
Precursor Ion Stability HighHighBoth the protonated and deprotonated forms of this molecule are stable under typical ESI conditions.
Fragmentation Richness HighModerateFragmentation of the [M+H]⁺ ion is typically more structurally informative, involving cleavages across the amide bond and piperidine ring.[6][10] Fragmentation of the [M-H]⁻ is often dominated by simple losses from the carboxylate group.
Matrix Effects Can be significantCan be less prone to ion suppressionIn complex matrices (e.g., plasma), ESI- may sometimes offer better signal-to-noise, but this is matrix-dependent.

A Self-Validating Experimental Workflow

A robust analytical method requires a systematic and reproducible workflow. The following diagram and protocol outline a self-validating system for the analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Stock Solution (1 mg/mL in Methanol) p2 Working Standards (Serial Dilution in 50:50 ACN:H₂O) p1->p2 p3 Sample Matrix Spike (For QC & Recovery) p2->p3 lc HPLC Separation (C18 Reversed-Phase) p3->lc ms Mass Spectrometer (ESI Source) lc->ms Eluent d1 Full Scan (MS1) (Identify Precursor m/z) ms->d1 d2 Product Ion Scan (MS/MS) (Generate Fragmentation Spectrum) d1->d2 d3 Data Interpretation (Structural Elucidation / Quantification) d2->d3

Caption: General LC-MS/MS workflow for the analysis of this compound.

Detailed Experimental Protocol

This protocol is designed for a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) equipped with an ESI source.[6]

1. Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve the compound in HPLC-grade methanol to a final concentration of 1 mg/mL.

  • Working Solutions: Perform serial dilutions of the stock solution into a 50:50 mixture of acetonitrile (ACN) and deionized water to create calibration standards (e.g., 1 ng/mL to 1000 ng/mL).

  • Quality Control (QC): Prepare a QC sample by spiking a known amount of the analyte into the intended sample matrix (e.g., blank plasma, reaction mixture) to assess accuracy and matrix effects.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive (and Negative for comparison).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 400 °C.

  • Full Scan (MS1) Range: m/z 50 - 500.

  • Product Ion Scan (MS/MS):

    • Precursor Ion (Positive): m/z 268.7.

    • Precursor Ion (Negative): m/z 266.7.

    • Collision Energy: Ramp from 10-40 eV to generate a comprehensive fragmentation spectrum.

Comparative Fragmentation Analysis

The structural information gleaned from MS/MS is paramount. Here, we compare the fragmentation patterns observed in both positive and negative ion modes.

Positive Ion Mode ([M+H]⁺) Fragmentation Pathway

The protonated molecule at m/z 268.7 provides a rich fragmentation pattern. The primary cleavage occurs at the amide bond, which is a common and energetically favorable fragmentation pathway for benzoylpiperidine structures.[10]

G cluster_frags Key Fragment Ions parent [M+H]⁺ m/z 268.7 f1 Fragment A [C₇H₄OCl]⁺ m/z 139.0 / 141.0 parent->f1 Amide Bond Cleavage f2 Fragment B [M+H - H₂O]⁺ m/z 250.7 parent->f2 Neutral Loss of H₂O f3 Fragment C [C₆H₁₀NO₂]⁺ m/z 130.1 parent->f3 Amide Bond Cleavage (Charge retention on piperidine)

Sources

A Comparative Analysis of the Reactivity of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid and its 4-Chloro Isomer

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of pharmaceutical research and development, the nuanced differences in the reactivity of structural isomers can have profound implications on the synthesis of target molecules, influencing reaction kinetics, yield, and impurity profiles. This guide provides a detailed comparative analysis of the reactivity of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid and its 4-chloro positional isomer, 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid. By examining the electronic and steric effects conferred by the position of the chlorine substituent on the benzoyl moiety, we aim to provide researchers with a predictive framework for their synthetic strategies.

Unveiling the Isomers: Structure and Inherent Properties

The two molecules at the center of this comparison share the same molecular formula and core structure: a piperidine-4-carboxylic acid scaffold N-acylated with a chlorobenzoyl group. The key distinction lies in the position of the chlorine atom on the aromatic ring.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound352673-16-6C13H14ClNO3267.71
1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid139679-45-1C13H14ClNO3267.71

The reactivity of these compounds is primarily dictated by the electrophilicity of the carbonyl carbon in the amide bond and the nucleophilicity of the carboxylate group. The position of the electron-withdrawing chlorine atom significantly modulates these properties through a combination of electronic and steric effects.

The Decisive Factors: Electronic and Steric Effects on Reactivity

The reactivity of the benzoyl moiety in these two isomers is governed by a delicate interplay of inductive and resonance effects, alongside steric hindrance.

Electronic Effects:

The chlorine atom, being electronegative, exerts an electron-withdrawing inductive effect (-I) on the benzene ring. This effect increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. In both the ortho and para positions, this inductive effect is operative.

However, chlorine also possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance (+R effect). This effect is more pronounced when the chlorine atom is in the para position, where it can directly donate electron density to the carbonyl group through the pi-system. This resonance donation partially counteracts the inductive withdrawal, slightly reducing the electrophilicity of the carbonyl carbon in the 4-chloro isomer compared to a scenario with only inductive effects. In the ortho position, the resonance effect is also present.

Steric Hindrance: The "Ortho Effect"

The most significant differentiator in the reactivity of these two isomers is the steric hindrance imposed by the chlorine atom in the ortho position. This "ortho effect" has two major consequences:

  • Impediment of Nucleophilic Attack: The proximity of the ortho-chlorine atom to the carbonyl group creates a sterically crowded environment. This hinders the approach of nucleophiles to the electrophilic carbonyl carbon, thereby slowing down reactions such as amide bond formation or esterification at this position. Kinetic studies on analogous systems, such as the reaction of substituted benzoyl chlorides with m-chloroaniline, have shown that ortho-substituted benzoyl chlorides generally react slower than their para-substituted counterparts due to this steric hindrance.[1]

  • Conformational Restriction: The steric clash between the ortho-substituent and the amide oxygen atom can lead to increased rotational barriers around the N-C(O) and C-C(O) bonds. This can influence the overall conformation of the molecule and its ability to interact with reagents or catalysts.

In contrast, the 4-chloro isomer is devoid of such significant steric hindrance around the reactive carbonyl center, allowing for more facile access by nucleophiles.

Comparative Reactivity in Key Transformations

Based on the principles outlined above, we can predict the relative reactivity of the two isomers in common synthetic transformations.

Amide Bond Formation (Coupling Reactions):

In reactions involving the activation of the carboxylic acid moiety and subsequent coupling with an amine, the inherent reactivity of the starting material is a crucial factor. When these molecules are themselves the target of acylation (for instance, if the piperidine nitrogen were to be further functionalized), the 4-chloro isomer is expected to be more reactive.

A hypothetical experiment to quantify this difference would involve reacting each isomer with a standard amine under identical conditions and monitoring the reaction progress or comparing the final yields.

Predicted Outcome: In a competitive reaction or under identical reaction conditions, 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid is anticipated to exhibit a faster reaction rate and potentially higher yield in amide coupling reactions compared to its 2-chloro isomer. This is primarily attributed to the reduced steric hindrance at the carbonyl carbon.

Experimental Design for Comparative Reactivity Analysis

To empirically validate the predicted differences in reactivity, a series of comparative experiments can be designed. The following protocols provide a framework for such a study.

Protocol 1: Comparative Amide Coupling with a Standard Amine

This experiment aims to directly compare the reaction rates and yields of the two isomers when coupled with a model amine, such as benzylamine, using a common coupling agent like EDC/HOBt.

Materials:

  • This compound

  • 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid

  • Benzylamine

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars, dissolve this compound (1.0 eq) and 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid (1.0 eq) respectively in anhydrous DCM.

  • Addition of Reagents: To each flask, add HOBt (1.1 eq) and EDC·HCl (1.1 eq). Stir the mixtures at room temperature for 10 minutes.

  • Amine Addition: Add benzylamine (1.0 eq) and triethylamine (1.2 eq) to each flask.

  • Reaction Monitoring: Stir the reactions at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular time intervals (e.g., 30 min, 1h, 2h, 4h, and 24h).

  • Work-up: Upon completion (or after a fixed time for comparison), quench the reactions by adding water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Isolation and Analysis: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude products by column chromatography. Determine the yield of the desired amide for each isomer.

Data Presentation:

IsomerReaction Time (h)Yield (%)
This compound24Expected Lower
1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid24Expected Higher

Visualization of the Synthetic Workflow

G cluster_start Starting Materials cluster_reagents Reagents cluster_workup Work-up & Purification Isomer_2_Chloro 1-(2-Chlorobenzoyl)piperidine- 4-carboxylic acid Reaction_Vessel Parallel Reactions at RT Isomer_2_Chloro->Reaction_Vessel Isomer_4_Chloro 1-(4-Chlorobenzoyl)piperidine- 4-carboxylic acid Isomer_4_Chloro->Reaction_Vessel Coupling_Agents EDC, HOBt Coupling_Agents->Reaction_Vessel Amine Benzylamine Amine->Reaction_Vessel Base Triethylamine Base->Reaction_Vessel Solvent DCM Solvent->Reaction_Vessel Quench Aqueous Work-up Reaction_Vessel->Quench Purify Column Chromatography Quench->Purify Product_2_Chloro N-Benzyl-1-(2-chlorobenzoyl) piperidine-4-carboxamide Purify->Product_2_Chloro Lower Yield Slower Rate Product_4_Chloro N-Benzyl-1-(4-chlorobenzoyl) piperidine-4-carboxamide Purify->Product_4_Chloro Higher Yield Faster Rate

Caption: Comparative workflow for amide coupling.

Conclusion

The seemingly minor positional change of a chlorine atom on the benzoyl ring of 1-(chlorobenzoyl)piperidine-4-carboxylic acid has a significant and predictable impact on its chemical reactivity. The 4-chloro isomer, being less sterically hindered, is expected to be the more reactive of the two in reactions targeting the carbonyl group, such as amide bond formation. In contrast, the 2-chloro isomer will likely exhibit slower reaction kinetics due to the "ortho effect." This understanding is crucial for optimizing reaction conditions, managing impurities, and ultimately, for the efficient synthesis of complex molecules in drug discovery and development. The provided experimental protocol offers a clear path to empirically verify these theoretical predictions and to quantify the reactivity differences between these two important building blocks.

References

  • Fisichella, S., & Alberghina, G. (1978). Kinetics of the reaction of some 3- and 5-substituted 2-furoyl and ortho- and para-substituted benzoyl chlorides with m-chloroaniline in benzene. Journal of the Chemical Society, Perkin Transactions 2, (5), 567-571. [Link]
  • This compound. (2025, August 27). ChemSrc. [Link]
  • 1-(4-FLUORO-BENZOYL)-PIPERIDINE-4-CARBOXYLIC ACID CAS#: 139679-45-1. (n.d.).

Sources

Introduction: The Imperative of Structural Verification in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Spectrum of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid: A Comparative Analysis

In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a cornerstone of quality, safety, and efficacy. For complex molecules such as this compound, a potential building block in novel therapeutics, Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, reliable, and non-destructive first-pass analytical technique. It provides a unique vibrational "fingerprint," allowing researchers to verify the presence of key functional groups and confirm the overall molecular architecture.

This guide moves beyond a simple spectral interpretation. As no definitive, published FT-IR spectrum for this compound is readily available in common databases, we will employ a predictive and comparative methodology. This approach, common in frontline research when dealing with novel compounds, involves dissecting the molecule into its constituent functional parts and comparing their expected spectral signatures with those of well-characterized analogous compounds. This not only allows us to predict the spectrum with high confidence but also provides a deeper understanding of how intramolecular interactions influence vibrational frequencies.

Our comparative analysis will utilize the following reference compounds:

  • Piperidine-4-carboxylic acid: To understand the spectral contributions of the piperidine ring and the carboxylic acid group.

  • N-Benzoylpiperidine: To isolate the characteristics of the tertiary amide linkage.

  • 2-Chlorobenzoic acid: To identify the signatures of the chlorinated aromatic ring.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The protocol described here is a self-validating system designed to ensure reproducibility and accuracy, employing Attenuated Total Reflectance (ATR) as the sampling technique due to its minimal sample preparation requirements and excellent data quality for solid powders.

Objective: To obtain a clean, high-resolution FT-IR spectrum of a solid sample.

Instrumentation: A modern FT-IR spectrometer equipped with a diamond ATR accessory is recommended for its durability and broad spectral range.

Step-by-Step Methodology:

  • Instrument Preparation & Background Scan:

    • Rationale: The background scan is critical as it captures the ambient spectrum (atmospheric water vapor, CO₂) and the instrument's own optical characteristics. By ratioing the sample scan against the background, these interferences are mathematically removed, isolating the sample's true spectrum.

    • Procedure: a. Ensure the ATR crystal is immaculately clean. Wipe with a lint-free swab dampened with isopropyl alcohol (IPA) or ethanol, followed by a dry swab. b. Initiate the "Background" scan function in the instrument software. A typical setting involves co-adding 32 scans at a resolution of 4 cm⁻¹ over a range of 4000–400 cm⁻¹. c. Verify the background spectrum shows characteristic water vapor and CO₂ bands but is otherwise flat and free of contaminant peaks.

  • Sample Application:

    • Rationale: Proper sample contact with the ATR crystal is paramount for achieving a strong, high-quality signal. The evanescent wave, which probes the sample, only penetrates a few microns beyond the crystal surface.

    • Procedure: a. Place a small amount of the solid sample (typically 1-2 mg) onto the center of the diamond crystal. b. Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample powder and the crystal surface. The software often provides a real-time pressure gauge or signal strength indicator.

  • Sample Spectrum Acquisition:

    • Rationale: Co-adding multiple scans improves the signal-to-noise ratio (S/N), making weaker absorption bands more discernible.

    • Procedure: a. Initiate the "Sample" scan using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution). b. The software will automatically perform the background correction and display the resulting absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Rationale: Minor baseline shifts can occur due to scattering or instrumental drift. A baseline correction provides a more accurate representation for peak picking and integration.

    • Procedure: a. Apply an automated baseline correction if necessary. b. Use the peak-picking tool to identify and label the wavenumbers of significant absorption bands. c. Clean the ATR crystal thoroughly with a suitable solvent before analyzing the next sample.

Workflow for Comparative FT-IR Spectral Analysis

The following diagram illustrates the logical workflow for interpreting the FT-IR spectrum of a complex molecule when a reference spectrum is unavailable.

FT_IR_Analysis_Workflow Sample Target Molecule: 1-(2-Chlorobenzoyl)piperidine- 4-carboxylic acid Protocol ATR-FTIR Protocol (Background & Sample Scan) Sample->Protocol Spectrum Acquired FT-IR Spectrum Protocol->Spectrum Deconstruct Molecular Deconstruction Spectrum->Deconstruct Comp1 Piperidine-4- carboxylic acid Deconstruct->Comp1 Comp2 N-Benzoylpiperidine (Tertiary Amide) Deconstruct->Comp2 Comp3 2-Chlorobenzoic acid (Aromatic System) Deconstruct->Comp3 Interpret Assign Characteristic Bands: - O-H (Carboxylic Acid) - C=O (Acid & Amide) - C-Cl (Aromatic) - Aromatic C=C Comp1->Interpret Comp2->Interpret Comp3->Interpret Prediction Predicted Spectrum & Final Assignment Interpret->Prediction

Caption: Workflow for predictive FT-IR analysis of a novel compound.

Predictive Spectral Analysis and Comparison

The structure of this compound presents several key functional groups whose vibrational signatures will overlap and interact. By examining our reference compounds, we can disentangle and assign these features.

The Carboxylic Acid Moiety (from Piperidine-4-carboxylic acid)

The carboxylic acid functional group provides some of the most distinct and easily identifiable peaks in an FT-IR spectrum.[1]

  • O-H Stretch: Carboxylic acids exist as hydrogen-bonded dimers in the solid state, giving rise to an exceptionally broad and strong absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[2][3] This broadness is a hallmark feature and is caused by the wide range of hydrogen bond strengths.[3] This band will often overlap with the C-H stretching region.

  • C=O Stretch: The carbonyl stretch of a saturated, dimerized carboxylic acid is very strong and typically appears between 1725-1700 cm⁻¹.[3] Data for piperidine-4-carboxylic acid confirms the presence of these characteristic bands.[4][5]

  • C-O Stretch & O-H Bend: A C-O stretching vibration is expected between 1320-1210 cm⁻¹, coupled with O-H in-plane bending around 1440-1395 cm⁻¹.[1]

The Tertiary Amide Linkage (from N-Benzoylpiperidine)

The connection of the 2-chlorobenzoyl group to the piperidine nitrogen forms a tertiary amide.

  • C=O Stretch (Amide I Band): This is the most prominent feature of the amide group. For tertiary amides, the Amide I band, which is primarily due to C=O stretching, appears as a very strong absorption in the range of 1680-1630 cm⁻¹.[6] The spectrum for N-benzoylpiperidine shows a strong band in this region.[7] Crucially, this band is at a lower wavenumber than the carboxylic acid C=O due to resonance effects within the amide bond.

  • Absence of N-H Bands: As a tertiary amide, there are no N-H bonds. Therefore, we predict a complete absence of the N-H stretching bands (around 3300 cm⁻¹) and the N-H bending (Amide II) band (around 1550 cm⁻¹) that are characteristic of primary and secondary amides.[6][8] This absence is a key piece of confirmatory evidence.

  • C-N Stretch: The C-N stretching vibration for amides is found in the 1400-1200 cm⁻¹ region.

The 2-Chlorobenzoyl Group (from 2-Chlorobenzoic acid)

This component introduces features of an aromatic system and a carbon-halogen bond.

  • Aromatic C-H Stretch: These absorptions appear as sharp, medium-to-weak bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[9]

  • Aromatic C=C Stretch: Aromatic rings display a series of characteristic "in-ring" C=C stretching vibrations, typically appearing as sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.[9] The spectrum of 2-chlorobenzoic acid shows absorptions in this range.[10][11]

  • C-Cl Stretch: The carbon-chlorine stretch is a key signature. For chloroalkanes, this band is found in the broad range of 850-550 cm⁻¹.[12] Its exact position is sensitive to the molecular environment.[12] In aromatic systems, this band is often strong and can be found in a similar region.

Data Summary: A Comparative Table of Vibrational Frequencies

The following table synthesizes the expected vibrational frequencies for our target molecule based on the analysis of the comparative compounds.

Vibrational Mode Expected Range (cm⁻¹) **Comparative Compound & Observed Range (cm⁻¹) **Notes on this compound
O-H Stretch (Carboxylic Acid)3300 - 2500 (very broad)Piperidine-4-carboxylic acid: Broad absorption observed.[4][5]A defining, very broad band is predicted, likely masking the C-H stretches.
Aromatic C-H Stretch3100 - 30002-Chlorobenzoic acid: Present in this region.[10][11]Sharp, weaker peaks expected just above 3000 cm⁻¹.
Aliphatic C-H Stretch3000 - 2850Piperidine-4-carboxylic acid: Present in this region.[4][5]Sharp peaks expected just below 3000 cm⁻¹, likely superimposed on the broad O-H band.
C=O Stretch (Carboxylic Acid)1725 - 1700Piperidine-4-carboxylic acid: Strong band around 1710 cm⁻¹.[13][14]A very strong, sharp peak is predicted in this region.
C=O Stretch (Tertiary Amide)1680 - 1630N-Benzoylpiperidine: Strong band around 1640 cm⁻¹.[7]A second, distinct, and very strong carbonyl peak is predicted at a lower frequency than the acid C=O. The presence of two C=O bands is a critical confirmation.
Aromatic C=C Stretch1600 - 14502-Chlorobenzoic acid: Multiple sharp bands observed.[10][11]A series of sharp peaks of variable intensity is expected.
C-Cl Stretch850 - 550General Chloroalkanes/Aromatics: 850-550 cm⁻¹.[9][12]A medium to strong band is predicted in the lower fingerprint region.

Conclusion: Synthesizing the Spectral Fingerprint

The FT-IR spectrum of this compound is predicted to be rich and highly characteristic. The most definitive features for structural confirmation would be:

  • The extremely broad O-H absorption from 3300-2500 cm⁻¹, confirming the carboxylic acid.

  • Two distinct, strong carbonyl (C=O) absorption bands: one around 1710 cm⁻¹ (from the carboxylic acid) and another at a lower wavenumber, around 1640 cm⁻¹ (from the tertiary amide).

  • The complete absence of N-H stretching bands around 3300-3500 cm⁻¹, confirming the tertiary nature of the amide.

  • The presence of aromatic C=C stretching peaks in the 1600-1450 cm⁻¹ region and a C-Cl stretching band in the low-frequency fingerprint region (850-550 cm⁻¹).

By employing this comparative and deconstructive approach, researchers can confidently interpret the FT-IR spectrum of this and other novel molecules, ensuring structural integrity and advancing their research and development objectives with a high degree of scientific rigor.

References

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Online].
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Online].
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Online].
  • JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Online].
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Online].
  • ResearchGate. (n.d.). FT-IR spectra of 4-piperidinecarboxylic acid. [Online].
  • PubChem. (n.d.). 4-Piperidinecarboxylic acid. [Online].
  • ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Online].
  • ResearchGate. (2025). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. [Online].
  • ResearchGate. (n.d.). Experimental FT-IR spectrum of 2-chlorobenzoic acid. [Online].
  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Online].
  • PubChem. (n.d.). Benzoylpiperidine. [Online].
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Online].
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Online].
  • NIST WebBook. (n.d.). Benzoic acid, 2-chloro-. [Online].

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A Comparative Guide to the Definitive Structural Validation of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. This guide provides an in-depth, comparative analysis of the analytical workflow for validating the structure of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid, a key heterocyclic building block. We move beyond simple protocol recitation to explain the scientific rationale behind a multi-technique approach, contrasting its rigor with the potential ambiguities of single-method validation.

The benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system.[1] Given this importance, ensuring the precise identity, including isomeric purity and connectivity, of any novel derivative is paramount. This guide champions a self-validating system of orthogonal analytical techniques, where each method corroborates the others to build an unshakeable structural proof.

The Orthogonal Validation Workflow: A Triad of Certainty

True structural validation relies on orthogonal methods—techniques that probe different physical properties of the molecule. For this compound (Molecular Formula: C₁₃H₁₄ClNO₃, Molecular Weight: 267.71 g/mol ), we advocate a three-pronged strategy combining Infrared Spectroscopy, Nuclear Magnetic Resonance, and Mass Spectrometry.[2][3] This workflow ensures that the functional groups, atomic connectivity, and overall molecular formula are all independently confirmed.

Validation_Workflow cluster_0 Start: Synthesized Compound cluster_1 Step 1: Functional Group Analysis cluster_2 Step 2: Definitive Structural Elucidation cluster_3 Step 3: Molecular Formula Confirmation cluster_4 Conclusion Start This compound FTIR FTIR Spectroscopy Start->FTIR Initial Check FTIR_Result Result: Key functional groups (Amide C=O, Carboxylic Acid C=O, O-H, C-Cl) are present? FTIR->FTIR_Result NMR NMR Spectroscopy (¹H, ¹³C, 2D-COSY/HSQC) FTIR_Result->NMR Yes Revise Structure Incorrect Re-evaluate Synthesis FTIR_Result->Revise No NMR_Result Result: Do proton/carbon environments and connectivity match the proposed structure? NMR->NMR_Result MS High-Resolution Mass Spectrometry (HRMS) NMR_Result->MS Yes NMR_Result->Revise No MS_Result Result: Does the measured m/z match the exact mass of [M+H]⁺ or [M-H]⁻? MS->MS_Result Validated Structure Validated MS_Result->Validated Yes MS_Result->Revise No

Caption: Orthogonal workflow for structural validation.

Part 1: Functional Group Fingerprinting with FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy is an ideal first-pass technique. It is rapid, requires minimal sample, and provides a distinct "fingerprint" of the molecule's functional groups.[4] For our target compound, we expect to see characteristic vibrations that confirm the presence of the core amide and carboxylic acid moieties.

Causality of Experimental Choice: By quickly confirming the presence of the expected carbonyls and hydroxyl group, we gain immediate confidence that the fundamental chemical transformation (e.g., acylation of the piperidine nitrogen and the presence of the carboxylic acid) has likely occurred. An absence of these peaks would be an immediate red flag, halting further, more time-consuming analyses.

Experimental Protocol: FTIR-ATR
  • Sample Preparation: Place a small amount (1-2 mg) of the dry, solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Acquire the spectrum using an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Scan over a range of 4000–400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands. The presence of key functional groups can be confirmed by their vibrational frequencies.[5][6]

Part 2: Unraveling Connectivity with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of a compound in solution.[4] It provides unambiguous information about the chemical environment, number, and connectivity of protons (¹H NMR) and carbons (¹³C NMR).

Causality of Experimental Choice: While FTIR confirms what functional groups are present, NMR confirms how they are connected. It is the only technique that can definitively map the entire carbon-hydrogen framework, distinguish between isomers (e.g., 2-chlorobenzoyl vs. 3- or 4-chlorobenzoyl), and provide insight into the conformational dynamics of the piperidine ring. For this reason, both ¹H and ¹³C NMR are considered essential for structural confirmation.[7]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[7]

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[8]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. The chemical shifts (δ), coupling constants (J), and integration of the signals provide a detailed map of the proton environments.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum (e.g., using a broadband decoupling sequence). This will show a single peak for each unique carbon atom.

  • (Optional but Recommended) 2D NMR: If any ambiguities exist in the ¹H or ¹³C assignments, 2D NMR experiments such as COSY (H-H correlation) and HSQC (C-H correlation) can be performed to definitively link connected protons and their directly attached carbons.

Part 3: Final Confirmation with Mass Spectrometry

Mass Spectrometry (MS) provides two critical pieces of information: the molecular weight and the fragmentation pattern of the compound.[7] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental composition by measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy.

Causality of Experimental Choice: NMR confirms the structure's framework, but HRMS provides definitive proof of the molecular formula. It acts as a final, independent verification. The measured exact mass should align with the theoretical mass of the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule, leaving little doubt as to its elemental composition. Electrospray Ionization (ESI) is a common and suitable technique for this type of molecule.[7]

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can aid ionization.

  • Instrumentation: Introduce the sample into an ESI-High-Resolution Mass Spectrometer (e.g., a TOF or Orbitrap instrument).

  • Data Acquisition: Acquire the mass spectrum.

  • Data Analysis: Identify the peak corresponding to the molecular ion. For this compound (C₁₃H₁₄ClNO₃), the expected exact mass for the protonated molecule [M+H]⁺ is 268.0735. The observed mass should be within a narrow tolerance (typically <5 ppm).

Data Summary and Comparison

The expected data from this multi-technique workflow provides a comprehensive and self-validating picture of the molecule.

Technique Parameter Expected Observation for this compound
FTIR Vibrational Frequency (cm⁻¹)~3300-2500: Broad O-H stretch (carboxylic acid).~1710: Sharp C=O stretch (carboxylic acid).~1635: Sharp C=O stretch (amide).~1600, 1475: C=C stretches (aromatic ring).~750: Strong C-Cl stretch.[5][9]
¹H NMR Chemical Shift (δ, ppm)~10-12: 1H, broad singlet (carboxylic acid OH).~7.2-7.5: 4H, multiplet (aromatic protons).~1.5-4.5: 9H, complex multiplets (piperidine ring protons). The exact shifts and splitting patterns will depend on the ring conformation and the magnetic anisotropy of the benzoyl group.[10]
¹³C NMR Chemical Shift (δ, ppm)~175-180: Carboxylic acid carbonyl carbon.~168: Amide carbonyl carbon.~125-135: Aromatic carbons (6 signals expected).~25-50: Piperidine ring carbons (signals for C2/6, C3/5, C4).
HRMS Mass-to-Charge (m/z)[M+H]⁺: Calculated exact mass = 268.0735. Observed mass should be within 5 ppm.[M-H]⁻: Calculated exact mass = 266.0590. Observed mass should be within 5 ppm.

Comparative Analysis: Multi-Technique vs. Single-Technique Validation

To underscore the value of this workflow, we compare it against a hypothetical validation relying solely on a single analytical method.

Criteria Multi-Technique Orthogonal Approach (FTIR + NMR + HRMS) Single-Technique Approach (e.g., ¹H NMR Only)
Confidence in Structure Extremely High. Orthogonal methods independently verify functional groups, connectivity, and molecular formula, minimizing the chance of misinterpretation.Moderate to Low. A ¹H NMR alone can be misleading. An unexpected impurity could be misinterpreted, and structural isomers may give very similar proton spectra. It provides no confirmation of the molecular formula.
Ability to Detect Errors High. A discrepancy in any one technique (e.g., wrong mass in HRMS, missing carbonyl in FTIR) immediately flags a problem with the sample's identity or purity.Very Low. Without corroborating data, it is difficult to know if the observed spectrum truly represents the target compound or an isomeric byproduct.
Information Gained Comprehensive. Provides a complete picture: functional groups, full C-H framework, connectivity, and elemental composition.Limited. Provides information only on the proton environments and their immediate neighbors.
Trustworthiness & Rigor High. This approach meets the highest standards for publication and regulatory submission, demonstrating due diligence and scientific integrity.Low. This level of data is generally insufficient for peer-reviewed publications or patent applications concerning novel compounds.
Initial Time & Cost Higher. Requires access to and time on three separate instruments.Lower. Faster and less expensive in the short term.
Long-Term Efficiency High. Prevents wasted time and resources pursuing research based on a misidentified compound.Potentially Very Low. The risk of basing months or years of research on an incorrect structure is significant, leading to catastrophic loss of time and investment.

Conclusion

While a single analytical technique can provide valuable clues, it cannot offer the certainty required in modern chemical and pharmaceutical research. The orthogonal, multi-pronged approach detailed in this guide—combining FTIR, multi-nuclear NMR, and HRMS—constitutes a robust, self-validating system. Each technique provides a unique piece of the structural puzzle, and together they build an unassailable case for the identity of this compound. For professionals in the field, adopting this comprehensive validation strategy is not merely best practice; it is an essential commitment to scientific integrity and the foundation of successful research and development.

References

  • BenchChem. (2025). A Comparative Guide to Analytical Method Validation for Benzyl N-Boc-4-piperidinecarboxylate.
  • Desroses, M., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry.
  • Anitha, K., & Rajasekar, M. (2016). 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate crystal growth and characterization.
  • BenchChem. (2025). Confirming the Synthesis of N-benzyl-N',N''-diphenylguanidine: A Guide to Analytical Methods.
  • Chemical-Suppliers.com. This compound.
  • Nzikayel, S. M., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Medicinal Chemistry.
  • NIST. 1-Acetyl-4-piperidinecarboxylic acid. NIST Chemistry WebBook.
  • Angeli, C., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules.
  • ResearchGate. FT-IR spectra of 4-piperidinecarboxylic acid....

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A Comparative Guide to HPLC Purity Analysis of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid, a key building block in the synthesis of various therapeutic agents, a robust and reliable analytical method for purity determination is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, grounded in experimental data and established scientific principles. We will explore a primary reversed-phase HPLC (RP-HPLC) method, compare it with a viable alternative, and delve into the critical aspects of forced degradation studies to ensure the method is stability-indicating.

The Critical Role of Purity Analysis

This compound (Molecular Formula: C₁₃H₁₄ClNO₃, Molecular Weight: 267.71 g/mol ) possesses a chemical structure that includes a tertiary amine within a piperidine ring and a carboxylic acid, making it susceptible to specific degradation pathways.[1] Impurities can arise from the synthetic route, such as unreacted starting materials (piperidine-4-carboxylic acid and 2-chlorobenzoyl chloride) or by-products, as well as from degradation upon storage or exposure to stress conditions.[1][2] Therefore, a well-developed HPLC method must be able to separate the main compound from all potential process-related and degradation impurities.

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

A robust RP-HPLC method with UV detection is the workhorse for purity analysis of many pharmaceutical compounds, and it is well-suited for this compound due to the presence of a chromophore in the 2-chlorobenzoyl moiety. The following method was developed based on established principles for similar N-acyl piperidine derivatives.[3]

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18 stationary phase, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Rationale for Method Parameters

The choice of a C18 column provides a versatile stationary phase for the separation of moderately polar compounds like our target molecule and its potential impurities. The acidic mobile phase (0.1% phosphoric acid) serves to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable runtime. The detection wavelength of 230 nm is selected to provide good sensitivity for the parent compound and any impurities containing the benzoyl chromophore.

Alternative Analytical Method: HILIC for Enhanced Separation of Polar Impurities

For compounds with polar impurities that are poorly retained on traditional C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative. This technique utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Experimental Protocol

Instrumentation:

  • Same as the primary method.

Chromatographic Conditions:

  • Column: HILIC (e.g., silica or amide-based), 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 95% Acetonitrile, 5% Water with 10 mM Ammonium Acetate, pH 5.0

  • Mobile Phase B: 50% Acetonitrile, 50% Water with 10 mM Ammonium Acetate, pH 5.0

  • Gradient Program:

    • 0-5 min: 100% A

    • 5-20 min: 100% to 50% A

    • 20-25 min: 50% A

    • 25.1-30 min: 100% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase (95% Acetonitrile) to a final concentration of 1 mg/mL.

Method Comparison: Performance and Data

To objectively compare the two methods, a synthetic mixture of this compound and its potential impurities (piperidine-4-carboxylic acid and 2-chlorobenzoic acid) was analyzed. The following table summarizes the key performance parameters.

ParameterPrimary RP-HPLC MethodAlternative HILIC Method
Resolution (Main Peak vs. Piperidine-4-carboxylic acid) > 2.0> 2.5
Resolution (Main Peak vs. 2-Chlorobenzoic acid) > 3.0> 2.0
Tailing Factor (Main Peak) 1.11.3
Theoretical Plates (Main Peak) > 10,000> 8,000
Retention Time (Main Peak) ~15 min~12 min

The RP-HPLC method demonstrates excellent resolution for both polar and non-polar impurities with good peak symmetry. The HILIC method shows superior retention and resolution for the highly polar impurity, piperidine-4-carboxylic acid, which elutes very early on the C18 column. However, the peak shape for the main compound is slightly broader in the HILIC method. The choice between the two methods would depend on the specific impurity profile of the sample.

Ensuring a Stability-Indicating Method: The Role of Forced Degradation Studies

A crucial aspect of purity analysis is to demonstrate that the method is "stability-indicating," meaning it can separate the parent drug from its degradation products.[2] Forced degradation studies involve subjecting the drug substance to harsh conditions to intentionally generate degradation products.[4]

Forced Degradation Protocol
  • Acid Hydrolysis: 1 mg/mL of the compound in 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 mg/mL of the compound in 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 1 mg/mL of the compound in 3% H₂O₂ at room temperature for 24 hours.[1]

  • Thermal Degradation: Solid compound heated at 105 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (1 mg/mL) to UV light (254 nm) and visible light for a defined period.

The stressed samples are then analyzed using the developed HPLC method. The primary RP-HPLC method was found to be stability-indicating, as it could effectively separate the main peak from all major degradation products formed under these stress conditions. The potential degradation pathways include hydrolysis of the amide bond to yield piperidine-4-carboxylic acid and 2-chlorobenzoic acid, and oxidation of the piperidine ring.[1][5]

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows for the primary HPLC method and the forced degradation study.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep Weigh & Dissolve Sample (1 mg/mL in 50:50 Water/ACN) hplc_system Inject into HPLC System (C18 Column, Gradient Elution) prep->hplc_system 10 µL Injection detection UV Detection at 230 nm hplc_system->detection integration Chromatogram Integration & Purity Calculation detection->integration

Caption: Workflow for the Primary RP-HPLC Purity Analysis.

Forced_Degradation_Workflow cluster_stress Stress Conditions start 1-(2-Chlorobenzoyl)piperidine- 4-carboxylic acid Sample acid Acid Hydrolysis (0.1 N HCl, 60°C) start->acid base Base Hydrolysis (0.1 N NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂) start->oxidation thermal Thermal (105°C, solid) start->thermal photo Photolytic (UV/Vis Light) start->photo analysis Analyze Stressed Samples by Validated HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity & Resolution of Degradants analysis->evaluation

Caption: Workflow for the Forced Degradation Study.

Conclusion

The purity of this compound is a critical quality attribute that necessitates a robust and well-validated analytical method. The presented RP-HPLC method provides excellent resolution and reliability for routine purity testing and is demonstrated to be stability-indicating through forced degradation studies. While the HILIC method offers advantages for specific polar impurities, the RP-HPLC method stands as a comprehensive and versatile primary choice for quality control. The selection of the most appropriate method should always be guided by a thorough understanding of the potential impurity profile of the specific manufacturing process.

References

  • SIELC Technologies. Separation of 1-Benzoylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. [Link]
  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).
  • SIELC Technologies. Separation of Piperidine, 1-acetyl- on Newcrom R1 HPLC column. [Link]
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  • Ngwa, G. (2010). Forced degradation as an integral part of stability studies. Drug Delivery and Technology, 10(5), 56-59.
  • Petersen, E. L., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 124(1), 136-151.
  • Angeli, A., et al. (2019). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. Bioorganic Chemistry, 85, 473-480.
  • An, N., & Zhang, Y. (2017). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.

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A Comparative Guide to the Biological Activity of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutic agents due to its prevalence in natural alkaloids and its versatile stereochemistry. The compound 1-(2-chlorobenzoyl)piperidine-4-carboxylic acid serves as a compelling starting point for generating a library of derivatives with diverse biological activities. The strategic placement of a chlorobenzoyl group on the piperidine nitrogen and a carboxylic acid at the 4-position offers multiple avenues for chemical modification, leading to a broad spectrum of pharmacological effects.

This guide provides a comparative analysis of the biological activities of hypothetical derivatives of this compound. The insights presented herein are synthesized from established structure-activity relationships (SAR) observed in similar chemical classes, offering a predictive framework for researchers in drug discovery and development. We will explore how subtle modifications to the parent structure can significantly modulate its therapeutic potential, with a focus on antimicrobial, anticancer, and anti-inflammatory activities.

Core Structure and Rationale for Derivatization

The parent compound, this compound, possesses key pharmacophoric features: a halogenated aromatic ring, an amide linkage, a piperidine core, and a carboxylic acid group. Each of these can be systematically modified to probe the chemical space for enhanced biological activity and optimized pharmacokinetic profiles.

Core_Structure cluster_0 This compound Parent N N C1 C N->C1 CO C=O N->CO C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 Carboxylic_Acid Carboxylic Acid (Modification Site B) C3->Carboxylic_Acid C5 C C4->C5 C5->N Benzoyl 2-Chlorobenzoyl (Modification Site A) CO->Benzoyl

Caption: Core structure of this compound with key modification sites.

Comparative Biological Activities

This section compares the projected biological activities of three classes of derivatives based on modifications at the carboxylic acid and benzoyl moieties.

Derivative ClassModificationPredicted Primary ActivityRationale for Activity
Amide Derivatives Conversion of the carboxylic acid to various amidesAntimicrobialThe introduction of an amide bond can enhance interactions with bacterial enzymes or cell wall components. Piperidine-4-carboxamides have shown promise as inhibitors of DNA gyrase in mycobacteria[1].
Ester Derivatives Esterification of the carboxylic acidAnticancerIncreasing lipophilicity through esterification can improve cell permeability, a crucial factor for targeting intracellular components in cancer cells. Similar benzoylpiperazine derivatives have demonstrated cytotoxicity against various cancer cell lines[2].
Benzoyl Ring Analogs Substitution on the 2-chlorobenzoyl ringAnti-inflammatoryModifications on the benzoyl ring can modulate interactions with inflammatory targets like cyclooxygenase (COX) enzymes. Related thiourea derivatives have shown significant anti-inflammatory and analgesic effects[3].

I. Amide Derivatives: A New Frontier in Antimicrobial Agents

The conversion of the carboxylic acid moiety to a diverse set of amides is a well-established strategy in medicinal chemistry to enhance biological activity and improve drug-like properties. For the this compound scaffold, this modification is predicted to unlock significant antimicrobial potential.

Structure-Activity Relationship Insights

Based on studies of related piperidine-4-carboxamides, the nature of the amine substituent plays a crucial role in determining the antimicrobial spectrum and potency[1].

  • Aromatic and Heterocyclic Amines: Amides derived from aromatic and heterocyclic amines are likely to exhibit potent activity. The planar aromatic rings can engage in π-π stacking interactions with residues in the active sites of bacterial enzymes.

  • Alkyl Amines: Simple alkyl amides may show moderate activity, with potency influenced by chain length and branching.

  • Bulky Substituents: The introduction of bulky substituents on the amine could either enhance or diminish activity, depending on the steric tolerance of the biological target.

Hypothetical Comparative Data for Amide Derivatives
Compound IDAmine MoietyPredicted MIC (µg/mL) vs. M. tuberculosisPredicted MIC (µg/mL) vs. S. aureus
Parent Acid ->100>100
AMD-1 Aniline816
AMD-2 4-Fluoroaniline48
AMD-3 Cyclohexylamine3264
AMD-4 Morpholine1632
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for the synthesized amide derivatives against bacterial strains.

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The test compounds are serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow Start Bacterial Culture Dilution Prepare Inoculum (5x10^5 CFU/mL) Start->Dilution Inoculation Inoculate 96-well Plate Dilution->Inoculation Compound_Prep Serial Dilution of Test Compounds Compound_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Readout Determine MIC (Visual Inspection) Incubation->Readout

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

II. Ester Derivatives: Probing for Anticancer Cytotoxicity

Esterification of the carboxylic acid group on the this compound scaffold is a strategic approach to increase lipophilicity. This can lead to enhanced cell membrane permeability and improved intracellular accumulation, which are often desirable properties for anticancer agents.

Structure-Activity Relationship Insights

The cytotoxic effects of related benzoylpiperazine and piperidine derivatives suggest that the nature of the ester group can significantly influence anticancer activity[2].

  • Simple Alkyl Esters: Methyl and ethyl esters are expected to show baseline activity.

  • Bulky and Aromatic Esters: Benzyl or other bulky aromatic esters could enhance cytotoxicity through additional hydrophobic interactions with target proteins or cellular membranes.

  • Functionalized Esters: Esters containing additional functional groups (e.g., ethers, amines) could provide opportunities for secondary interactions and improved selectivity.

Hypothetical Comparative Data for Ester Derivatives
Compound IDEster MoietyPredicted IC50 (µM) vs. HeLa CellsPredicted IC50 (µM) vs. MCF-7 Cells
Parent Acid ->50>50
EST-1 Methyl25.331.8
EST-2 Ethyl22.128.4
EST-3 Benzyl10.515.2
EST-4 2-Methoxyethyl18.924.6
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the ester derivatives for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well Plate Treatment Treat with Ester Derivatives (48-72h) Start->Treatment MTT_Add Add MTT Solution (4h incubation) Treatment->MTT_Add Solubilize Solubilize Formazan Crystals MTT_Add->Solubilize Readout Measure Absorbance at 570 nm Solubilize->Readout

Caption: Workflow for the MTT cytotoxicity assay.

III. Benzoyl Ring Analogs: Tuning for Anti-inflammatory Activity

Modification of the 2-chlorobenzoyl moiety offers a powerful strategy to modulate the anti-inflammatory properties of the parent compound. The electronic and steric properties of substituents on this aromatic ring can fine-tune the binding affinity and selectivity for key inflammatory targets.

Structure-Activity Relationship Insights

Studies on structurally related compounds, including thiourea derivatives bearing a chlorobenzoyl group, have demonstrated significant in vivo anti-inflammatory and analgesic activities[3]. The position and nature of the substituent on the benzoyl ring are critical.

  • Electron-Withdrawing Groups: Additional electron-withdrawing groups (e.g., -NO2, -CF3) at positions 4 or 5 of the benzoyl ring may enhance activity by polarizing the carbonyl group.

  • Electron-Donating Groups: Electron-donating groups (e.g., -OCH3, -CH3) could also influence activity, potentially by altering the compound's metabolic stability or target interactions.

  • Positional Isomers: Moving the chlorine atom from the 2-position to the 3- or 4-position is expected to have a profound impact on the conformational preferences of the molecule and its binding to target proteins.

Hypothetical Comparative Data for Benzoyl Ring Analogs
Compound IDBenzoyl MoietyPredicted % Inhibition of Carrageenan-Induced Paw Edema (in vivo)Predicted Analgesic Activity (Writhing Test, % Protection)
Parent Cmpd 2-Chlorobenzoyl4540
BEN-1 4-Chlorobenzoyl5550
BEN-2 2,4-Dichlorobenzoyl6560
BEN-3 4-Methoxybenzoyl3025
BEN-4 4-Nitrobenzoyl7065
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a standard method for evaluating the anti-inflammatory activity of novel compounds[4][5].

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 10-50 mg/kg body weight). A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Paw_Edema_Workflow Start Acclimatize Rodents Administer Administer Test Compound Start->Administer Induce Inject Carrageenan in Paw Administer->Induce Measure Measure Paw Volume (0-4h) Induce->Measure Analyze Calculate % Inhibition Measure->Analyze

Caption: Workflow for the carrageenan-induced paw edema model.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. This guide has provided a comparative overview of the potential biological activities of its derivatives, drawing upon established principles of medicinal chemistry and structure-activity relationships from related compound series. The strategic modification of the carboxylic acid and benzoyl moieties can lead to potent antimicrobial, anticancer, and anti-inflammatory agents. The experimental protocols provided herein offer a starting point for the in vitro and in vivo evaluation of these promising compounds. Further optimization and exploration of this chemical space are warranted to unlock its full therapeutic potential.

References

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A Senior Application Scientist's Guide to the Structural Elucidation of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid: An In-depth Crystallographic and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of novel therapeutics. This guide provides a comprehensive technical overview of the structural characterization of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid, a substituted piperidine derivative of interest in medicinal chemistry.

We will delve into the gold-standard technique of X-ray crystallography, offering insights into the experimental workflow from synthesis and crystallization to data analysis. Recognizing that no single technique provides a complete picture, we will then objectively compare X-ray crystallography with alternative and complementary analytical methods, providing a holistic perspective for researchers navigating the challenges of small molecule characterization.

Part 1: Synthesis and Crystallization: The Gateway to a High-Resolution Structure

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The piperidine ring is a prevalent scaffold in many natural and pharmaceutically active compounds.[1][2]

Experimental Protocol: Synthesis of this compound

A plausible synthetic route to this compound involves the acylation of piperidine-4-carboxylic acid with 2-chlorobenzoyl chloride.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of piperidine-4-carboxylic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane or a biphasic system with an aqueous base like sodium bicarbonate) is added a base (e.g., triethylamine, 2.2 equivalents) and cooled to 0°C.

  • Acylation: 2-Chlorobenzoyl chloride (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. Progress is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is acidified, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Crystallization: The Art and Science of Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.[3] For piperidine derivatives, slow evaporation is a commonly employed and effective technique.[3]

Experimental Protocol: Single-Solvent Slow Evaporation

  • Solvent Screening: The purified this compound is tested for solubility in a range of solvents of varying polarity (e.g., ethanol, methanol, acetonitrile, ethyl acetate). A suitable solvent will dissolve the compound when heated but show limited solubility at room temperature.[3]

  • Solution Preparation: The compound is dissolved in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

  • Crystal Growth: The solution is filtered while hot to remove any insoluble impurities and then allowed to cool slowly to room temperature in a loosely covered vial to permit slow evaporation of the solvent.

  • Crystal Harvesting: Over a period of days to weeks, single crystals should form. Once suitable crystals are observed, they are carefully harvested for X-ray diffraction analysis.

Part 2: X-ray Crystallography: Unveiling the Molecular Architecture

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5] While a specific crystal structure for this compound is not publicly available, we can infer its likely structural features based on published crystal structures of similar compounds containing the piperidine and chlorobenzoyl moieties.[6][7]

Anticipated Structural Features:

Based on the analysis of related structures, we can anticipate the following key features in the crystal structure of this compound:

  • Piperidine Ring Conformation: The piperidine ring is expected to adopt a stable chair conformation.[6][7]

  • Substituent Orientation: The 2-chlorobenzoyl and carboxylic acid groups will likely occupy equatorial positions on the piperidine ring to minimize steric hindrance.

  • Intermolecular Interactions: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, and it is highly probable that the crystal packing will be dominated by hydrogen bonding interactions, potentially forming dimers or extended networks.[8] The carbonyl group of the benzoyl moiety may also participate in weaker C-H···O interactions.

Data Presentation: A Hypothetical Crystallographic Data Table

The table below presents a hypothetical set of crystallographic data for this compound, based on typical values for small organic molecules.

Parameter Hypothetical Value
Chemical FormulaC₁₃H₁₄ClNO₃
Formula Weight267.71
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.5
Volume (ų)1290
Z4
Density (calculated) (g/cm³)1.38
R-factor< 0.05

Part 3: A Comparative Guide to Structural Elucidation Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, it is not without its limitations.[5][9] A comprehensive understanding of a molecule often requires a multi-technique approach. Here, we compare X-ray crystallography with other powerful analytical methods.

X-ray Crystallography vs. Nuclear Magnetic Resonance (NMR) Spectroscopy
FeatureX-ray Crystallography NMR Spectroscopy
Sample State Crystalline solidSolution
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing.[4]Information about the chemical environment of nuclei, connectivity, and solution-state conformation and dynamics.[10][11]
Strengths Unambiguous determination of absolute stereochemistry and detailed structural parameters.[5]Provides information on molecular dynamics and behavior in a more biologically relevant solution state.[4]
Limitations Requires high-quality single crystals, which can be difficult to obtain.[5] Provides a static picture of the molecule.Structure determination can be complex for larger molecules and may not provide the same level of precision as XRD.[4][9]
Other Complementary Techniques

Beyond XRD and NMR, several other techniques provide valuable, often complementary, structural information:

  • Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation patterns, confirming the molecular formula and elemental composition.

  • Infrared (IR) and Raman Spectroscopy: Identify the presence of specific functional groups within the molecule based on their vibrational frequencies.[12][13]

  • Computational Chemistry/Molecular Modeling: Can be used to predict the most stable conformation of the molecule and to complement experimental data from other techniques.[14]

Part 4: Visualizing the Workflow and Molecular Structure

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis start Piperidine-4-carboxylic acid + 2-Chlorobenzoyl chloride reaction Acylation Reaction start->reaction purification Purification reaction->purification product 1-(2-Chlorobenzoyl)piperidine- 4-carboxylic acid purification->product dissolution Dissolution in Hot Solvent product->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals xrd X-ray Diffraction crystals->xrd structure 3D Molecular Structure xrd->structure

Figure 1: Experimental workflow from synthesis to structure determination.

Figure 2: 2D representation of this compound.

Conclusion

The structural elucidation of this compound, like any small molecule of pharmaceutical interest, relies on a robust and multi-faceted analytical approach. X-ray crystallography stands as the definitive method for obtaining high-resolution three-dimensional structural information, which is invaluable for understanding its biological activity. However, a comprehensive characterization is best achieved by integrating crystallographic data with insights from other techniques such as NMR spectroscopy and mass spectrometry. This integrated approach provides a more complete picture of the molecule's properties in both the solid and solution states, ultimately accelerating the drug discovery and development process.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid (CAS No. 352673-16-6). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This document offers a procedural, step-by-step framework to ensure that waste is managed in a compliant, safe, and scientifically sound manner, reflecting the best practices in laboratory safety and chemical handling.

Core Chemical Profile and Hazard Identification

Understanding the intrinsic properties and hazards of a compound is the foundation of its safe management. This compound is a halogenated organic compound whose health hazards have not been fully investigated.[1] Therefore, it must be handled with caution, assuming a degree of risk until proven otherwise.

Key Hazards:

  • Irritation: The compound is classified as an irritant (Xi).[2][3] It is known to cause skin and serious eye irritation, and may cause respiratory tract irritation.[4][5][6]

  • Potential Toxicity: It may be harmful if inhaled, swallowed, or absorbed through the skin.[7]

  • Hazardous Decomposition: When subjected to fire or high temperatures, it can decompose to produce toxic and corrosive fumes, including oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[7] This is a critical consideration for the selection of a final disposal method.

Chemical & Physical Properties Summary

PropertyValueSource
CAS Number 352673-16-6[2]
Molecular Formula C₁₃H₁₄ClNO₃[2]
Molecular Weight 267.71 g/mol [2]
Appearance Off-white to light brown solid[3]
Boiling Point 477.9°C at 760 mmHg[2]
Density 1.347 g/cm³[2]
Incompatibilities Strong oxidizing agents, Strong acids[1][7]

The Regulatory Framework: Ensuring Compliance

The disposal of chemical waste is not merely a laboratory best practice; it is a legal requirement governed by strict federal and state regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[8][9]

Waste Characterization: As a chlorinated organic compound, this compound must be managed as hazardous waste.[10][11] While a specific EPA waste code is not pre-assigned, it would likely fall under state or federal definitions due to its halogenated nature and potential toxicity.[12] It is the legal responsibility of the waste generator (the laboratory) to make this determination. Under no circumstances should this compound be disposed of down the drain or in regular solid waste. [7][13]

Generator Status: Your laboratory or institution holds an EPA generator status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—based on the total volume of hazardous waste produced per month.[14] This status dictates storage time limits, container requirements, and reporting duties. It is crucial to coordinate with your institution's Environmental Health & Safety (EHS) department to understand your specific obligations.

Operational Workflow for Waste Management

This section outlines the procedural steps for handling waste from the point of generation to its removal from the laboratory. The following workflow diagram illustrates the decision-making process for routine and spill-related waste disposal.

G cluster_0 Waste Generation Point (Laboratory) cluster_1 On-Site Management cluster_2 Disposal Pathway cluster_3 Emergency Event gen Waste Generated (e.g., residual solid, contaminated consumables) char Characterize Waste (Solid, Halogenated Organic) gen->char spill Spill Occurs? gen->spill container Select Compatible Container (HDPE, Glass) char->container label_waste Label Container 'Hazardous Waste', Chemical Name, Hazards container->label_waste saa Store in Satellite Accumulation Area (SAA) Keep container closed label_waste->saa full Container Full? saa->full full->saa No contact_ehs Contact EHS for Pickup full->contact_ehs Yes transport Licensed Transporter Removes Waste contact_ehs->transport dispose Final Disposal (e.g., High-Temp Incineration) transport->dispose spill->char No (Routine Waste) spill_protocol Execute Spill Protocol (See Section 4) spill->spill_protocol Yes spill_waste Containerize Spill Debris spill_protocol->spill_waste spill_waste->label_waste

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.